IR-820
描述
属性
分子式 |
C46H50ClN2NaO6S2 |
|---|---|
分子量 |
849.5 g/mol |
IUPAC 名称 |
sodium 4-[(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 |
InChI 键 |
RANIQVAJHXBIAY-UHFFFAOYSA-M |
产品来源 |
United States |
Foundational & Exploratory
IR-820 dye chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the near-infrared (NIR) cyanine dye, IR-820, focusing on its chemical structure, synthesis, and key technical data relevant to research and drug development. This compound is recognized for its applications in fluorescence imaging, photothermal therapy, and as a contrast agent.
Chemical Structure and Physicochemical Properties
This compound is an indocyanine dye, structurally similar to Indocyanine Green (ICG), but with modifications that enhance its stability.[1] Its chemical formula is C46H50ClN2NaO6S2, and it has a molecular weight of 849.47 g/mol .[2][3] The dye is characterized by two indolenine rings linked by a polymethine chain containing a chloro-substituted cyclohexene ring, and two sulfobutyl groups that enhance its aqueous solubility. It is typically supplied as a brown to dark brown solid.[2]
The structure of this compound allows for strong absorption in the near-infrared spectrum, making it an effective agent for deep-tissue applications.[4] Due to its good biocompatibility, it holds significant potential for clinical applications, including functional angiography and cancer theranostics.[5]
Quantitative Data
The photophysical and chemical properties of this compound are summarized below. Note that properties such as absorption, emission, and quantum yield are highly dependent on the solvent and local environment (e.g., binding to serum proteins).[5][6]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Conditions / Notes | Source |
| Molecular Formula | C46H50ClN2NaO6S2 | [2][3] | |
| Molecular Weight | 849.47 g/mol | [2][3] | |
| Excitation Max (λex) | ~710 nm | [2][3][4] | |
| ~800 nm | [2] | ||
| Emission Max (λem) | ~820 nm | In water (~829 nm), shifts to ~858 nm in serum.[5][6] | [2][4][5][6] |
| Absorption Max (λabs) | ~690 nm | In aqueous solution.[7] | [7] |
| 812 nm | Additional absorption peak.[8] | [8] | |
| Molar Extinction Coefficient (ε) | 198,181 M⁻¹cm⁻¹ | In methanol.[9] | [9] |
| 7.2 x 10⁵ M⁻¹cm⁻¹ | In aqueous solution.[7] | [7] | |
| Quantum Yield (Φ) | 0.313% | In water.[5][6] | [5][6] |
| 2.521% | In 10% Fetal Bovine Serum (FBS).[5][6] | [5][6] | |
| Melting Point | >300 °C | [7] | |
| Appearance | Solid | Brown to dark brown powder.[2] | [2] |
Synthesis and Experimental Protocols
While the de novo synthesis of this compound is complex, it is commercially available for research purposes.[2][10] More commonly, researchers synthesize this compound-based nanoparticles or complexes to improve its stability, circulation time, and therapeutic efficacy.[8][11][12]
The formation of a complex between this compound and Human Serum Albumin (HSA) has been shown to significantly enhance its NIR-II fluorescence.[8][13] This complex can be formed endogenously after intravenous injection or prepared exogenously.[13]
Objective: To prepare an this compound-HSA complex for enhanced NIR-II fluorescence imaging.
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Ultrapure water or Phosphate-Buffered Saline (PBS)
-
Prepare a 500 µM stock solution of this compound in ultrapure water.
-
Prepare a 500 µM stock solution of HSA in ultrapure water.
-
In a suitable vessel, mix 15 µL of the this compound stock solution with 30 µL of the HSA stock solution.
-
Add 955 µL of ultrapure water to the mixture to achieve a final volume of 1 mL.
-
Gently stir the mixture at room temperature for 1 hour to allow for complex formation.
-
The resulting this compound-HSA complex is ready for use and can be stored at 4°C.
Encapsulating this compound into biodegradable polymer nanoparticles like poly(lactic-co-glycolic acid) (PLGA) can improve its stability and facilitate targeted delivery.[11][14]
Objective: To encapsulate this compound dye within PLGA nanoparticles using a nanoprecipitation method.
-
This compound dye
-
PLGA (poly(lactic-co-glycolic acid)), carboxylic acid terminated
-
Acetone
-
Dimethyl sulfoxide (DMSO) (optional, for initial dye dissolution)
-
Distilled water
-
Dissolve PLGA in acetone to a concentration of 1 mg/mL.
-
Dissolve a calculated amount of this compound dye in the PLGA/acetone solution. For example, add this compound to a final concentration of 0.5 mg/mL. Alternatively, this compound can be first dissolved in a minimal amount of DMSO and then added to the PLGA solution.[11]
-
While stirring, add the PLGA/IR-820 organic mixture dropwise to distilled water. A typical volume ratio is 1:3 (organic phase to aqueous phase).[14]
-
Continue stirring the resulting emulsion for at least 2 hours to allow the acetone to evaporate completely, leading to the formation of nanoparticles.
-
The nanoparticle suspension can then be purified (e.g., by centrifugation or dialysis) to remove unencapsulated dye and excess solvent.
Key Applications: Photothermal Therapy Workflow
A primary application for this compound is as a photothermal agent for cancer therapy.[5][15] When irradiated with a NIR laser, the dye absorbs light energy and converts it into heat, inducing hyperthermia in the surrounding tissue and causing localized cell death.[15]
The workflow involves administering the this compound formulation, allowing it to accumulate in the target tissue (e.g., a tumor), and then applying external laser irradiation. The temperature increase at the tumor site can be monitored using an IR thermal camera.[5] At a laser intensity of 0.5 W/cm², this compound solution can reach 55°C within 4 minutes, a temperature sufficient for photothermal ablation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
The Photophysical Landscape of IR-820 in Serum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical photophysical properties of the near-infrared (NIR) fluorescent dye IR-820 within a serum environment. Understanding these characteristics is paramount for its application in preclinical and clinical research, particularly in fields such as in vivo imaging and photothermal therapy. The interaction of this compound with serum proteins, most notably albumin, profoundly influences its spectral behavior, quantum yield, and stability, thereby dictating its efficacy and reliability as a biomedical agent.
Core Photophysical Properties of this compound in Serum
The transition of this compound from an aqueous solution to a serum-rich environment induces significant alterations in its photophysical parameters. These changes are primarily attributed to the dye's propensity to bind to serum proteins, leading to the formation of complexes that modify its electronic structure and reduce non-radiative decay pathways. This interaction is crucial for its enhanced performance in biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative photophysical data for this compound in serum and other relevant solvents for comparison.
| Parameter | Value | Medium | Notes |
| Absorption Maximum (λ_abs_) | ~835 nm[1] | Serum/HSA | A significant red-shift is observed compared to aqueous solutions.[1] |
| 685 nm, 812 nm[1] | Ultrapure Water/PBS | Exhibits two absorption peaks in aqueous solutions.[1] | |
| Emission Maximum (λ_em_) | ~858 nm[2][3] | Serum | Red-shifted by approximately 29 nm compared to water.[2][3] |
| ~829 nm[2][3] | Water | ||
| Fluorescence Quantum Yield (Φ_F_) | 2.521%[2][3] | Serum | Approximately seven times higher than in water.[2][3] |
| 0.313%[2][3] | Water | ||
| Molar Extinction Coefficient (ε) | 198,181 M⁻¹cm⁻¹ | Methanol | A specific value in serum is not readily available, but absorbance is noted to be significantly higher in serum compared to water at the same mass concentration.[2] |
| Photostability | Good[2][3] | Serum | No noticeable decrease in emission intensity after 60 minutes of continuous laser irradiation (793 nm, 20 mW/cm²).[2][3] |
Note: HSA refers to Human Serum Albumin, and PBS refers to Phosphate-Buffered Saline.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound's photophysical properties in a serum environment. Below are protocols for key experiments.
Determination of Absorption and Emission Spectra
Objective: To measure the absorption and fluorescence emission spectra of this compound in serum to determine the wavelengths of maximum absorption and emission.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to ensure complete dissolution. Dilute the stock solution with fetal bovine serum (FBS) or a solution of human serum albumin (HSA) in phosphate-buffered saline (PBS) to achieve the desired final concentration. A typical final concentration for spectral measurements is in the micromolar range.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
Use the corresponding serum or HSA solution without this compound as a blank reference to correct for background absorbance.
-
Scan a wavelength range from 600 nm to 900 nm to capture the full absorption spectrum of this compound.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
-
Emission Measurement:
-
Use a spectrofluorometer equipped with a near-infrared detector.
-
Excite the sample at its absorption maximum in serum (around 835 nm).
-
Scan the emission spectrum over a range that encompasses the expected emission, typically from 850 nm to 1200 nm, to capture the full emission profile.[2]
-
Identify the wavelength of maximum emission (λ_em_).
-
Measurement of Fluorescence Quantum Yield (Φ_F_)
Objective: To quantify the efficiency of this compound's fluorescence in serum.
Methodology:
The relative quantum yield is determined by comparing the fluorescence intensity of this compound in serum to a standard dye with a known quantum yield in a similar spectral region. Indocyanine green (ICG) in DMSO is a commonly used reference.
-
Standard and Sample Preparation:
-
Prepare a series of solutions of the reference standard (e.g., ICG in DMSO) and this compound in serum with varying concentrations.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
-
Data Acquisition:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the calculation.
-
The quantum yield is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (Slope_sample_ / Slope_std_) * (η_sample_² / η_std_²) where Φ_F_ is the fluorescence quantum yield, "Slope" is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Determination of Molar Extinction Coefficient (ε)
Objective: To determine the molar absorptivity of this compound in a given medium, which is a measure of how strongly it absorbs light at a specific wavelength.
Methodology:
This protocol is based on Beer-Lambert Law (A = εbc).
-
Sample Preparation:
-
Prepare a stock solution of this compound of a precisely known concentration in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution in the solvent of interest (e.g., serum).
-
-
Measurement:
-
Measure the absorbance of each dilution at the absorption maximum (λ_abs_) using a UV-Vis-NIR spectrophotometer.
-
-
Analysis:
-
Plot absorbance versus concentration.
-
The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) when the path length (b) is 1 cm.
-
Assessment of Photostability
Objective: To evaluate the stability of this compound's fluorescence emission under continuous light exposure.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in serum in a quartz cuvette.
-
Irradiation and Measurement:
-
Analysis: Plot the normalized fluorescence intensity as a function of irradiation time. A minimal decrease in intensity over time indicates good photostability.
Visualizations
The following diagrams illustrate key concepts and workflows related to the photophysical characterization of this compound in serum.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Absorption and Emission Spectra of IR-820 in Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) dye IR-820 in an aqueous environment. This document consolidates key data on its absorption and emission characteristics, details the experimental protocols for their measurement, and presents visual workflows to aid in experimental design and data interpretation.
Core Photophysical Properties of this compound in Water
This compound is a versatile indocyanine dye with significant applications in biomedical imaging and photothermal therapy due to its strong absorption and emission in the near-infrared spectrum. Its behavior in aqueous solutions is of particular interest for biological applications. The key quantitative data for this compound in water are summarized in the table below.
| Parameter | Value | Notes |
| Absorption Maximum (λmax) | ~685-690 nm and ~812 nm | This compound exhibits a broad absorption band in aqueous solution with two prominent peaks.[1] The exact peak positions can vary slightly depending on the specific buffer and concentration. |
| Emission Maximum (λem) | ~829 nm | The fluorescence emission peak is located in the NIR-I region.[2][3] |
| Quantum Yield (QY) | 0.313% | This value is notably lower than in serum, where binding to proteins like albumin enhances fluorescence.[2][3] |
| Molar Absorptivity (ε) | 72 x 10⁴ dm³mol⁻¹cm⁻¹ | A high molar absorptivity contributes to its effectiveness as a photothermal agent. |
Experimental Protocols
Accurate characterization of the spectral properties of this compound is crucial for its effective application. The following sections detail the standard methodologies for measuring its absorption and emission spectra, and for determining its fluorescence quantum yield.
Measurement of Absorption Spectrum
The absorption spectrum of this compound in an aqueous solution can be determined using a UV-Vis-NIR spectrophotometer.
Materials:
-
This compound dye
-
Ultrapure water or desired buffer (e.g., PBS)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous solvent.
-
Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.0 AU). A concentration of 0.01 mg/mL has been previously reported.[2][3]
-
Use the same solvent as a blank reference in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range that encompasses the expected absorption peaks (e.g., 600 nm to 900 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Measurement of Emission Spectrum
The fluorescence emission spectrum of this compound is measured using a spectrofluorometer.
Materials:
-
This compound solution (prepared as for absorption measurement)
-
Spectrofluorometer (e.g., a lab-built system with a PG2000 spectrometer or an FLS980 fluorescence spectrometer)[2][3]
-
Quartz cuvettes
Procedure:
-
Place the this compound solution in a quartz cuvette inside the spectrofluorometer.
-
Set the excitation wavelength to a value within the absorption band of this compound (e.g., 793 nm or 808 nm).[1][2]
-
Scan the emission spectrum over a wavelength range that captures the entire emission profile (e.g., 800 nm to 1300 nm). The emission can extend into the NIR-II region.[1][2]
-
Identify the wavelength of maximum fluorescence emission (λem).
Determination of Fluorescence Quantum Yield
The quantum yield (QY) of this compound in water can be determined using a relative method with a reference standard of known quantum yield. Indocyanine green (ICG) in DMSO is a commonly used reference for NIR dyes.[2]
Materials:
-
This compound solutions of varying concentrations in water
-
Reference standard solutions of varying concentrations (e.g., ICG in DMSO)
-
UV-Vis-NIR spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the reference.
-
Integrate the area under the fluorescence emission curves for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the reference standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the this compound sample using the following equation:
QY_sample = QY_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
where:
-
QY_sample is the quantum yield of this compound.
-
QY_ref is the known quantum yield of the reference standard (e.g., 5.995% for ICG in DMSO beyond 900 nm).[2]
-
Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_ref are the refractive indices of the solvents used for the sample (water) and the reference (DMSO), respectively.[2]
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.
Caption: Workflow for measuring the absorption spectrum of this compound.
Caption: Workflow for measuring the emission spectrum of this compound.
Caption: Workflow for determining the quantum yield of this compound.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantum Yield of IR-820: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of the near-infrared (NIR) dye IR-820 in various solvents. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this compound for imaging, therapeutic, and diagnostic applications. The guide details quantitative data, experimental methodologies, and relevant biological pathways, presented in a clear and accessible format.
Core Data: Quantum Yield of this compound in Different Solvents
The fluorescence quantum yield (Φf) of a fluorophore is a critical parameter that quantifies the efficiency of the conversion of absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is highly dependent on its solvent environment. The data summarized below has been compiled from various scientific studies.
| Solvent | Quantum Yield (Φf) | Reference(s) |
| Water | 0.313% | [1][2] |
| Serum (10% FBS) | 2.521% | [1][2] |
| Methanol | 8% | |
| Ethanol | 7.7% (as a reference standard for derivatives) | [3] |
| Dimethyl Sulfoxide (DMSO) | Data not readily available in cited literature. This compound is stable in DMSO.[4] | |
| Dimethylformamide (DMF) | Data not readily available in cited literature. |
Note: The quantum yield in serum is significantly higher than in water, which is attributed to the interaction of this compound with serum proteins, leading to the formation of "nanoparticles" that reduce aggregation-caused quenching.[1]
Experimental Protocols: Measurement of Relative Fluorescence Quantum Yield
The following is a generalized protocol for the determination of the relative fluorescence quantum yield of this compound, based on the comparative method described in the literature.[1][5] This method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
I. Materials and Instrumentation
-
Spectrophotometer: A UV-Vis spectrophotometer for measuring absorbance spectra (e.g., Shimadzu 2550).[1]
-
Spectrofluorometer: A fluorescence spectrometer capable of recording emission spectra in the near-infrared range (e.g., Edinburgh Instruments FLS980).[5]
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents of interest (e.g., water, methanol, DMSO).
-
This compound Stock Solution: A concentrated stock solution of this compound in the desired solvent.
-
Quantum Yield Standard: A reference dye with a known and stable quantum yield in a specific solvent (e.g., Indocyanine Green (ICG) in DMSO, Φf = 5.995% beyond 900 nm).[1][5]
II. Methodology
-
Preparation of Solutions:
-
Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the same solvent if possible. If different solvents are used, their refractive indices must be known.
-
The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Record the absorbance spectrum of each dilution of the this compound sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the this compound sample and the standard. The emission range should cover the entire fluorescence band.
-
Record the fluorescence spectrum of a solvent blank and subtract it from the sample and standard spectra.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each sample and standard dilution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Quantum Yield Calculation:
-
The quantum yield of the this compound sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating this compound in a biological context and a simplified signaling pathway for its induced cellular effects.
Caption: Experimental workflow for in vitro photothermal/photodynamic therapy using this compound.
Caption: Simplified signaling pathway of this compound mediated phototherapy leading to apoptosis.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Molar Extinction Coefficient of IR-820 Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of the near-infrared (NIR) dye IR-820. This document details the quantitative spectroscopic properties, a thorough experimental protocol for its determination, and workflows for its application in photothermal therapy and bioimaging.
Core Spectroscopic Properties of this compound
This compound is a versatile indocyanine dye with applications in various biomedical fields, including as an imaging agent and a photothermal therapeutic.[1] Its optical properties, particularly its molar extinction coefficient (ε), are highly dependent on the solvent environment. This is a critical consideration for researchers utilizing this compound in aqueous biological systems versus organic solvent-based formulations.
Quantitative Data Summary
The molar extinction coefficient and maximum absorption wavelength (λmax) of this compound in different solvents are summarized in the table below. The significant variance in these values underscores the importance of characterizing the dye in the specific medium used for experimentation.
| Solvent | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Maximum Absorption Wavelength (λmax) (nm) | Citation(s) |
| Aqueous Solution | 720,000 | 690 | [1][2] |
| Methanol | 198,181 | 820 | [3] |
| 10% Fetal Bovine Serum (FBS) | Not explicitly stated, but absorbance is significantly higher than in water | ~793 | [4][5] |
| Methanol (for IR820-NO₂) | 187,143 | 837 | [3] |
Experimental Protocol: Determination of Molar Extinction Coefficient
This section provides a detailed methodology for the experimental determination of the molar extinction coefficient of this compound using UV-Vis spectroscopy.
1. Materials and Instrumentation:
-
This compound Dye: High-purity powder.
-
Solvents: HPLC-grade methanol, Dimethyl sulfoxide (DMSO), and Phosphate-Buffered Saline (PBS, 1X, pH 7.4).
-
Instrumentation:
-
Calibrated UV-Vis spectrophotometer capable of scanning in the NIR range (at least up to 900 nm).
-
Matched quartz cuvettes with a 1 cm path length.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes for accurate solution preparation.
-
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolve the powder in a known volume of a suitable solvent (e.g., 1 mL of DMSO) to prepare a concentrated stock solution. The choice of solvent should be based on the intended application.
-
Calculate the molar concentration of the stock solution using the molecular weight of this compound (849.47 g/mol ).[6]
3. Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the desired solvent (e.g., PBS or methanol) to prepare a series of working solutions with concentrations typically in the low micromolar range (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM, 10 µM).
4. UV-Vis Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range appropriate for this compound in the chosen solvent (e.g., 600-900 nm).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working solution at the determined λmax.
5. Calculation of Molar Extinction Coefficient:
-
Plot a graph of absorbance versus concentration for the working solutions.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression will be the molar extinction coefficient (ε) since the path length (l) is 1 cm.
-
Ensure the R² value of the linear fit is close to 1 to confirm the linearity of the absorbance with concentration.
Experimental Workflows and Applications
This compound is prominently used in photothermal therapy and bioimaging. The following diagrams illustrate the typical experimental workflows for these applications.
Caption: Workflow for this compound in Photothermal Therapy (PTT).
Caption: Workflow for this compound in Bioimaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Exclusion Effect on Infrared Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Navigating the Solubility of IR-820: A Technical Guide for Researchers
An in-depth analysis of the solubility characteristics and preparation protocols for the near-infrared dye IR-820 in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), critical for its application in biomedical research and drug development.
Introduction
This compound, a cyanine dye, has emerged as a significant tool in biomedical imaging and photothermal therapy due to its optical properties in the near-infrared (NIR) spectrum. Its utility in preclinical research, particularly in live animal imaging, is well-documented.[1] A fundamental aspect of employing this compound in experimental settings is its effective dissolution in appropriate solvents. This guide provides a comprehensive overview of the solubility of this compound in two commonly used solvents, DMSO and PBS, summarizing quantitative data, detailing experimental protocols, and illustrating the procedural workflow.
Solubility Data
The solubility of this compound varies significantly between the organic solvent DMSO and the aqueous buffer PBS. While this compound exhibits high solubility in DMSO, its solubility in aqueous solutions like PBS is more limited. The following table summarizes the available quantitative data for the solubility of this compound in these solvents.
| Solvent | Reported Solubility | Molar Concentration (mM) | Conditions/Notes |
| DMSO | 5 mg/mL[2] | 5.89 mM | Requires sonication and heating to 60°C for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility, and the use of newly opened DMSO is recommended.[2] |
| DMSO | 4.5 mg/mL[1] | 5.3 mM | Sonication and heating to 60°C are recommended.[1] |
| PBS | 0.2 mM | Not Applicable | A final concentration of 0.2 mM was prepared for in vivo injections, suggesting solubility at this level.[2][3] |
It is important to note that while specific solubility values for PBS are not explicitly stated in the literature, protocols for preparing PBS solutions of this compound for in vivo use indicate that it is sufficiently soluble for these applications at lower concentrations.[2][3]
Experimental Protocols
The proper dissolution of this compound is crucial for obtaining reliable and reproducible experimental results. The following sections detail the recommended protocols for preparing this compound solutions in DMSO and PBS.
Preparation of this compound Stock Solution in DMSO
Given its higher solubility, DMSO is the preferred solvent for preparing concentrated stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Heating block or water bath set to 60°C
Protocol:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 4.5-5 mg/mL).[1][2]
-
Vortex the mixture thoroughly to initially disperse the powder.
-
Gentle heating to 60°C can be applied in conjunction with sonication to aid dissolution.[1][2]
-
Visually inspect the solution to ensure no particulate matter remains.
-
For long-term storage, it is recommended to store the stock solution at -80°C for up to a year or -20°C for shorter periods.[1][2] It is also advised to prepare fresh solutions before use to prevent degradation.[1]
Preparation of this compound Working Solution in PBS
For many biological applications, especially in vivo studies, this compound needs to be in a physiologically compatible buffer like PBS.
Materials:
-
This compound powder or a concentrated stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Direct Dissolution (for lower concentrations):
-
Dilution from DMSO Stock (recommended for higher concentrations):
-
Prepare a concentrated stock solution of this compound in DMSO as described above.
-
Serially dilute the DMSO stock solution with PBS to the final desired working concentration. This method helps to avoid issues with dissolving the powder directly in an aqueous buffer.
-
Important Considerations:
-
Fresh Preparation: It is consistently recommended to prepare this compound solutions fresh before use to minimize degradation.[1][2]
-
Light Sensitivity: this compound is sensitive to light, and therefore, all preparation and handling steps should be performed with protection from light.[1]
-
Stability: While this compound has improved stability compared to other cyanine dyes like ICG, its stability in aqueous solutions can be a concern over time.[4] Studies have shown that this compound is stable for at least 72 hours in PBS.[4]
Experimental Workflow
The following diagram illustrates the typical workflow for preparing this compound solutions for experimental use, from initial dissolution in a stock solvent to the preparation of a working solution in a biological buffer.
Caption: Workflow for this compound solution preparation.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research. It is readily soluble in DMSO with the aid of sonication and heat, allowing for the preparation of concentrated stock solutions. While its solubility in PBS is lower, it is sufficient for preparing working solutions for in vitro and in vivo experiments, often by dilution from a DMSO stock. Adherence to proper dissolution protocols, including the use of fresh solvents and protection from light, is essential for ensuring the stability and performance of this compound in experimental applications. This guide provides the necessary data and methodologies to assist researchers in the successful preparation and use of this versatile near-infrared dye.
References
Biocompatibility and toxicity of IR-820 in vivo
An In-Depth Technical Guide to the In Vivo Biocompatibility and Toxicity of IR-820
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biocompatibility and toxicity profile of this compound, a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including fluorescence imaging and photothermal therapy (PTT). Understanding the safety, distribution, and clearance of this agent is critical for its translation from preclinical research to clinical practice.
Executive Summary
This compound is generally considered to have good biocompatibility in vivo.[1] Studies in animal models, primarily mice, indicate negligible systemic toxicity at therapeutic doses.[2] Histopathological analyses of major organs following administration have shown no significant damage.[3][4] The dye is cleared from the body through both hepatobiliary and renal pathways and does not appear to have long-term accumulation.[2][5] While free this compound exhibits dose-dependent cytotoxicity, especially upon laser irradiation for photothermal therapy, its encapsulation in nanocarriers like PLGA nanoparticles or complexation with albumin significantly improves its biocompatibility and safety profile.[3][6][7] The primary mechanism of cell death induced by this compound-mediated PTT is apoptosis, a preferred pathway over necrosis.[6][7]
Biocompatibility and Systemic Toxicity Assessment
In vivo studies consistently demonstrate that this compound has a favorable safety profile. Toxicological analyses involving blood tests and histological examinations of major organs have been conducted to assess its systemic effects.
Histopathological Analysis
Multiple studies have reported no significant histopathological abnormalities or damage in major organs of mice treated with this compound. Following intravenous or oral administration, organs including the heart, liver, spleen, lungs, and kidneys were collected at various time points (e.g., 1, 7, 14, and 28 days) and subjected to hematoxylin and eosin (H&E) staining.[2][3][4] The results showed no discernible tissue damage compared to control groups treated with phosphate-buffered saline (PBS), confirming the high biocompatibility of this compound and its albumin complexes in vivo.[3][4]
Hematological and Serum Biochemistry Analysis
Blood analysis is a critical component of in vivo toxicity assessment. In a study where mice were intravenously injected with this compound (0.5 mg/mL, 200 µL), blood samples were collected 1 day and 28 days post-injection for routine examination and tests of hepatic and renal functions.[2][8] The results indicated that this compound caused negligible toxicity in vivo.[2]
In Vitro and In Vivo Cytotoxicity
The toxicity of this compound is highly dependent on its formulation (free dye vs. encapsulated) and the presence of an external stimulus like a NIR laser.
Cytotoxicity in the Absence of Light
In standard MTT assays, free this compound shows concentration-dependent cytotoxicity. For instance, in MCF-7 breast cancer cells, free this compound at a concentration of 65 μM resulted in a cell viability of only 42% after 48 hours.[6][7] However, when encapsulated in PLGA nanoparticles, the same concentration of this compound showed significantly improved biocompatibility, with cell viability remaining at approximately 80%.[6][7] Similarly, studies using 3T3-L1 and 4T1 cells showed that cell viability remained above 80% even at a 9 μM concentration of this compound or its albumin complex, indicating good biocompatibility at lower doses.[3]
Phototoxicity and Mechanism of Cell Death
The primary therapeutic application of this compound is photothermal therapy, where it absorbs NIR light and converts it into heat to ablate cancer cells. Upon irradiation with an 808 nm or similar NIR laser, this compound's cytotoxic effects are dramatically enhanced.
-
Photothermal Effect : In solution, this compound can rapidly increase the temperature above the lethal threshold for cancer cells (~49°C).[2] An aqueous solution of this compound (500 µg/mL) irradiated with a 793 nm laser (0.5 W/cm²) can reach 55°C within 4 minutes.[2]
-
Mechanism of Cell Death : The cell death induced by this compound mediated PTT is primarily through apoptosis.[6][7] This is a significant advantage over necrosis, which can trigger inflammatory responses and promote tumor recurrence.[6] Hoechst 33342 and propidium iodide (PI) staining have confirmed that cells treated with this compound nanoparticles and a laser undergo both apoptosis and necrosis.[9]
Pharmacokinetics, Biodistribution, and Clearance
The behavior of this compound in the body—its circulation time, organ accumulation, and excretion—is crucial for its efficacy and safety.
Interaction with Serum Albumin
Upon entering the bloodstream, this compound readily binds to serum proteins, particularly albumin.[10][11] This interaction is significant as it enhances the dye's fluorescence quantum yield and photostability.[2][3] The formation of these protein-sized "nanoparticles" prevents the aggregation-caused quenching (ACQ) effect often seen with organic dyes in aqueous solutions and improves its properties for in vivo imaging.[2][5]
Biodistribution
Following intravenous injection, this compound distributes throughout the body, with notable accumulation in the liver, kidneys, and gut.[2] In tumor-bearing mice, this compound also accumulates in tumor tissue, likely due to the enhanced permeability and retention (EPR) effect.[3][12] Ex vivo imaging of dissected organs confirms high fluorescence signals in the liver and kidneys, indicating these are the primary organs involved in its clearance.[3][13]
Clearance and Excretion
This compound is effectively cleared from the body via both the hepatobiliary (feces) and renal (urine) systems.[2] Long-term studies tracking the fluorescence signal in major organs showed that after approximately five weeks, almost no signal could be detected, indicating that this compound does not accumulate long-term in the body and is eventually excreted completely.[2][5]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Cell Line | Formulation | Concentration | Incubation Time (h) | Viability (%) | Laser Irradiation | Reference |
| MCF-7 | Free this compound | 65 µM | 48 | ~42% | No | [6],[7] |
| MCF-7 | This compound PLGA NPs | 200 µg/mL (equiv. 65 µM) | 48 | >80% | No | [6],[7] |
| 4T1 | Free this compound | 9 µM | 24 | >80% | No | [3] |
| 3T3-L1 | Free this compound | 9 µM | 24 | >80% | No | [3] |
| MCF-7 | Free this compound | 60 µM | 24 | ~56% | Yes (14.1 W/cm²) | [6] |
| MCF-7 | This compound PLGA NPs | 60 µM | 24 | ~42% | Yes (14.1 W/cm²) | [6] |
Table 2: Summary of In Vivo Administration and Dosing
| Animal Model | Administration Route | Formulation | Dose | Purpose | Reference |
| ICR Mice | Intravenous | Free this compound in PBS | 0.5 mg/mL, 200 µL | Biodistribution & Toxicity | [2] |
| BALB/c Nude Mice | Intramuscular | Free this compound in PBS | 2 mg/mL, 100 µL | Photothermal Therapy | [2] |
| 4T1 Tumor Mice | Intravenous | Free this compound | 150 µL, 75 µM | NIR-II Imaging | [3] |
| Kunming Mice | Oral | This compound-HSA Complex | 400 µL, 7.5 µM | GI Tract Imaging & Toxicity | [3] |
| Hairless SKH1/SKH1 Mice | Intravenous/Intraperitoneal | Free this compound in PBS | 100 µL, 0.2 mM | Pharmacokinetics | [11] |
| Orthotopic Breast Cancer Mice | Intravenous | Tf-IR820@Lipo | 20 mg/kg | Photodynamic Therapy | [14] |
Experimental Protocols
Protocol for In Vivo Toxicity and Biocompatibility Assessment
This protocol outlines the steps for evaluating the systemic toxicity of this compound in a mouse model.
-
Animal Grouping : Randomly divide mice (e.g., ICR mice) into a treatment group and a control group (n=6 per group).[2]
-
Administration : Administer this compound solution (e.g., 0.5 mg/mL in 1x PBS, 200 µL) to the treatment group via intravenous tail vein injection.[2] The control group receives an equal volume of 1x PBS.[2]
-
Blood Collection : At designated time points (e.g., 1 day and 28 days post-injection), collect blood samples from a subset of mice (n=3) from each group.[2][8]
-
Blood Analysis : Perform a complete blood count (CBC) for routine hematological examination and serum biochemistry tests to evaluate hepatic (e.g., ALT, AST) and renal (e.g., BUN, creatinine) functions.[2]
-
Histopathological Analysis : At the end of the study period (e.g., 14 or 28 days), euthanize the remaining mice.[4]
-
Organ Harvesting : Dissect and collect major organs (heart, liver, spleen, lungs, kidneys).[4]
-
Tissue Fixation : Fix the harvested organs in a 10% formalin or 4% formaldehyde solution.[2][4]
-
Tissue Processing : Process the fixed tissues routinely into paraffin-embedded blocks.[2]
-
Staining : Section the paraffin blocks and stain with hematoxylin and eosin (H&E).[2][4]
-
Microscopic Examination : Image the stained sections under an inverted optical microscope and examine for any signs of pathological damage or abnormalities.[2]
Protocol for In Vivo Photothermal Therapy (PTT)
This protocol describes the procedure for evaluating the efficacy of this compound-mediated PTT in a subcutaneous tumor model.
-
Tumor Model Establishment : Establish subcutaneous tumors on mice (e.g., BALB/c nude mice) by injecting cancer cells. Allow tumors to grow to a specific volume (e.g., ~120 mm³).[2]
-
Animal Grouping : Divide mice into four groups (n=5 per group): (1) PBS only, (2) PBS + Laser, (3) this compound only, (4) this compound + Laser.[2]
-
Administration : Inject this compound solution (e.g., 2 mg/mL in PBS, 100 µL) or PBS intramuscularly near the tumor site.[2][8]
-
Laser Irradiation : After a specific accumulation time (e.g., 48 hours), anesthetize the mice in groups 2 and 4.[2] Irradiate the tumor site with a NIR laser (e.g., 793 nm, 2 W/cm²) for a set duration (e.g., 10 minutes).[2][8]
-
Temperature Monitoring : During irradiation, monitor the temperature of the tumor surface using an IR thermal camera.[2]
-
Tumor Growth Monitoring : Measure the tumor volume (Volume = length × width² / 2) every few days for the duration of the study (e.g., 16 days).[2]
-
Data Analysis : Plot tumor growth curves for each group to evaluate the therapeutic efficacy. At the end of the study, photograph the mice and tumors.[2]
Visualizations
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo biocompatibility and PTT assessment of this compound.
This compound Biodistribution and Clearance Pathway
Caption: Biodistribution and primary clearance pathways of this compound in vivo.
Signaling Pathway for PTT-Induced Apoptosis
Caption: Proposed mechanism of this compound mediated PTT leading to apoptosis.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biodistribution and excretion pathways of IR-820
An In-depth Technical Guide to the Biodistribution and Excretion Pathways of IR-820
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biodistribution and excretion pathways of the near-infrared (NIR) fluorescent dye this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and in vivo imaging. The information is compiled from various scientific studies, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.
Biodistribution of this compound
This compound, a cyanine dye, exhibits a characteristic biodistribution pattern following systemic administration. Its distribution is significantly influenced by its interaction with serum proteins, particularly albumin, and the physiological status of the tissues.[1]
Organ and Tissue Distribution
Upon intravenous injection, this compound rapidly distributes throughout the body. The liver is consistently reported as the primary organ of accumulation for free this compound.[2] Other organs that show notable uptake include the kidneys and lungs, which is indicative of involvement of the reticuloendothelial system (RES).[3] In tumor-bearing animal models, this compound has been observed to accumulate in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect.[2]
Table 1: Quantitative Biodistribution of Free this compound in 4T1 Tumor-Bearing Nude Mice
| Organ/Tissue | Fluorescence Intensity (Arbitrary Units) at 24h post-injection |
| Tumor | Low |
| Liver | High |
| Spleen | Moderate |
| Kidney | Moderate |
| Heart | Low |
| Lung | Moderate |
Source: Adapted from ex vivo fluorescence imaging data. The terms Low, Moderate, and High are relative comparisons based on the provided research images.[2]
Cellular Uptake Mechanisms
The cellular uptake of heptamethine cyanine dyes like this compound is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs).[2][3][4][5] These transporters facilitate the entry of the dye into cells. Additionally, endocytosis, particularly for this compound bound to albumin, has been suggested as another significant uptake mechanism.[3] Some cationic cyanine dyes have also been shown to accumulate in mitochondria.[6]
Efflux of cyanine dyes from cells is mediated by ATP-binding cassette (ABC) transporters, which actively pump xenobiotics out of the cell, contributing to their clearance.
Excretion Pathways of this compound
This compound is eliminated from the body through two primary routes: the hepatobiliary system and the renal system.[7][8]
Hepatobiliary Excretion
The significant accumulation of this compound in the liver suggests that hepatobiliary clearance is a major excretion pathway.[2][3] Following uptake by hepatocytes, this compound and its potential metabolites are secreted into the bile and subsequently eliminated via the feces.
Renal Excretion
Renal clearance is another important route for the excretion of this compound. The dye is filtered by the glomeruli and excreted in the urine.[7][8] Studies have shown the presence of strong NIR-II fluorescence signals in the kidneys and bladder following this compound administration.[7][8] Complete excretion of intravenously injected this compound from the body of mice has been reported to occur after approximately five weeks.[7][9]
Table 2: Excretion Profile of this compound
| Excretion Route | Evidence | Timeframe for Complete Clearance |
| Hepatobiliary | High fluorescence in liver and feces.[7][8] | ~ 5 weeks[7][9] |
| Renal | High fluorescence in kidneys, bladder, and urine.[7][8] | ~ 5 weeks[7][9] |
digraph "Biodistribution and Excretion of this compound" { graph [fontname="Arial", fontsize=12, label="Systemic Biodistribution and Excretion Pathways of this compound", labelloc=t, width=7.9, height=5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"IV_Injection" [label="Intravenous\nInjection of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bloodstream" [label="Bloodstream\n(this compound binds to Albumin)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Liver" [label="Liver", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Kidneys" [label="Kidneys", fillcolor="#FBBC05", fontcolor="#202124"]; "Tumor" [label="Tumor (EPR Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Other_Organs" [label="Other Organs\n(Lungs, Spleen, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Bile" [label="Bile", fillcolor="#FFFFFF", fontcolor="#202124"]; "Feces" [label="Feces (Excretion)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; "Urine" [label="Urine (Excretion)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
"IV_Injection" -> "Bloodstream"; "Bloodstream" -> "Liver" [label="Major Accumulation"]; "Bloodstream" -> "Kidneys" [label="Uptake"]; "Bloodstream" -> "Tumor" [label="Passive Targeting"]; "Bloodstream" -> "Other_Organs";
"Liver" -> "Bile" [label="Metabolism & Secretion"]; "Bile" -> "Feces"; "Kidneys" -> "Urine" [label="Filtration & Secretion"]; }
Experimental Protocols
The following sections detail typical experimental methodologies used to study the biodistribution and excretion of this compound.
Animal Models
-
Species: Healthy mice (e.g., BALB/c, ICR) or tumor-bearing mice (e.g., 4T1 tumor-bearing BALB/c nude mice) are commonly used.[2][7]
-
Tumor Induction: For tumor models, cancer cells (e.g., 4T1 murine breast cancer cells) are typically injected subcutaneously into the flank of the mice.[2]
Administration of this compound
-
Formulation: this compound is typically dissolved in a biocompatible solvent such as phosphate-buffered saline (PBS).[7]
-
Route of Administration: Intravenous (tail vein) injection is the most common route for systemic biodistribution studies.[2][7] Intragastric administration has also been used to study oral absorption and excretion.[6]
-
Dosage: A typical intravenous dose is around 0.5 mg/mL in a volume of 200 µL per mouse.[7][8]
In Vivo and Ex Vivo Imaging
-
Imaging Modality: Near-infrared (NIR) fluorescence imaging is the primary technique used to track the distribution of this compound in real-time (in vivo) and in harvested organs (ex vivo).[2][7] Photoacoustic imaging has also been employed.[2]
-
Imaging System: A dedicated in vivo imaging system equipped with an appropriate laser for excitation (e.g., 793 nm) and filters to collect the emitted fluorescence in the NIR-II window is used.[7][8]
-
Image Acquisition: Images are typically acquired at various time points post-injection (e.g., 3, 6, 12, 24 hours, and several weeks) to monitor the dynamic changes in biodistribution and clearance.[2][8]
-
Ex Vivo Analysis: At the end of the study, animals are euthanized, and major organs (liver, kidneys, spleen, heart, lungs, tumor) as well as excreta (urine and feces) are harvested for ex vivo imaging to quantify the fluorescence intensity.[7][8]
Conclusion
This technical guide has summarized the key aspects of this compound biodistribution and excretion. The dye primarily accumulates in the liver and is excreted through both hepatobiliary and renal pathways. Its tendency to accumulate in tumors makes it a valuable agent for cancer imaging. The cellular uptake is mainly mediated by OATP transporters and endocytosis. The provided experimental protocols offer a foundation for designing and conducting further research in this area. A thorough understanding of these pharmacokinetic properties is crucial for the effective and safe application of this compound in preclinical and potential clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Mechanisms of Uptake of Tumor-Seeking Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of IR-820 with Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the near-infrared (NIR) cyanine dye IR-820 and serum albumin, a critical consideration for its application in biomedical imaging and therapy. The interaction with albumin, the most abundant protein in blood plasma, profoundly influences the photophysical properties, pharmacokinetics, and in vivo performance of this compound.[1][2][3]
Binding Characteristics and Affinity
The binding of this compound to serum albumin, both human serum albumin (HSA) and bovine serum albumin (BSA), is a robust interaction characterized by high affinity. This interaction is fundamental to the dye's utility, as it leads to a significant enhancement of its fluorescence in the second near-infrared window (NIR-II), which is highly advantageous for deep-tissue imaging.[1][2] The formation of the this compound-albumin complex is essential for achieving intense NIR-II fluorescence in vivo.[1][2] Upon intravenous administration, free this compound can readily bind to the abundant albumin present in the blood.[1][2]
The binding stoichiometry, as determined by Job's plot analysis using UV-Vis-NIR absorption spectroscopy, indicates a 3:2 ratio of this compound to HSA under both physiological (pH 7.4) and acidic (pH 2.4) conditions, which approaches a 1:1 ratio.[1] The binding constants, calculated using the Stern-Volmer equation from fluorescence titration experiments, are consistently high, indicating a strong affinity.[1]
Table 1: Quantitative Binding Parameters of this compound with Serum Albumin
| Parameter | Value | Serum Albumin | Conditions | Reference |
| Binding Constant (K_a) | > 1 x 10⁵ L·mol⁻¹ | Human Serum Albumin (HSA) | pH 7.4 (physiological) and pH 2.4 (acidic) | [1] |
| Stoichiometry (this compound:HSA) | 3:2 (approaching 1:1) | Human Serum Albumin (HSA) | pH 7.4 and pH 2.4 | [1] |
Mechanism of Interaction and Binding Site
The interaction between this compound and serum albumin is multifaceted, involving both non-covalent and, in some cases, covalent binding. The primary driving forces for the non-covalent interaction are believed to be hydrophobic interactions, where the dye molecule is accommodated within the hydrophobic pockets of the albumin protein.[1][4] This geometric confinement within the protein structure promotes a more rigid conformation of the this compound molecule, which in turn minimizes non-radiative decay pathways and enhances its fluorescence quantum yield.[1]
Molecular docking studies have provided insights into the probable binding locations. These studies suggest that this compound binds within a pocket surrounded by both hydrophobic and hydrophilic residues of HSA.[4] The indoline groups at one end of the IR806 molecule, a structurally similar dye, are suggested to embed into a hydrophobic pocket in subdomain IIA of HSA, while the charged sulfonate group remains exposed.[5] For certain derivatives of this compound, such as this compound-maleimide, a covalent bond can be formed with the albumin, leading to an irreversible association.[6][7]
Impact on Photophysical Properties
The binding of this compound to serum albumin induces significant changes in its photophysical properties, which are central to its application as an imaging agent.
-
Absorption Spectrum: A notable red-shift in the maximum absorption peak of this compound is observed upon complexation with HSA, shifting from approximately 685 nm to 835 nm.[1] This indicates a strong interaction and a change in the electronic environment of the dye.[1]
-
Fluorescence Emission: The most dramatic effect is the substantial enhancement of the NIR-II fluorescence of this compound.[1][2] This is attributed to the prevention of this compound aggregation in aqueous solutions, which would otherwise lead to fluorescence quenching.[1] The rigidization of the dye's structure upon binding also contributes to this enhancement.[1] The fluorescence quantum yield of this compound-fatty acid conjugates, which bind non-covalently to albumin, is also significantly enhanced.[4]
-
Photostability: The this compound-HSA complex exhibits excellent photostability, showing negligible decrease in fluorescence even after continuous laser irradiation, a significant improvement compared to indocyanine green (ICG).[1]
-
Thermal Stability: The complex also demonstrates good thermal stability, maintaining its fluorescence intensity at elevated temperatures.[1]
Table 2: Photophysical Properties of Free this compound vs. Albumin-Bound this compound
| Property | Free this compound | This compound-HSA Complex | Reference |
| Maximum Absorption Peak | ~685 nm and 812 nm | ~835 nm | [1] |
| Fluorescence Emission | Weak NIR-II fluorescence | Significantly enhanced NIR-II fluorescence | [1][2] |
| Photostability | Good | Excellent | [1] |
Experimental Protocols
The study of the this compound-serum albumin interaction employs a range of biophysical techniques.
UV-Vis-NIR Absorption Spectroscopy
This technique is used to monitor changes in the absorption spectrum of this compound upon addition of serum albumin, confirming the interaction and providing information on the binding stoichiometry through methods like Job's plot.[1]
Experimental Workflow: UV-Vis-NIR Absorption Spectroscopy
Caption: Workflow for determining binding stoichiometry using UV-Vis-NIR spectroscopy.
Fluorescence Spectroscopy
Fluorescence titration is a key method to determine the binding affinity. The intrinsic fluorescence of serum albumin (due to tryptophan residues) is quenched upon the binding of a ligand like this compound.[1][8] The quenching data can be analyzed using the Stern-Volmer equation to calculate the binding constant.[1]
Experimental Workflow: Fluorescence Quenching Assay
Caption: Workflow for determining binding affinity via fluorescence quenching.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to investigate changes in the secondary structure of a protein upon ligand binding.[9][10][11] By analyzing the CD spectrum of albumin in the far-UV region (typically 200-250 nm) before and after the addition of this compound, one can quantify changes in the α-helical and β-sheet content of the protein.[10][11]
Logical Relationship: Probing Conformational Changes with CD Spectroscopy
Caption: Using Circular Dichroism to detect conformational changes in albumin upon this compound binding.
Implications for Drug Development and Research
The strong and stable interaction between this compound and serum albumin has significant implications:
-
Enhanced In Vivo Imaging: The fluorescence enhancement and improved photostability of the complex allow for high-contrast and long-term NIR-II imaging of biological structures and processes.[1][2]
-
Tumor Targeting: The enhanced permeability and retention (EPR) effect, coupled with albumin's natural tendency to accumulate in tumors, can be leveraged for tumor-targeted imaging and therapy.[12]
-
Drug Delivery: this compound and its derivatives can be conjugated with drugs or other therapeutic agents, and their binding to albumin can facilitate targeted delivery.
-
Surgical Guidance: The bright NIR-II fluorescence of the this compound-albumin complex is valuable for real-time surgical navigation to guide tumor resection and identify lymphatic metastasis.[1][2][6]
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 7. In vivo irreversible albumin-binding near-infrared dye conjugate as a naked-eye and fluorescence dual-mode imaging agent for lymph node tumor metastasis diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching of serum albumin by rifamycin antibiotics and their analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-detected circular dichroism studies of serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo NIR-II Fluorescence Imaging with IR-820
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing IR-820, a versatile cyanine dye, for in vivo fluorescence imaging in the second near-infrared (NIR-II) window (900-1700 nm). The protocols and data presented herein are compiled from recent scientific literature to facilitate the application of this compound in preclinical research, including but not limited to angiography, tumor imaging, and surgical guidance.
Introduction to this compound for NIR-II Imaging
This compound, a derivative of indocyanine green (ICG), is a commercially available dye that exhibits significant fluorescence emission in the NIR-II region.[1][2][3] This characteristic is particularly advantageous for in vivo imaging due to reduced light scattering by tissues, deeper penetration depth, and lower autofluorescence compared to the traditional NIR-I window (700-900 nm).[1][4][5]
An interesting and beneficial property of this compound is the significant enhancement of its fluorescence brightness when it binds to serum albumin.[2][3][6] This interaction can occur in vivo after intravenous injection, as this compound complexes with endogenous albumin, leading to improved signal intensity for imaging applications.[2][3] Studies have shown that this compound is biocompatible and can be excreted from the body, making it a promising candidate for various in vivo applications.[1][4][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in NIR-II fluorescence imaging, compiled from various studies.
Table 1: Optical Properties of this compound
| Property | Value | Conditions | Reference |
| Peak Absorption (in water) | ~685 nm and ~812 nm | In ultrapure water | [2] |
| Peak Absorption (in serum) | Red-shifted by ~143 nm | In 10% Fetal Bovine Serum (FBS) | [1] |
| Peak Emission (in water) | ~829 nm | - | [1] |
| Peak Emission (in serum) | ~858 nm | In 10% FBS | [1] |
| NIR-II Fluorescence Ratio (900-1700 nm) | 30.17% | In 10% FBS | [1] |
| Quantum Yield (Albumin-bound) | 3.821% | In 10% Bovine Serum Albumin (BSA) | [8] |
Table 2: In Vivo Imaging Parameters
| Application | Animal Model | This compound Concentration & Volume | Excitation Wavelength & Power Density | Exposure Time | Reference |
| Whole-Body Imaging & Biodistribution | ICR Mice | 0.5 mg/mL, 200 µL (intravenous) | 793 nm, 20 mW/cm² | 50 ms | [1][7] |
| Cerebrovascular Imaging | ICR Mice | 0.5 mg/mL, 200 µL (intravenous) | 793 nm | 50 ms | [1] |
| Tumor Imaging | 4T1 tumor-bearing Balb/c mice | 75 µM, 150 µL (intravenous) | 808 nm, 116 mW/cm² | 200 ms | [2] |
| Gastrointestinal Tract Imaging | Mice | 7.5 µM, 400 µL (oral administration of this compound-HSA) | 808 nm, 58 mW/cm² | 1000 ms | [2] |
| Photothermal Therapy | Subcutaneous tumor-bearing mice | 2 mg/mL, 100 µL (intramuscular) | 793 nm, 2 W/cm² | 10 min | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS, 1x, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Freshly prepare the this compound solution before each experiment.
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in 1x PBS to the final desired concentration (e.g., 0.5 mg/mL).[1][7]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
For intravenous injections, it is recommended to sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the prepared solution away from light and use it promptly. For longer-term storage, consult the manufacturer's instructions, with storage at -20°C for one month or -80°C for six months being a general guideline for stock solutions.[9]
In Vivo Whole-Body NIR-II Fluorescence Imaging Protocol
This protocol is suitable for biodistribution and excretion studies.
Materials:
-
Prepared sterile this compound solution
-
Laboratory animals (e.g., ICR mice)
-
Anesthesia (e.g., isoflurane)
-
NIR-II fluorescence imaging system equipped with an appropriate laser source and detector.
Protocol:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Acquire a pre-injection (baseline) whole-body fluorescence image of the animal.
-
Administer the this compound solution via intravenous tail vein injection (e.g., 200 µL of a 0.5 mg/mL solution).[1][7]
-
Immediately place the animal in the NIR-II imaging system.
-
Irradiate the animal with the excitation laser (e.g., 793 nm at 20 mW/cm²).[1][7]
-
Acquire whole-body NIR-II fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h, and weekly for long-term studies) with an appropriate exposure time (e.g., 50 ms).[1][7]
-
For ex vivo biodistribution analysis, sacrifice the mice at the desired time point, harvest the major organs (liver, kidneys, spleen, lungs, heart, etc.), and image them under the same imaging conditions.[1][7]
In Vivo Tumor Imaging Protocol
This protocol is designed for visualizing tumors in xenograft models.
Materials:
-
Prepared sterile this compound solution
-
Tumor-bearing mice (e.g., 4T1 xenograft model)
-
Anesthesia
-
NIR-II fluorescence imaging system
Protocol:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a pre-injection image of the tumor region.
-
Inject the this compound solution intravenously (e.g., 150 µL of a 75 µM solution).[2]
-
Acquire NIR-II fluorescence images of the tumor at different time points post-injection (e.g., 0, 4, 24, 48, 72, 96 hours) to monitor the accumulation of the dye in the tumor tissue due to the enhanced permeability and retention (EPR) effect.[2]
-
Use an appropriate excitation source and power (e.g., 808 nm at 116 mW/cm²) and exposure time (e.g., 200 ms).[2]
Visualizations
Caption: Workflow for in vivo imaging using this compound.
Caption: Interaction of this compound with serum albumin.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 5. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel NIR-II probe for improved tumor-targeting NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: IR-820 for High-Resolution NIR-II Fluorescence Microscopy of Cerebrovascular Networks
Introduction
IR-820, a cyanine dye, has emerged as a promising contrast agent for in vivo imaging of the cerebrovascular system in the second near-infrared (NIR-II) window (900-1700 nm).[1][2][3][4] This spectral range offers significant advantages for deep-tissue imaging, including reduced light scattering and minimal tissue autofluorescence, leading to higher spatial resolution and signal-to-background ratios compared to traditional visible and NIR-I imaging.[5][6][7][8] When introduced into the bloodstream, this compound's fluorescence quantum yield is significantly enhanced upon binding to serum proteins, making it an excellent blood pool contrast agent for detailed visualization of cerebral blood vessels.[1][9][10] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for NIR-II fluorescence microscopy of the cerebrovasculature.
Key Advantages of this compound for Cerebrovascular Imaging:
-
Enhanced NIR-II Emission: While classified as a near-infrared dye, this compound exhibits a broad emission spectrum that extends into the NIR-II region, with considerable fluorescence intensity.[1][3]
-
Serum-Enhanced Brightness: The fluorescence quantum yield of this compound increases significantly (approximately sevenfold) in serum compared to in water, leading to brighter in vivo signals.[1]
-
Deep Penetration & High Resolution: NIR-II imaging with this compound allows for visualization of cerebrovascular structures at significant depths (up to 800 µm) with high spatial resolution, enabling the distinction of even small capillaries.[1][11]
-
Real-Time Functional Imaging: The bright and stable signal from this compound allows for real-time microscopic imaging, enabling the study of hemodynamics, including blood flow velocity.[1][12]
-
Biocompatibility and Excretion: Studies have shown that this compound is biocompatible and can be excreted from the body.[1][2][4]
Quantitative Data Summary
The optical and performance characteristics of this compound are crucial for designing and interpreting cerebrovascular imaging experiments. The following tables summarize key quantitative data derived from published research.
Table 1: Optical Properties of this compound
| Property | Value in Water | Value in 10% Fetal Bovine Serum (FBS) | Reference |
| Peak Absorption Wavelength | ~710 nm[9] | ~853 nm[1] | [1][9] |
| Peak Emission Wavelength | ~829 nm[1] | ~858 nm[1] | [1] |
| Quantum Yield (QY) | 0.313%[1] | 2.521%[1] | [1] |
| NIR-II Fluorescence Ratio | - | 30.17%[1] | [1] |
Table 2: In Vivo Imaging Performance of this compound
| Parameter | Value | Imaging Conditions | Reference |
| Maximum Imaging Depth | ~800 µm | Mouse model with cranial window, 25x objective.[1][11] | [1][11] |
| Spatial Resolution | 6.061 µm (at 800 µm depth)[1][11] | 25x objective (NA=1.05).[1][11] | [1][11] |
| Spatial Resolution | ~2.496 µm (at 150 µm depth) | 70x endoscopic objective.[1] | [1] |
| Blood Flow Velocity | 725.98 µm/s (capillary) | At a depth of ~150 µm.[1] | [1] |
Mechanism of Action: Serum Binding and Fluorescence Enhancement
The utility of this compound as a cerebrovascular imaging agent is critically dependent on its interaction with serum proteins, primarily albumin. In an aqueous environment, the dye exists in a conformation that is prone to non-radiative decay, resulting in low fluorescence. Upon intravenous injection, this compound binds to albumin, which induces a more rigid molecular conformation. This structural change minimizes non-radiative decay pathways and significantly enhances the radiative decay, leading to a substantial increase in fluorescence quantum yield and brightness.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIR-II fluorescence microscopic imaging of cortical vasculature in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traumatic Brain Injury Imaging in the Second Near-Infrared Window with a Molecular Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional in vivo vascular imaging using near-infrared II fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for IR-820 in Mouse Imaging
Introduction
IR-820 is a near-infrared (NIR) cyanine dye commonly utilized as a contrast agent in preclinical optical imaging studies. Its spectral properties, with excitation and emission peaks typically around 710 nm and 820 nm respectively, allow for deep tissue penetration of light, making it suitable for in vivo imaging in small animals like mice.[1][2][3] These application notes provide detailed protocols for the preparation, administration, and imaging of this compound in mice for various research applications, including angiography, tumor imaging, and assessment of tissue injury.
Quantitative Data Summary
The following tables summarize the dosages and administration parameters for this compound as reported in various studies.
Table 1: this compound Dosage and Administration for In Vivo Mouse Imaging
| Application | Mouse Model | Dosage Concentration | Administration Volume | Route of Administration | Solvent | Reference |
| Pharmacokinetics / General Imaging | Hairless SKH1/SKH1 | 0.2 mM | 100 µL | Intravenous (tail vein), Intraperitoneal | PBS | [2][4] |
| NIR-II Cerebrovascular Imaging | ICR | 0.5 mg/mL | 200 µL | Intravenous | PBS | [5][6][7][8] |
| Pharmacokinetics | Not Specified | 0.24 mg/kg | Not Specified | Intraperitoneal | Not Specified | [9] |
| Tumor Imaging | Nude | 2 mg/mL | 100 µL | Intramuscular | PBS | [5] |
| General Imaging | Not Specified | 1.0 mg/kg | 100 µL | Intravenous (tail vein) | Buffered Solution | [10] |
| Tumor Imaging (Lymphoma) | Mixed Strain | Not Specified | 100 µL | Intravenous (tail vein) | Not Specified | [11] |
| Tumor Imaging (Rhabdomyosarcoma) | Transgenic | Not Specified | 100 µL | Intratumoral | Not Specified | [11] |
| Stroke Imaging | Not Specified | Not Specified | Not Specified | Intravenous (tail vein) | Not Specified | [11] |
Table 2: Imaging Parameters for this compound in Mice
| Imaging System | Excitation Wavelength | Emission Wavelength | Imaging Time Points | Reference |
| Xenogen IVIS® Spectrum | 710 nm | 820 nm | Serially for 8 days | [1][2][3][4] |
| Custom NIR-II System | 793 nm | > 900 nm (NIR-II) | Immediately post-injection and at various time points up to 48h | [5][6][7][8] |
| Not Specified | 808 nm | > 1100 nm (SWIR) | Not Specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of an this compound solution for administration to mice.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
For PBS: Directly add the calculated volume of sterile PBS to the this compound powder to achieve the desired final concentration (e.g., 0.2 mM or 0.5 mg/mL).[2][4][5]
-
For difficult to dissolve batches: For higher concentrations or if solubility issues arise, initially dissolve the this compound powder in a small volume of DMSO and then dilute to the final concentration with sterile PBS.[4] Warming and sonication may aid in dissolution.
-
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication can be used to ensure homogeneity.
-
Sterilization: Filter the final this compound solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential aggregates or microbial contamination.
-
Storage: It is recommended to freshly prepare the this compound solution before each experiment.[2][4] If short-term storage is necessary, protect the solution from light and store at 4°C. For longer-term storage in solvent, -80°C is recommended.[4]
Protocol 2: Administration of this compound to Mice
This protocol outlines the common routes of administration for this compound in mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Prepared sterile this compound solution
-
Appropriate syringes (e.g., insulin syringes with 28-30 gauge needles)
-
Mouse restrainer (for tail vein injections)
-
Anesthesia (if required by protocol)
Procedure:
-
Animal Preparation: Anesthetize the mouse if required by the experimental protocol.
-
Route of Administration:
-
Intravenous (IV) Injection:
-
Place the mouse in a restrainer to expose the tail.
-
Slightly warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the desired volume of this compound solution (e.g., 100-200 µL).[1][2][4][5][7]
-
-
Intraperitoneal (IP) Injection:
-
Intramuscular (IM) Injection:
-
Identify the target muscle (e.g., gastrocnemius).
-
Insert the needle into the muscle belly and inject the this compound solution (e.g., 100 µL).[5]
-
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions after the injection.
Protocol 3: In Vivo Near-Infrared Fluorescence Imaging
This protocol provides a general workflow for acquiring NIR fluorescence images of mice administered with this compound.
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for NIR imaging.
-
Anesthesia system (e.g., isoflurane inhalation).
-
Heating pad to maintain the mouse's body temperature.
Procedure:
-
System Setup:
-
Turn on the in vivo imaging system and allow it to cool down to the operating temperature.
-
Select the appropriate excitation and emission filters for this compound (e.g., Excitation: 710 nm, Emission: 820 nm).[1][2][3][4] For NIR-II imaging, an excitation around 793 nm and a long-pass filter above 900 nm or 1100 nm would be used.[5][7][10]
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage inside the imaging chamber. A heating pad should be used to maintain body temperature.
-
-
Image Acquisition:
-
Acquire a baseline image before injecting this compound.
-
Administer the this compound solution according to Protocol 2.
-
Acquire fluorescence images at various time points post-injection as required by the experimental design (e.g., immediately, 15 min, 1h, 24h, 48h, and serially for several days).[1][2][4][5][11]
-
-
Image Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs).
-
Data is typically expressed as radiant efficiency [(photons/s/cm²/sr)/(µW/cm²)] or other appropriate units.
-
Visualizations
Caption: Experimental workflow for this compound mouse imaging.
Caption: Logical relationships of this compound properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for IR-820 in Photothermal Therapy of Subcutaneous Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
IR-820 is a near-infrared (NIR) cyanine dye with strong optical absorption and fluorescence emission in the 700-900 nm range.[1][2] These properties make it an effective agent for photothermal therapy (PTT), a minimally invasive cancer treatment that utilizes light-absorbing agents to generate heat and ablate tumor cells upon NIR laser irradiation.[1][3] The use of NIR light is particularly advantageous due to its deeper tissue penetration and minimal absorption by biological components like hemoglobin and water.[4] This document provides a comprehensive overview of the application of this compound for the photothermal therapy of subcutaneous tumors, summarizing key quantitative data and detailing experimental protocols for both in vitro and in vivo studies.
Physicochemical and Photothermal Properties of this compound
This compound demonstrates excellent photothermal conversion capabilities, efficiently transforming NIR light into thermal energy.[5] Its absorption spectrum can be influenced by the solvent, with a notable red shift observed in serum compared to water, which enhances its performance for in vivo applications.[5][6] The dye has been shown to be biocompatible and can be completely excreted from the body, primarily through the liver and kidneys, addressing concerns of long-term toxicity.[5][7] When encapsulated in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), this compound shows improved stability and cellular uptake.[2][4][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on published studies.
Table 1: Photothermal Properties of this compound
| Parameter | Value | Conditions | Source |
| Photothermal Conversion Efficiency (η) | 32.74% | Aqueous solution | [5] |
| 29.2% | In IC/IR820 Nanoparticles | [9] | |
| 25.23% | In PpIX-IR-820@Lipo Nanoparticles | [1] | |
| Peak Absorption (in Serum) | ~793 nm | In 10% Fetal Bovine Serum (FBS) | [5][6] |
| Peak Emission (in Serum) | ~858 nm | In 10% Fetal Bovine Serum (FBS) | [5][6] |
| Temperature Increase (In Vitro) | Reached 55 °C in 4 min | 500 µg/mL this compound, 793 nm laser, 0.5 W/cm² | [5] |
| Reached >90 °C | 500 µg/mL this compound, 785 nm laser, 1.5 W/cm² | [5] | |
| Reached 51.1 °C in 8 min | 350 µg/mL PpIX-IR-820@Lipo NPs, 793 nm laser | [1] | |
| Temperature Increase (In Vivo) | Tumor temp. increased to ~56°C | Intramuscular injection, 793 nm laser, 2 W/cm² | [5] |
Table 2: Summary of In Vitro Experimental Parameters
| Cell Line | This compound Formulation | This compound Concentration | Laser Wavelength | Laser Power Density | Irradiation Time | Outcome | Source |
| MCF-7 (Breast Cancer) | This compound PLGA NPs | 20 µM - 60 µM | 808 nm | 14.1 W/cm² | 30 s | Significant cell death via apoptosis | [2][4] |
| HeLa (Cervical Cancer) | PpIX-IR-820@Lipo NPs | 30 µg/mL | 793 nm | Not specified | Not specified | 38.3% cell viability | [1] |
| 4T1 (Breast Cancer) | IR820-SS-CPT NPs | Not specified | Not specified | Not specified | Not specified | Enhanced cellular uptake over free this compound | [10] |
| MDA-MB-231 (TNBC) | IR820-PLGA NPs | 10 µM | 808 nm | 2 W/cm² | 5 min | Cell death primarily via apoptosis | [8] |
| Hep-2 (Laryngeal Cancer) | MNP-PEG-IR820 | 200 µg/mL | 808 nm | 1 W/cm² | 5 min | Effective cell killing | [11] |
Table 3: Summary of In Vivo Experimental Parameters
| Animal Model | Tumor Model | This compound Formulation & Dose | Administration | Laser Wavelength | Laser Power Density | Outcome | Source |
| Mice | Subcutaneous Bladder Tumor | Free this compound (2 mg/mL, 100 µL) | Intramuscular | 793 nm | 2 W/cm² | Tumors inhibited or eradicated | [5] |
| BALB/c Nude Mice | 4T1 Subcutaneous Tumor | IR820-SS-CPT NPs | Intravenous | Not specified | Not specified | Efficient passive tumor accumulation | [12] |
| Nude Mice | MDA-MB-231 Subcutaneous Tumor | IR820-PLGA NPs | Intravenous | 808 nm | 1.5 W/cm² | Significant reduction in tumor growth | [8] |
| BALB/c Mice | 4T1 Subcutaneous Tumor | ICG (0.1 mg/ml) | Not specified | Not specified | 1 W/cm² | Tumor temperature elevated by 28.5°C | [13] |
Table 4: Biodistribution and Tumor Accumulation of this compound
| Parameter | Time Point | Observation | Source |
| Peak Tumor Accumulation | 48 hours | Maximum fluorescence intensity observed in the tumor. | [5] |
| 24 hours | Optimal timing for laser irradiation after intravenous injection. | [8] | |
| 12 hours | Strongest fluorescence signals for IR820-SS-CPT NPs. | [12] | |
| Primary Organs of Accumulation | 24 hours post-injection | Liver, lungs, kidneys, and tumor. | [8] |
| 48 hours post-injection | Tumors, kidneys, and livers showed bright fluorescence. | [14] | |
| Excretion | ~5 weeks | Almost no fluorescence signals observed in major organs, indicating complete excretion. | [5][7] |
Experimental Workflows and Mechanisms
The following diagrams illustrate typical experimental workflows for PTT and the underlying mechanism of action.
Caption: Workflow for in vitro photothermal therapy using this compound.
Caption: Workflow for in vivo photothermal therapy of subcutaneous tumors.
Caption: Mechanism of this compound mediated photothermal therapy.
Caption: Simplified signaling pathway for PTT-induced apoptosis.
Detailed Experimental Protocols
Protocol 1: In Vitro Photothermal Therapy of Cancer Cells
This protocol details the steps to evaluate the phototoxicity of this compound on a monolayer of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound solution (free dye or nanoparticle formulation)
-
96-well plates
-
NIR Laser (e.g., 808 nm continuous-wave)
-
MTT assay kit or Calcein AM/PI staining solution
-
Plate reader and/or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight (37 °C, 5% CO₂).[8]
-
This compound Treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 10-60 µM).[2][8] Include control wells with medium only.
-
Incubation: Incubate the cells with this compound for 3-4 hours at 37 °C.[2][8]
-
Washing: Gently wash the cells twice with sterile PBS to remove any extracellular this compound.
-
Irradiation: Add fresh, pre-warmed medium to each well. Irradiate the designated wells with an NIR laser (e.g., 808 nm, 1.5-2 W/cm²) for a set duration (e.g., 5 minutes).[8] Ensure control groups are included: No treatment, Laser only, and this compound only (no laser).
-
Post-Irradiation Incubation: Return the plate to the incubator for an additional 24 hours.
-
Viability Assessment:
-
MTT Assay: Perform an MTT assay according to the manufacturer's instructions to quantify cell metabolic activity. Read absorbance using a plate reader.
-
Live/Dead Staining: Alternatively, use Calcein AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) and visualize using a fluorescence microscope.
-
Protocol 2: In Vivo Photothermal Therapy of Subcutaneous Tumors
This protocol describes the establishment of a subcutaneous tumor model in mice and subsequent treatment with this compound-mediated PTT.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cell line (e.g., 4T1, MDA-MB-231) in sterile PBS or Matrigel
-
This compound solution (sterile, for injection)
-
High-power NIR fiber-coupled laser (e.g., 793 nm or 808 nm)
-
Infrared (IR) thermal camera
-
Calipers for tumor measurement
-
Anesthetic for animals
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ tumor cells suspended in 100 µL of PBS into the flank of each mouse.[13]
-
Tumor Growth: Monitor the mice every 2-3 days. Begin the treatment when tumor volumes reach approximately 100-120 mm³.[5] Tumor volume can be calculated using the formula: V = (length × width²)/2.
-
Animal Grouping: Randomly divide the mice into four groups (n=5 per group):
-
Group 1: PBS injection only
-
Group 2: PBS injection + Laser irradiation
-
Group 3: this compound injection only
-
Group 4: this compound injection + Laser irradiation
-
-
This compound Administration: For groups 3 and 4, administer this compound via intramuscular (i.m.) or intravenous (i.v.) injection (e.g., 100 µL of 2 mg/mL this compound in PBS).[5] Administer an equivalent volume of PBS to groups 1 and 2.
-
Tumor Accumulation: Wait for 24-48 hours post-injection to allow for maximal accumulation of this compound in the tumor tissue.[5][8]
-
Photothermal Treatment:
-
Monitoring Therapeutic Efficacy:
-
Measure tumor volumes and body weights of all mice every 2-3 days for the duration of the study (e.g., 14-21 days).
-
At the end of the study, euthanize the mice. Excise the tumors for photographic documentation and histological analysis (e.g., H&E staining) to assess tissue necrosis.[15]
-
Protocol 3: Assessment of Cellular Uptake
This protocol allows for the qualitative and quantitative assessment of this compound uptake by cancer cells.
Materials:
-
Cancer cell line
-
24-well plates or confocal dishes
-
This compound solution (free dye or fluorescently-labeled nanoparticles)
-
Flow cytometer
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate (for flow cytometry) or on coverslips in a dish (for microscopy) and incubate overnight.[8]
-
Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 0.5, 2, 4 hours).[10]
-
Washing: Wash cells three times with cold PBS to remove extracellular this compound and stop uptake.
-
Qualitative Analysis (Microscopy):
-
Fix the cells on coverslips if required.
-
Mount the coverslips and observe under a fluorescence or confocal microscope to visualize the intracellular red fluorescence of this compound.[10]
-
-
Quantitative Analysis (Flow Cytometry):
Protocol 4: Evaluation of Cell Death Mechanism
This protocol helps determine whether cell death induced by this compound PTT occurs via apoptosis or necrosis.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
24-well plates
-
Flow cytometer
Procedure:
-
Induce Cell Death: Seed cells in a 24-well plate and perform the PTT treatment as described in Protocol 1.[8]
-
Cell Collection: After the post-irradiation incubation period, collect both floating and adherent cells.
-
Staining: Wash the collected cells with cold PBS and resuspend them in the provided binding buffer.
-
Incubation: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. The cell populations can be distinguished as:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Studies have shown that this compound PTT primarily induces cell death through apoptosis.[2][8]
-
Conclusion
This compound is a highly effective and biocompatible photothermal agent for the treatment of subcutaneous tumors. Its favorable optical properties, high photothermal conversion efficiency, and proven efficacy in both preclinical in vitro and in vivo models make it a promising candidate for further development in cancer therapy.[5][8] The protocols and data provided herein offer a solid foundation for researchers and drug development professionals aiming to utilize this compound in their PTT studies.
References
- 1. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of temperature changes in photothermal therapy induced by combined application of indocyanine green and laser - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for IR-820 Guided Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing hyperthermia and subsequent cancer cell death. IR-820, a cyanine dye with strong absorbance in the NIR region, has emerged as a promising photothermal agent. Its encapsulation within nanoparticles enhances its stability, biocompatibility, and tumor accumulation via the enhanced permeability and retention (EPR) effect.[1][2] These application notes provide detailed protocols for the synthesis of this compound loaded nanoparticles, as well as in vitro and in vivo photothermal therapy procedures.
Mechanism of Action
This compound-mediated photothermal therapy primarily induces apoptosis, a programmed cell death pathway, in cancer cells.[3][4] Upon NIR laser irradiation, this compound rapidly converts light energy into heat, elevating the local temperature and triggering cellular stress. This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway, involving the activation of pro-apoptotic proteins like Bak and Bax, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.[5][6] Additionally, hyperthermia can influence other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway and the inhibition of DNA repair mechanisms like PARP1, further contributing to apoptosis.[1][7] Furthermore, under specific conditions, PTT can induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs).[8][9]
Signaling Pathway for PTT-Induced Apoptosis
Caption: PTT-induced intrinsic apoptosis pathway.
Data Summary
Table 1: Physicochemical and Photothermal Properties of this compound Formulations
| Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Loading Capacity (%) | Photothermal Conversion Efficiency (η) | Reference |
| This compound (free) | - | - | - | - | 32.74% | [8] |
| This compound-PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | 90% | 18% | - | [1][5] |
| PpIX-IR-820@Lipo NPs | ~380 | - | - | - | 25.23% | [10] |
| IC/IR820 NPs | ~120.9 | - | - | - | 29.2% | [11] |
Table 2: In Vitro Photothermal Therapy Parameters and Efficacy
| Cell Line | Formulation | This compound Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Cell Viability Reduction | Reference |
| MDA-MB-231 | This compound-PLGA NPs | 35 µM | 808 | 1.5 | 5 | Significant reduction | [1] |
| MCF-7 | This compound PLGA NPs | 20 µM | 808 | 14.1 | 0.5 | ~52% apoptosis | [3][5] |
| HeLa | This compound@PSMA NPs | - | 793 | - | - | 73.3% PTT efficiency | [12] |
| Hep-2 | MPI | 200 µg/mL | 808 | 1.0 | 5 | Significant cell death | [13] |
| Keratinocytes | PDA/IR820 NPs | - | NIR | - | - | 52% killed | [14] |
Table 3: In Vivo Photothermal Therapy Parameters and Efficacy
| Tumor Model | Formulation | This compound Dose | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Outcome | Reference |
| Subcutaneous Bladder Tumor | This compound | 2 mg/mL, 100 µL | 793 | 2.0 | 10 | Significant tumor inhibition/eradication | [8] |
| TNBC Xenograft | This compound-PLGA NPs | 350 µM (IV) | 808 | 1.5 | 5 | Significant tumor growth reduction | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[3][5]
Materials:
-
This compound dye
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Phospholipids (e.g., DSPE-PEG)
-
Deionized water
Procedure:
-
Dissolve a calculated amount of this compound in DMSO.
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Physically adsorb the this compound solution with the PLGA solution and adjust the final volume to 1 mL with acetonitrile.
-
Prepare a phospholipid solution containing DSPE-PEG in deionized water.
-
Add the organic phase (this compound and PLGA in acetonitrile/DMSO) dropwise into the aqueous phospholipid solution under constant stirring.
-
Allow the nanoparticles to self-assemble.
-
Purify the nanoparticles by centrifugation and wash several times with deionized water to remove free dye and organic solvents.
-
Resuspend the final this compound-PLGA nanoparticles in PBS or deionized water for characterization and use.
Caption: Workflow for this compound-PLGA NP synthesis.
Protocol 2: In Vitro Photothermal Therapy
This protocol outlines the procedure for evaluating the photothermal efficacy of this compound formulations on cancer cell lines.[1][5]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
This compound or this compound loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
96-well or 24-well plates
-
NIR Laser (e.g., 808 nm)
-
Cytotoxicity assay kit (e.g., MTT)
-
Apoptosis assay kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
-
Inverted fluorescence microscope
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate (for MTT assay) or a 24-well plate (for apoptosis assay) at a density of 1 x 10⁴ to 3 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound loaded nanoparticles (e.g., 0-35 µM of this compound equivalent) for 4 hours.[1] Include control groups: no treatment, laser only, and nanoparticles only.
-
Washing: After incubation, remove the treatment medium, wash the cells with PBS, and add fresh medium.
-
Irradiation: Irradiate the designated wells with an 808 nm laser at a power density of 1.5-2.0 W/cm² for 5 minutes per well.[1]
-
Post-Irradiation Incubation: Return the plates to the incubator for 24 hours.
-
Efficacy Assessment:
-
Cytotoxicity (MTT Assay): Add MTT reagent to each well and incubate. Then, add solubilizing agent and measure the absorbance to determine cell viability.
-
Apoptosis (Annexin V/PI Staining): Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the percentage of apoptotic and necrotic cells using a flow cytometer.[4]
-
Caption: Workflow for in vitro PTT experiments.
Protocol 3: In Vivo Photothermal Therapy in a Subcutaneous Tumor Model
This protocol details the procedure for assessing the anti-tumor efficacy of this compound guided PTT in a murine xenograft model.[8]
Materials:
-
Female nude mice (4-6 weeks old)
-
Cancer cell line for tumor induction
-
This compound solution or this compound loaded nanoparticles
-
PBS (for control group)
-
NIR Laser (e.g., 793 nm) with a fiber optic cable
-
Infrared (IR) thermal camera
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Model Establishment: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse. Allow the tumors to grow to a volume of approximately 100-120 mm³.
-
Grouping and Administration: Randomly divide the mice into four groups (n=5 per group):
-
Group 1: PBS (intramuscular or intravenous injection)
-
Group 2: PBS + Laser
-
Group 3: this compound formulation
-
Group 4: this compound formulation + Laser
-
-
Injection: Administer either PBS (100 µL) or the this compound formulation (e.g., 2 mg/mL, 100 µL) via intramuscular or intravenous injection.
-
Tumor Accumulation: Allow the agent to accumulate at the tumor site. The optimal time for irradiation is typically 24-48 hours post-injection, which can be confirmed by in vivo imaging if the nanoparticle is fluorescent.[8]
-
Anesthesia and Irradiation: Anesthetize the mice in the laser treatment groups. Irradiate the tumor site with a 793 nm laser at a power density of 2 W/cm² for 10 minutes.[8]
-
Temperature Monitoring: Monitor the temperature at the tumor surface during irradiation using an IR thermal camera.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every 2-3 days for a period of approximately 16 days. Tumor volume can be calculated as (length × width²)/2.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and histological analysis (e.g., H&E and TUNEL staining) to assess tissue damage and apoptosis.
Caption: Workflow for in vivo PTT experiments.
References
- 1. Frontiers | Hyperthermia-mediated cell death via deregulation of extracellular signal-regulated kinase and c-Jun NH2-terminal kinase signaling [frontiersin.org]
- 2. Photothermal therapy combined with a STING agonist induces pyroptosis, and gasdermin D could be a new biomarker for guiding the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cybermedlife.eu [cybermedlife.eu]
- 8. IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Photothermal therapy generates a thermal window of immunogenic cell de" by Rohan Fernandesrfernandes@gwu.edu, Elizabeth E. Sweeney et al. [dc.engconfintl.org]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. (PDF) Targeting photodynamic and photothermal therapy to the endoplasmic reticulum enhances immunogenic cancer cell death. (2019) | Wei Li | 828 Citations [scispace.com]
- 12. Frontiers | Clinical application of immunogenic cell death inducers in cancer immunotherapy: turning cold tumors hot [frontiersin.org]
- 13. Hyperthermia: an effective strategy to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Hyperthermia induced signal for apoptosis and pathways of its transduction in the cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperthermia Synergizes with Chemotherapy by Inhibiting PARP1-Dependent DNA Replication Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staining UMUC3 Cells with IR-820
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the culture and staining of the human bladder transitional cell carcinoma cell line, UM-UC-3, with the near-infrared (NIR) fluorescent dye, IR-820. This compound is a cyanine dye with applications in NIR-II fluorescence imaging and photothermal therapy.[1] Its fluorescence is notably enhanced in a serum environment, making it suitable for in vivo and in vitro imaging applications.[1] These guidelines are intended to assist researchers in achieving consistent and reproducible results for imaging and analysis of UMUC3 cells stained with this compound.
Data Presentation
Table 1: Properties of this compound Dye
| Property | Value | Notes |
| Chemical Class | Cyanine Dye | A typical NIR-I fluorescent organic small-molecule dye.[1] |
| Excitation Wavelength (Max) | ~710-793 nm | Peak absorption is around 710 nm, but red-shifts in serum.[1][2] |
| Emission Wavelength (Max) | ~820-858 nm | Emission peak is ~829 nm in water and red-shifts to ~858 nm in serum.[1] |
| Emission Spectrum Range | 700 nm - 1300 nm | Exhibits a broad emission spectrum, with considerable intensity in the NIR-II region (900-1700 nm).[1] |
| Quantum Yield (QY) | ~2.521% (in serum) | The quantum yield is approximately seven times higher in serum than in water (0.313%).[1] |
| Applications | NIR-II Fluorescence Imaging, Photothermal Therapy, Blood Pool Contrast Agent.[1][3] | Can be used to effectively stain UMUC3 cells for in vitro imaging.[1] |
Table 2: UM-UC-3 Cell Line Culture Conditions
| Parameter | Recommendation | Source |
| Cell Line Name | UM-UC-3 (also UMUC3) | University of Michigan-Urothelial Carcinoma-3.[4] |
| Organism | Human | Derived from a male patient with bladder transitional cell carcinoma.[4][5] |
| Tissue | Bladder | A hypotriploid human urothelial carcinoma cell line.[4] |
| Growth Properties | Adherent, polygonal | [4][5] |
| Growth Medium | EMEM with supplements | Eagle's Minimal Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 2mM L-Glutamine + 0.1mM Non-Essential Amino Acids (NEAA) + 1.5g/L sodium bicarbonate + 1.0mM sodium pyruvate. |
| Culture Conditions | 37°C, 5% CO₂ | Humidified atmosphere.[4][6] |
| Subculture Routine | Split at 70-80% confluency | Use 0.05% or 0.25% Trypsin/EDTA solution. Split ratio of 1:4 to 1:10.[4] |
| Seeding Density | 3-5 x 10,000 cells/cm² | [4] |
Experimental Protocols
Protocol 1: Culturing UM-UC-3 Cells
This protocol outlines the standard procedure for thawing and maintaining UM-UC-3 cells.
Materials:
-
UM-UC-3 cells (cryopreserved vial)
-
Complete growth medium (EMEM with supplements, see Table 2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution (0.05% or 0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
75 cm² tissue culture flasks
-
Centrifuge
-
37°C Water Bath
-
Biological Safety Cabinet
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of UM-UC-3 cells in a 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).[5]
-
Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.
-
-
Initial Plating:
-
Transfer the thawed cell suspension into a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 xg for 5-10 minutes to pellet the cells and remove the cryoprotective agent.
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a 75 cm² tissue culture flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
When cells reach 70-80% confluency, they are ready for subculture.
-
-
Subculturing:
-
Aspirate the culture medium from the flask.
-
Briefly rinse the cell layer with sterile PBS to remove any residual serum.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to new flasks containing pre-warmed complete growth medium at a seeding density of 3-5 x 10,000 cells/cm².[4]
-
Return the new flasks to the incubator.
-
Protocol 2: Staining UM-UC-3 Cells with this compound
This protocol describes the procedure for staining adherent UM-UC-3 cells with this compound for NIR-II fluorescence microscopy.
Materials:
-
Cultured UM-UC-3 cells (at ~70% confluency in 35 mm culture dishes)
-
This compound dye
-
DMEM (or EMEM) complete medium
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
NIR-II Fluorescence Microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of this compound at a concentration of 10 µg/mL in complete cell culture medium (e.g., DMEM or EMEM).
-
-
Cell Staining:
-
Culture UMUC3 cells in 35 mm dishes until they reach approximately 70% confluence.[1]
-
Prepare a control dish containing UMUC3 cells with 1 mL of complete medium without this compound.
-
For the experimental dish, aspirate the existing culture medium.
-
Add 1 mL of the 10 µg/mL this compound staining solution to the cells.[1]
-
-
Incubation:
-
Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Washing:
-
After incubation, aspirate the this compound staining solution.
-
Wash the cells three times with sterile 1x PBS to remove any unbound dye.[1]
-
-
Imaging:
-
Add fresh PBS or complete medium to the dish to keep the cells hydrated.
-
Image the cells using a wide-field NIR-II fluorescence microscope.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow from UMUC3 cell culture to this compound staining and imaging.
Signaling Pathway Diagram
Caption: PDT mechanism where this compound generates ROS, leading to apoptosis.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancertools.org [cancertools.org]
- 5. UMUC3 Cells | Applied Biological Materials Inc. [abmgood.com]
- 6. UM-UC-3 Cells [cytion.com]
Application Notes and Protocols: Preparation of IR-820 Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
IR-820, a near-infrared (NIR) cyanine dye, has garnered significant attention in the field of drug delivery and cancer theranostics.[][2] Its strong optical absorbance in the NIR region (700-900 nm) allows for deep tissue penetration, making it an ideal candidate for photothermal therapy (PTT) and bioimaging.[][3] However, the clinical application of free this compound is limited by its poor water solubility, short circulation half-life, and non-specific distribution.[3] To overcome these limitations, encapsulating this compound into nanoparticles has emerged as a promising strategy. This document provides detailed protocols for the preparation and characterization of this compound loaded nanoparticles, as well as their in vitro evaluation for drug delivery applications.
Data Presentation
Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Hydrodynamic Size (nm) | 103 ± 8 | [][3][4] |
| Polydispersity Index (PDI) | 0.163 ± 0.031 | [][3][4] |
| Zeta Potential (mV) | -28 ± 7 | [3][4] |
| Encapsulation Efficiency (%) | 84 - 96 | [3][4] |
| Drug Loading Capacity (%) | 1.37 (for 300 µg initial input) | [3][4] |
Table 2: Physicochemical Properties of this compound Loaded PLGA Nanoparticles (Alternative Formulation)
| Parameter | Value | Reference |
| Hydrodynamic Size (nm) | 60 ± 10 | [5] |
| Zeta Potential (mV) | -40 ± 6 | [5] |
| Encapsulation Efficiency (%) | 90 | [5] |
| Loading Capacity (%) | 18 | [5] |
Table 3: Physicochemical Properties of this compound Loaded Liposomes
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | PDI | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| IR820@Lipo | 84.30 ± 15.66 | -8.21 ± 2.06 | 0.068 ± 0.016 | 86.38 ± 0.99 | 8.82 ± 0.92 | [6] |
| Tf-IR820@Lipo | 116.20 ± 14.68 | -5.23 ± 1.19 | 0.055 ± 0.013 | 93.81 ± 1.06 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.[3][4]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
-
Ethanol
-
Deionized water
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
Procedure:
-
Dissolve a calculated amount of this compound in DMSO.
-
In a separate vial, dissolve 1 mg of PLGA in acetonitrile.
-
Add the this compound solution to the PLGA solution and adjust the final volume to 1 mL with acetonitrile.
-
Prepare a lipid mixture by dissolving 260 μg of DSPE-PEG and 200 μg of DSPG in 4% ethanol.
-
Stir the lipid mixture at 60°C for 30 minutes.
-
Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.
-
Add 1 mL of deionized water to the mixture (acetonitrile/water ratio = 1:3).
-
Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
-
Purify the nanoparticles by washing them three times with deionized water using a 10 kDa Amicon centrifugal filter at 3500 rpm for 10 minutes.
-
Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for further use.
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles by Single Emulsion Method
This protocol outlines the synthesis of this compound loaded PLGA nanoparticles via the single emulsion method.[5]
Materials:
-
PLGA (50:50, carboxylic acid terminated)
-
This compound dye
-
Acetone
-
Methanol
-
Distilled water
Procedure:
-
Dissolve PLGA in acetone at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol (e.g., 0.5 g/mL).
-
Add the this compound stock solution to the PLGA/acetone solution to a final concentration of 0.5 mg/mL.
-
Add the organic mixture dropwise to distilled water in a 1:3 volume ratio while stirring.
-
Continue stirring the emulsion for 2 hours to allow for acetone evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation and wash them with distilled water to remove unencapsulated dye and residual solvent.
Protocol 3: Characterization of this compound Loaded Nanoparticles
1. Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Disperse the nanoparticle suspension in deionized water or PBS.
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential at 25°C.
-
2. Morphology:
-
Instrument: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a formvar-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of uranyl acetate (0.1%) for 5 minutes.
-
Remove excess staining solution and allow the grid to dry completely.
-
Image the nanoparticles under the TEM.
-
3. Encapsulation Efficiency and Drug Loading:
-
Instrument: UV-Vis Spectrophotometer.
-
Procedure:
-
Separate the nanoparticles from the aqueous solution containing unencapsulated this compound by centrifugation.
-
Measure the absorbance of the supernatant at the characteristic wavelength of this compound (around 710 nm or 810 nm).[3][5]
-
Calculate the amount of free this compound using a standard calibration curve.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
Protocol 4: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound loaded nanoparticles on cancer cells using the MTT assay.[4][5]
Materials:
-
Cancer cell line (e.g., MCF-7, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound loaded nanoparticles
-
Free this compound dye
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[4]
-
Treat the cells with various concentrations of free this compound and this compound loaded nanoparticles for a specific duration (e.g., 4 or 24 hours).[4][5] Include untreated cells as a control.
-
After incubation, wash the cells with PBS.
-
Add fresh media and incubate for an additional 24 hours.[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: In Vitro Cellular Uptake Study
This protocol details the evaluation of cellular uptake of this compound loaded nanoparticles.[5][6]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
This compound loaded nanoparticles (can be fluorescently co-labeled if necessary)
-
Free this compound dye
-
Trypsin-EDTA
-
Flow cytometer or Confocal Laser Scanning Microscope (CLSM)
Procedure (Flow Cytometry):
-
Seed cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate overnight.[5]
-
Treat the cells with different concentrations of free this compound and this compound loaded nanoparticles for a specific time (e.g., 4 hours).[5]
-
After incubation, wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Procedure (Confocal Microscopy):
-
Seed cells on glass coverslips in a 12-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with this compound loaded nanoparticles for a desired time.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Optionally, stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a CLSM.
Mandatory Visualization
References
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-820 Conjugation to Antibodies for Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine dye that has gained significant attention in the field of molecular imaging. Its spectral properties, including an absorption maximum around 812 nm and emission in the NIR-II window, allow for deep tissue penetration and reduced autofluorescence, making it an excellent candidate for in vivo imaging applications.[1] Covalent conjugation of this compound to antibodies enables the specific targeting of cell surface antigens, facilitating the visualization of tumors and other pathological tissues. This document provides detailed application notes and experimental protocols for the successful conjugation of this compound to antibodies and their subsequent use in targeted imaging.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in antibody conjugation and imaging.
| Property | Value | Reference |
| Molecular Weight | ~915.35 g/mol (for a specific derivative) | [2] |
| Absorption Maximum (λmax) | ~685 nm and 812 nm | [1] |
| Emission Maximum (λem) | ~858 nm (in serum) | |
| Extinction Coefficient | Varies by derivative and solvent | |
| Quantum Yield | Enhanced in serum compared to water | |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| Reactive Form for Conjugation | N-hydroxysuccinimide (NHS) ester |
Experimental Protocols
Antibody Preparation for Conjugation
Prior to conjugation, it is essential to prepare the antibody to ensure optimal labeling efficiency and to prevent interference from buffer components.
Protocol:
-
Antibody Buffer Exchange:
-
Many commercial antibody preparations contain stabilizers like bovine serum albumin (BSA) or preservatives such as sodium azide, which can interfere with the conjugation reaction. It is crucial to remove these additives.
-
Use a centrifugal filter unit (e.g., Amicon Ultra with a 10 kDa MWCO) or dialysis to exchange the antibody buffer to a conjugation-compatible buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).
-
Procedure:
-
Add the antibody solution to the centrifugal filter unit.
-
Add an excess of conjugation buffer and centrifuge according to the manufacturer's instructions.
-
Repeat the washing step at least three times to ensure complete removal of interfering substances.
-
Recover the purified antibody in the conjugation buffer.
-
-
-
Antibody Concentration Adjustment:
-
The recommended antibody concentration for conjugation is typically between 1-10 mg/mL.
-
Measure the antibody concentration using a spectrophotometer at 280 nm (A280).
-
Adjust the concentration as needed with conjugation buffer.
-
This compound NHS Ester Conjugation to Antibodies
This protocol describes the covalent attachment of this compound NHS ester to primary amines (lysine residues) on the antibody.
Materials:
-
Purified antibody in 0.1 M sodium bicarbonate buffer (pH 8.0-8.5)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl (pH 8.0) or 1 M glycine
-
Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare this compound NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Gently mix the reaction solution by pipetting or vortexing at a low speed.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to the reaction mixture. The final concentration of the quenching agent should be around 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the this compound Antibody Conjugate
Purification is necessary to remove unconjugated this compound and reaction byproducts. Size-exclusion chromatography is a commonly used method.[3][4]
Protocol:
-
Equilibrate the SEC Column:
-
Equilibrate the size-exclusion column with PBS according to the manufacturer's instructions. This typically involves washing the column multiple times with PBS.
-
-
Purify the Conjugate:
-
Apply the quenched reaction mixture to the equilibrated SEC column.
-
Elute the this compound antibody conjugate with PBS. The larger antibody conjugate will elute first, while the smaller, unconjugated dye molecules will be retained.
-
Collect the fractions containing the purified conjugate. The colored fractions corresponding to the conjugate will be visibly distinct.
-
Characterization of the this compound Antibody Conjugate
a. Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each antibody molecule, is a critical parameter.
Protocol:
-
Measure Absorbance:
-
Measure the absorbance of the purified this compound antibody conjugate at 280 nm (A280) and at the maximum absorbance of this compound (around 812 nm, Amax).
-
-
Calculate DOL:
-
The DOL can be calculated using the following formula:
DOL = (Amax × M_Ab) / ([A280 - (Amax × CF)] × ε_dye)
-
Where:
-
Amax: Absorbance of the conjugate at the λmax of this compound.
-
M_Ab: Molar mass of the antibody (~150,000 g/mol for IgG).
-
A280: Absorbance of the conjugate at 280 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye).
-
ε_dye: Molar extinction coefficient of this compound at its λmax.
-
-
b. Assessment of Antibody Affinity
It is important to verify that the conjugation process has not significantly compromised the antibody's binding affinity.[5][6][7][8] An enzyme-linked immunosorbent assay (ELISA) is a common method for this assessment.[5][6][8][9]
Protocol (Antigen-Binding ELISA):
-
Coat Plate: Coat a 96-well plate with the target antigen and incubate overnight at 4°C.
-
Block: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Incubate with Antibodies: Add serial dilutions of both the unlabeled antibody and the this compound conjugated antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST).
-
Add Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Develop: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Analyze: Compare the binding curves of the labeled and unlabeled antibodies to determine if there is a significant change in binding affinity.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Antibody Concentration for Conjugation | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (this compound NHS : Antibody) | 5:1 to 20:1 | This should be optimized for each antibody and desired DOL. |
| Degree of Labeling (DOL) | 2 - 8 | A higher DOL can lead to increased signal but may also cause quenching or affect antibody function.[10] |
| Conjugation Efficiency | Varies (dependent on conditions) | Can be estimated by comparing the amount of dye in the final conjugate to the initial amount used. |
| Stability of Conjugate | Stable for several days to weeks at 4°C | Covalent conjugation significantly improves the stability of this compound compared to the free dye.[11] |
Application Protocols
In Vitro Targeted Cell Imaging
This protocol outlines the use of this compound antibody conjugates for fluorescence microscopy of cultured cells.
Protocol:
-
Cell Culture: Culture cells expressing the target antigen on glass coverslips or in imaging-compatible plates.
-
Incubation with Conjugate:
-
Dilute the this compound antibody conjugate to the desired concentration (typically 0.1 - 10 µg/mL) in cell culture medium or PBS.
-
Incubate the cells with the diluted conjugate for 1-4 hours at 37°C or 4°C, depending on whether internalization is desired.
-
-
Washing:
-
Gently wash the cells three times with cold PBS to remove unbound conjugate.
-
-
Fixation (Optional):
-
If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for NIR imaging (Excitation: ~780-810 nm, Emission: ~820-880 nm).
-
In Vivo Targeted Tumor Imaging
This protocol provides a general guideline for using this compound antibody conjugates for targeted tumor imaging in a xenograft mouse model.
Protocol:
-
Animal Model:
-
Establish tumors in immunocompromised mice by subcutaneously injecting cancer cells that overexpress the target antigen.
-
-
Conjugate Administration:
-
Administer the this compound antibody conjugate to the tumor-bearing mice via intravenous (tail vein) injection.
-
The typical dose ranges from 1 to 10 mg/kg, but should be optimized for each conjugate and animal model.[12]
-
-
NIR Fluorescence Imaging:
-
At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.[1][12][13][14]
-
Imaging Parameters:
-
Excitation Filter: Typically around 780 nm.
-
Emission Filter: Typically a long-pass filter above 820 nm.
-
Exposure Time: Adjust as needed to obtain optimal signal-to-noise ratio.
-
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).[1]
-
Visualizations
Caption: Workflow for this compound antibody conjugation.
Caption: Workflow for in vivo targeted tumor imaging.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL | - Low antibody concentration. | - Concentrate the antibody to >1 mg/mL. |
| - Interfering substances in the antibody buffer. | - Ensure complete buffer exchange to remove amines (Tris, glycine) or stabilizers (BSA). | |
| - Inactive this compound NHS ester. | - Use fresh, anhydrous DMSO and protect the dye from light and moisture. | |
| - Incorrect pH of conjugation buffer. | - Verify that the pH is between 8.0 and 8.5. | |
| High Background in Imaging | - Incomplete removal of unconjugated dye. | - Optimize the purification step (e.g., use a longer SEC column or repeat the purification). |
| - Non-specific binding of the antibody conjugate. | - Include a blocking step (e.g., with unlabeled isotype control antibody) before adding the conjugate. | |
| No or Weak Signal in Imaging | - Low DOL. | - Optimize the conjugation reaction to increase the DOL. |
| - Low expression of the target antigen. | - Confirm antigen expression using a validated method (e.g., immunohistochemistry, western blot). | |
| - Quenching of the fluorophore. | - Avoid excessively high DOLs. | |
| - Incorrect imaging settings. | - Ensure the excitation and emission filters are appropriate for this compound. | |
| Reduced Antibody Affinity | - Conjugation at or near the antigen-binding site. | - Reduce the molar ratio of dye to antibody to decrease the DOL. |
| - Denaturation of the antibody during conjugation. | - Ensure gentle handling and avoid harsh conditions during the conjugation and purification steps. |
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of antibody affinity on the performance of different antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of different antibody affinities on ELISA absorbance and titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: IR-820 as a Blood Pool Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine dye that serves as an effective blood pool contrast agent for in vivo imaging.[1][2][3] Its utility in preclinical research stems from its strong fluorescence emission in the NIR window, which allows for deep tissue penetration and reduced light scattering.[4][5] A key characteristic of this compound is the significant enhancement of its fluorescence upon binding to serum albumin.[4][5] This interaction prolongs its circulation time, making it an ideal candidate for angiography and the visualization of vascular leakage in pathological conditions such as tumors and inflammation.[4][6] These application notes provide an overview of this compound's properties, detailed protocols for its use, and relevant experimental data.
Properties of this compound
This compound is a water-soluble organic dye with distinct spectral properties that are influenced by its environment.[7] In aqueous solutions, it exhibits different absorption and emission maxima compared to when it is bound to serum proteins.[7] This shift is advantageous for in vivo applications, as the protein-bound state is predominant in the bloodstream.
Physicochemical and Spectral Properties
| Property | Value | Source |
| Chemical Formula | C46H50ClN2NaO6S2 | [1] |
| Molecular Weight | 849.47 g/mol | [1][4] |
| Excitation Maximum (in vivo) | ~710 nm | [1][2][4] |
| Emission Maximum (in vivo) | ~820 nm | [1][2][4] |
| Excitation Maximum (in serum) | ~793 nm (red-shifted) | [7] |
| Emission Maximum (in serum) | ~858 nm (red-shifted) | [7] |
| Quantum Yield (in water) | 0.313% | [7] |
| Quantum Yield (in serum) | 2.521% | [7] |
Mechanism of Action as a Blood Pool Agent
The functionality of this compound as a blood pool contrast agent is primarily due to its non-covalent binding to serum albumin.[4][8] This interaction forms a nanoparticle-sized complex that restricts the dye's extravasation from healthy vasculature and prolongs its circulation half-life.[4][8] In areas with compromised vasculature, such as tumors or sites of inflammation, the enhanced permeability and retention (EPR) effect allows for the accumulation of the this compound-albumin complex, leading to a strong and persistent fluorescence signal.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent IR-820 photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent IR-820 photobleaching during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in near-infrared (NIR) imaging?
This compound is a near-infrared cyanine dye used as a fluorescent contrast agent.[1] It has an excitation maximum around 710 nm and an emission maximum around 820 nm.[2] It is often favored over the more traditional Indocyanine Green (ICG) due to its improved stability in aqueous solutions and longer half-life under various temperature and light conditions.[3][4][5] Its strong absorbance in the NIR-I window (700-900 nm) and emission tail extending into the NIR-II window (900-1700 nm) make it suitable for deep-tissue imaging applications with reduced autofluorescence.[6][7]
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[8][9] This process leads to a loss of fluorescence signal, which can compromise image quality, reduce sensitivity, and introduce artifacts in quantitative studies. For this compound, the mechanism of photobleaching is linked to the generation of reactive singlet oxygen, which degrades the dye molecule.[4] While more stable than ICG, this compound is still susceptible to photobleaching, especially under high-intensity or prolonged laser exposure.[10][11]
Q3: How does the local environment affect this compound's stability and fluorescence?
The solvent and molecular environment significantly impact this compound's performance.
-
Aqueous vs. Serum: In simple aqueous solutions like PBS, this compound is less stable. However, its stability and fluorescence quantum yield are dramatically enhanced when dissolved in serum or bound to proteins like albumin.[3][9] This is because protein binding can restrict the dye's molecular rotation, leading to more radiative decay (fluorescence) and less non-radiative decay (heat or photobleaching).[6]
-
Encapsulation: Encapsulating this compound within nanoparticles, such as PLGA nanoparticles or dendrimers, provides a protective microenvironment.[5][12] This shielding significantly improves its photostability and prevents degradation, even under high laser power.[6][8]
Q4: Is this compound more photostable than Indocyanine Green (ICG)?
Yes, multiple studies have demonstrated that this compound has significantly better stability than ICG. Under identical temperature and light conditions, this compound's degradation half-time is approximately double that of ICG.[4][5] This makes this compound a more suitable alternative when longer imaging times are required.[5]
Troubleshooting Guide: Signal Fading and Photobleaching
This guide addresses the common issue of rapid signal loss during this compound imaging.
Problem: My this compound fluorescence signal is fading too quickly.
Below are potential causes and actionable solutions to mitigate photobleaching.
Cause: Excessive Light Exposure
High laser power and long exposure times are the primary drivers of photobleaching.
Solutions:
-
Reduce Laser Power: Use the lowest laser power density that provides a sufficient signal-to-noise ratio for your application. For general imaging, power densities as low as 20 mW/cm² have been shown to be effective while preserving the signal.[3][12] High power densities in the W/cm² range are typically reserved for photothermal therapy and will rapidly bleach the dye.[6]
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible acquisition times. Avoid leaving the sample under continuous illumination while focusing or locating the region of interest.[13][14]
-
Use Neutral Density Filters: Employ neutral density (ND) filters to attenuate the excitation light before it reaches the sample, providing a simple way to reduce intensity without changing laser settings.[9][13]
Cause: Suboptimal Imaging Environment
The chemical environment of the this compound dye critically influences its stability.
Solutions:
-
Utilize Serum or Albumin: Whenever possible, dissolve this compound in a solution containing serum or bovine serum albumin (BSA). The binding of this compound to albumin significantly enhances its fluorescence and photostability.[3][9]
-
Consider Encapsulation: For enhanced stability, use an encapsulated form of this compound. Loading the dye into nanoparticles (e.g., PLGA, liposomes, dendrimers) protects it from the aqueous environment and interaction with reactive oxygen species, drastically reducing photobleaching.[5][10][12]
Cause: Presence of Reactive Oxygen Species (ROS)
The photobleaching of cyanine dyes like this compound is often mediated by singlet oxygen.
Solutions:
-
Use Antifade Reagents: Incorporate a commercial or lab-prepared antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species.[8][15]
-
For Live Cells: Use reagents specifically designed for live-cell imaging, such as those based on Oxyrase™ technology or Trolox.[2][13]
-
For Fixed Samples: A variety of mounting media with antifade properties are available (e.g., VECTASHIELD®, ProLong™ Gold).[8]
-
Caution: Some antifade agents like p-Phenylenediamine (PPD) can react negatively with cyanine dyes and should be used with caution.[15]
-
Quantitative Data on this compound Photostability
The following tables summarize quantitative data from cited experiments, illustrating the impact of various factors on this compound photostability.
Table 1: Effect of Laser Power and Environment on this compound Stability
| This compound Formulation | Solvent/Environment | Laser Wavelength | Laser Power Density | Exposure Duration | Observed Effect on Signal |
| Free this compound | 10% Fetal Bovine Serum | 793 nm | 20 mW/cm² | 60 minutes | No noticeable decrease in emission intensity[3][12] |
| Free this compound | Aqueous Suspension | 808 nm | 14.1 W/cm² | 2 minutes | Significant reduction in absorption peak[6][8] |
| This compound PLGA Nanoparticles | Aqueous Suspension | 808 nm | 14.1 W/cm² | 2 minutes | Much less reduction in absorption compared to free dye[6][8] |
| Modified this compound | Various Solvents | 800 nm | 4.2 W/cm² | 30 minutes | 40-95% decrease in absorbance[4][16] |
Table 2: Comparative Stability of this compound and ICG
| Parameter | This compound | ICG | Conditions |
| Degradation Half-Time | ~2x longer than ICG | Reference | Tested under various temperature and light conditions in aqueous solution[5] |
| In Vivo Signal (Rats) | Significantly more intense | Reference | 24 hours post-injection[5] |
Experimental Protocols
Protocol: Basic Assessment of this compound Photobleaching
This protocol provides a method to evaluate the photostability of your this compound sample under your specific imaging conditions.
-
Sample Preparation: Prepare your this compound solution (e.g., in PBS, serum, or your nanoparticle formulation) at the desired concentration for imaging.
-
Instrument Setup:
-
Place the sample on the microscope stage.
-
Set the excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~710-790 nm, Em: > 820 nm).
-
Set the laser power and camera exposure time to your intended experimental values.
-
-
Initial Measurement: Acquire an initial image or fluorescence intensity reading (T₀). This will serve as your 100% signal baseline.
-
Continuous Exposure: Expose a specific region of the sample to continuous laser illumination.
-
Time-Lapse Acquisition: Acquire images or intensity readings at regular intervals (e.g., every 30 seconds or 1 minute) for a defined period (e.g., 10-30 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity of the exposed region in each image.
-
Normalize the intensity at each time point to the initial intensity at T₀.
-
Plot the normalized intensity versus time to generate a photobleaching curve. This allows you to quantify the rate of signal decay under your specific conditions.
-
Visualizations
Caption: Workflow for assessing this compound photobleaching.
Caption: Troubleshooting logic for this compound photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-infrared co-illumination of fluorescent proteins reduces photobleaching and phototoxicity [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IR-820 Signal-to-Noise Ratio for In Vivo Imaging
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to enhance the signal-to-noise ratio (SNR) of IR-820 in preclinical in vivo imaging experiments.
Troubleshooting Guide
This section addresses common issues encountered during in vivo imaging with this compound, offering specific causes and actionable solutions.
Issue 1: Low Signal Intensity
Q: My fluorescence signal from the region of interest (ROI) is weak or undetectable. What are the common causes and how can I fix this?
A: Low signal intensity is a frequent challenge that can stem from the dye's formulation, its biological behavior, or the imaging setup. Below are the primary causes and their corresponding solutions.
Potential Causes and Solutions for Low this compound Signal
| Potential Cause | Recommended Solution |
|---|---|
| Dye Aggregation & Self-Quenching | This compound tends to form aggregates in aqueous solutions, which significantly quenches its fluorescence.[1][2] To counteract this, pre-incubate this compound with serum or albumin (e.g., Human Serum Albumin, HSA) before injection. This binding prevents aggregation, enhances quantum yield, and improves photostability.[1][3][4] For oral administration, the this compound-albumin complex must be synthesized in vitro.[3] |
| Suboptimal Biodistribution or Rapid Clearance | The concentration of this compound at the target site may be insufficient due to rapid clearance or poor accumulation. Optimize the imaging time window by performing a pilot study to capture images at various time points post-injection (e.g., 4, 24, 48, 72 hours) to determine when the tumor-to-background ratio is highest.[4] Encapsulating this compound in nanoparticles can also improve circulation half-life and tumor accumulation.[5][6] |
| Poor Photostability | Although this compound has good photostability in serum, prolonged or high-intensity laser exposure can lead to photobleaching.[1] Use the lowest possible laser power that provides a detectable signal and minimize the duration of exposure. Consider using modified this compound dyes with enhanced photostability if significant degradation is observed.[7][8] |
| Incorrect Imaging Parameters | Suboptimal instrument settings will fail to capture the available signal. For fluorescence imaging, use moderate to high binning (e.g., 4x4 or 8x8) and short to moderate exposure times (5 to 30 seconds).[9] Avoid excessively long exposures, which can increase background noise.[9] |
| Suboptimal Excitation/Emission Wavelengths | Ensure your instrument's excitation source is well-aligned with this compound's absorption peak in a biological environment (~793-812 nm in serum/blood).[1][4] Use appropriate filters to capture the emission, which peaks around 858 nm in serum but has a broad tail extending into the NIR-II window.[1] |
Issue 2: High Background Noise
Q: My images have high background fluorescence, which obscures the specific signal from my target. How can I reduce this noise?
A: High background noise is primarily caused by tissue autofluorescence and non-specific probe accumulation. Effective mitigation involves a combination of animal preparation, wavelength selection, and data processing.
Strategies for Reducing Background Noise
| Noise Source | Mitigation Strategy | Expected Outcome |
|---|---|---|
| Tissue Autofluorescence | Dietary Control: Switch animals to an alfalfa-free purified diet for at least one week prior to imaging. Chlorophyll in standard chow is a major source of NIR autofluorescence (~700 nm).[9][10][11][12] | Significant reduction of autofluorescence, especially from the gastrointestinal tract.[10][12] |
| Wavelength Selection: Shift to longer excitation and emission wavelengths. Using an excitation wavelength of 760 nm or 808 nm dramatically reduces autofluorescence compared to 670 nm.[10][11] Detect emission in the NIR-II window (>1000 nm or >1250 nm) where autofluorescence is minimal.[10][13] | Over two orders of magnitude reduction in background autofluorescence.[10][11][12] | |
| Non-specific Probe Accumulation | Optimize Clearance Time: Image at later time points (e.g., 24-48 hours) to allow for the clearance of non-specifically distributed probe from tissues and the bloodstream. This compound primarily clears through the liver and kidneys.[1][4] | Improved target-to-background ratio as non-specific signal diminishes.[4] |
| Scattered Light | Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to differentiate the specific fluorescence spectrum of this compound from the broader autofluorescence spectrum.[12] | Mathematical separation of true signal from background noise, enhancing contrast. |
| | Background Subtraction: Use image analysis software to perform background subtraction. A common method is to define an ROI in a non-target area (e.g., muscle tissue away from the tumor) and subtract the average intensity of this ROI from the entire image.[14] | Correction for uniform background signal, making the specific signal more prominent. |
Issue 3: Poor Image Contrast
Q: The signal is detectable, but the contrast between my target and the surrounding tissue is poor. What can I do to improve it?
A: Poor contrast, or a low signal-to-background ratio (SBR), occurs when the signal is not sufficiently brighter than the noise. The strategies for improving contrast overlap significantly with those for reducing noise and boosting signal.
Caption: Key strategies to improve the Signal-to-Noise Ratio (SNR) for this compound.
Key recommendations for improving image contrast include:
-
Leverage the NIR-II Window: this compound has a significant emission tail that extends into the NIR-II window (900-1700 nm).[1] Imaging in this window (>1000 nm) drastically reduces tissue scattering and autofluorescence, leading to a much higher signal-to-background ratio compared to the NIR-I window.[1]
-
Filter Selection: The choice between a long-pass and a band-pass emission filter is critical.
-
Long-pass (LP) Filter (e.g., 900 nm LP or 1000 nm LP): Collects more photons, which is beneficial when the signal is weak. It is the standard choice for maximizing signal detection in the NIR-II range.[13]
-
Band-pass (BP) Filter (e.g., 840 ± 20 nm BP): Provides higher specificity by rejecting out-of-band signals, including red-shifted autofluorescence. This can be advantageous if background noise is the primary limitation, even with dietary controls.[15][16]
-
-
Image Processing: Implement an adaptive background subtraction algorithm. These methods estimate the background fluorescence based on the distribution of excitation light and can selectively refine the subtraction, significantly improving contrast even when the target signal is overlapped by strong background.[17][18]
Frequently Asked Questions (FAQs)
Q1: What are the optimal spectral properties of this compound for in vivo imaging?
A: The optical properties of this compound are highly dependent on its environment. When bound to serum proteins, its performance is significantly enhanced compared to its state in water.
Optical Properties of this compound
| Solvent | Absorption Peak (nm) | Emission Peak (nm) | Quantum Yield (QY) | Key Feature |
|---|---|---|---|---|
| Water | ~685 / 812 nm[1][4] | ~829 nm[1] | ~0.31%[1] | Prone to aggregation and self-quenching. |
| 10% Fetal Bovine Serum (FBS) | ~793 nm (red-shifted)[1] | ~858 nm (red-shifted)[1] | ~2.52%[1] | Quantum yield is ~7x higher than in water.[1] |
This enhancement is crucial for in vivo applications, as intravenously injected this compound will immediately bind to albumin and other serum proteins.[3][4]
Q2: How should I prepare this compound for injection to maximize signal?
A: To prevent aggregation-caused quenching, it is highly recommended to pre-formulate this compound with albumin.
Caption: Recommended experimental workflow for optimizing this compound SNR in vivo.
Experimental Protocol 1: Preparation of this compound-Albumin Complex
-
Reconstitute this compound: Prepare a stock solution of this compound in a suitable solvent like DMSO or ultrapure water. Note that the fluorescence intensity is highest at approximately 7.5 μM in water.[4]
-
Prepare Albumin Solution: Prepare a solution of Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS).
-
Incubate: Mix the this compound solution with the albumin solution. The fluorescence intensity increases with the molar ratio of HSA to this compound.[4] Allow the mixture to incubate, typically for 15-30 minutes at room temperature, to ensure complex formation.
-
Administer: Administer the freshly prepared complex to the animal, typically via intravenous injection for systemic targeting.[4] For a 25g mouse, a typical dose is 1-2 nmol, administered in a volume of 100-150 µL.[4][19]
Q3: How do tissue optics (scattering and absorption) affect my signal?
A: The "near-infrared window" (typically 650-1350 nm) exists because the primary absorbers in tissue, hemoglobin and water, have their absorption minima in this range.[20]
-
Scattering: Scattering is the dominant light-tissue interaction in the NIR window and causes photons to deviate from a straight path.[20][21] This effect reduces spatial resolution. Scattering generally decreases as wavelength increases, which is a primary advantage of moving from NIR-I to NIR-II imaging.[12][21]
-
Absorption: Absorption by tissue components attenuates the signal. While generally considered detrimental, a moderate amount of absorption can sometimes improve image contrast by preferentially eliminating scattered photons that have traveled long, diffuse paths through the tissue.[22]
Imaging in the NIR-II window (>1000 nm) is advantageous because it benefits from both reduced scattering and lower tissue autofluorescence, resulting in deeper penetration and higher resolution images.[13]
Q4: Can you provide a simple protocol for background subtraction?
A: Yes, a straightforward method for correcting background signal is using Region of Interest (ROI) analysis, which can be done with most preclinical imaging software.
Experimental Protocol 2: ROI-Based Background Subtraction
-
Acquire Image: Capture your fluorescence image using optimized acquisition parameters.
-
Define Signal ROI: Draw an ROI around your target tissue (e.g., the tumor). Measure the average fluorescence intensity within this ROI (let's call this I_signal).
-
Define Background ROI: Draw a second ROI of a similar size on a non-target, non-autofluorescent area in the same animal. A contralateral or distal site is often a good choice.[14] This region should not have specific probe uptake. Measure the average fluorescence intensity within this ROI (let's call this I_background).
-
Calculate Corrected Signal: The corrected signal (I_corrected) is calculated by subtracting the average background intensity from the average signal intensity: I_corrected = I_signal - I_background
-
Apply Correction: Many software platforms allow you to link a background ROI to a measurement ROI to perform this subtraction automatically.[14] This correction improves the accuracy of quantification by removing the contribution of non-specific signal.[14][23]
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. researchgate.net [researchgate.net]
- 11. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel near-infrared II aggregation-induced emission dots for in vivo bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. optolongfilter.com [optolongfilter.com]
- 16. Longpass vs Bandpass Barrier Filter for Green Fluorescence - NIGHTSEA [nightsea.com]
- 17. In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]
- 21. Biological Tissue Optics: Scattering vs Absorption in NIR Window [eureka.patsnap.com]
- 22. Perfecting and extending the near-infrared imaging window | EurekAlert! [eurekalert.org]
- 23. Imaging Through Scattering Tissue Based on NIR Multispectral Image Fusion Technique [mdpi.com]
Technical Support Center: Optimizing IR-820 for Photothermal Therapy (PTT)
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing laser power for IR-820 excitation in Photothermal Therapy (PTT).
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for exciting this compound?
A1: The optimal laser wavelength for exciting this compound is typically around 808 nm.[1] However, some studies have also reported successful use of lasers with wavelengths of 793 nm.[2][3] The ideal wavelength can be influenced by the formulation of the this compound (e.g., free dye vs. encapsulated in nanoparticles) and the specific experimental setup.
Q2: How does encapsulation of this compound in nanoparticles affect PTT efficacy?
A2: Encapsulating this compound in nanoparticles, such as PLGA or liposomes, can enhance PTT efficacy in several ways.[1][4][5] Encapsulation can improve the stability of the dye, increase its biocompatibility, and facilitate cellular uptake.[1][2][5] Nanoparticle formulation can also lead to higher temperatures compared to free this compound under the same conditions.[1]
Q3: What is the primary mechanism of cell death in this compound mediated PTT?
A3: The primary mechanism of cell death in this compound mediated PTT is often apoptosis, or programmed cell death.[1][4][5] This is generally preferred over necrosis as it is less likely to cause inflammation and potential tumor recurrence.[1][5] However, at higher temperatures, necrosis can occur.[6] The mechanism can be influenced by parameters such as laser power and this compound concentration.[4]
Q4: Can this compound be used for applications other than PTT?
A4: Yes, this compound's fluorescent properties make it suitable for in vivo imaging.[4][7] It can be excited at one wavelength (e.g., 710 nm) and its emission can be detected at a longer wavelength (e.g., 820 nm), allowing for fluorescence-guided therapy.[4]
Troubleshooting Guide
Issue 1: Low photothermal conversion and insufficient temperature increase.
-
Possible Cause: Suboptimal laser power density.
-
Possible Cause: Low concentration of this compound.
-
Possible Cause: Poor stability or degradation of free this compound.
Issue 2: High cell viability after PTT treatment.
-
Possible Cause: Insufficient cellular uptake of this compound.
-
Possible Cause: Laser not effectively reaching the target cells.
-
Solution: Ensure proper alignment and focus of the laser on the target area. For in vivo studies, consider the penetration depth of the laser.
-
Issue 3: Inconsistent or unexpected results.
-
Possible Cause: Aggregation of this compound nanoparticles.
-
Solution: Characterize the size and stability of your nanoparticle formulation using techniques like Dynamic Light Scattering (DLS). High loading of this compound can sometimes lead to aggregation.[1]
-
-
Possible Cause: Degradation of the this compound dye.
-
Solution: Protect the this compound solution from light and monitor its absorbance spectrum to check for degradation. Encapsulation can improve photostability.[9]
-
Data Presentation
In Vitro Experimental Parameters
| Cell Line | This compound Formulation | This compound Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Outcome |
| MCF-7 | Free this compound | 1.5 - 65 µM | 808 | 14.1 | Not Specified | Concentration-dependent phototoxicity[1] |
| MCF-7 | This compound PLGA NPs | 1.5 - 65 µM | 808 | 14.1 | Not Specified | Significant cell death compared to free this compound[1] |
| MDA-MB-231 | This compound PLGA NPs | 35 µM | 808 | 1.5 | 5 | Significant reduction in metabolic activity[4] |
| MDA-MB-231 | This compound PLGA NPs | 10 µM | 808 | 2 | 5 | Induction of apoptosis[4] |
| HeLa | This compound@PSMA NPs | Not Specified | 793 | Not Specified | Not Specified | 73.3% PTT efficiency[2] |
| HeLa | PpIX-IR-820@Lipo NPs | Not Specified | 793 | 1 | 5 | 70.5% PDT/PTT efficiency[3] |
In Vivo Experimental Parameters
| Animal Model | Tumor Model | This compound Formulation | This compound Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Outcome |
| Mice | TNBC | This compound PLGA NPs | 350 µM (intravenous) | 808 | 1.5 | 5 | Hindered tumor growth[4] |
| Mice | Subcutaneous Tumor | Free this compound | 2 mg/mL (intramuscular) | 793 | 2 | 10 | Tumor temperature increase to ~58°C[7] |
Experimental Protocols & Visualizations
General In Vitro PTT Protocol
A general workflow for an in vitro PTT experiment is outlined below. This protocol involves cell seeding, incubation with the this compound formulation, and subsequent laser irradiation.
Caption: General workflow for in vitro PTT experiments.
PTT-Induced Apoptotic Signaling Pathway
Photothermal therapy primarily induces apoptosis through the mitochondrial pathway. The heat generated disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in programmed cell death.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared emissive polymer-coated this compound nanoparticles assisted photothermal therapy for cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
Long-term stability of IR-820 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of IR-820 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For long-term storage, this compound solid powder should be stored in a dry, dark environment at -20°C.[1][2] Under these conditions, it can be stable for over two years.[2] For short-term storage of the solid powder, a temperature of 0-4°C for days to weeks is acceptable.[1]
Q2: How stable are this compound stock solutions?
Stock solutions of this compound are generally considered unstable and it is highly recommended to prepare them fresh before use.[3] If you must store a stock solution, it should be for a short term at 0-4°C, protected from light.[1]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2]
Q4: Does the solvent affect the stability and optical properties of this compound?
Yes, the solvent significantly impacts both the stability and the optical properties of this compound. When dissolved in serum or a solution containing albumin, the absorption and fluorescence peaks of this compound exhibit a red shift.[4][5] Furthermore, the fluorescence quantum yield is notably higher in serum compared to water, which is attributed to the binding of this compound to serum proteins, preventing aggregation and subsequent fluorescence quenching.[5][6]
Q5: How does this compound compare to Indocyanine Green (ICG) in terms of stability?
This compound generally exhibits improved stability in vitro and in vivo compared to Indocyanine Green (ICG).[2][7] Studies have shown that the degradation half-time of this compound in aqueous solution is approximately double that of ICG under various temperature and light conditions.[8]
Q6: What factors can cause degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution, including:
-
Exposure to light (photodegradation): As a cyanine dye, this compound is susceptible to photodegradation, although it has good photostability, especially in serum.[4][5][9]
-
Elevated temperatures (thermal degradation): Higher temperatures can accelerate the degradation of this compound in aqueous solutions.[7][10]
-
Aqueous environments: this compound is less stable in aqueous solutions compared to when it is bound to proteins or encapsulated.[11][12]
Q7: How can the stability of this compound in solution be enhanced?
The stability of this compound can be significantly improved by:
-
Binding to proteins: The interaction with proteins like albumin in serum enhances stability.[5][6]
-
Encapsulation in nanoparticles: Formulations using carriers like PLGA nanoparticles or dendrimers can protect the dye from degradation and allow for controlled release.[11][12][13][14]
-
Chemical modification: Structural modifications to the this compound molecule can increase its photostability.[9][15]
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal from my this compound solution.
-
Possible Cause 1: Photobleaching.
-
Troubleshooting Step: Minimize the exposure of your this compound solution to light. Store solutions in the dark and use low-intensity light for imaging when possible. For applications requiring continuous laser irradiation, consider using a freshly prepared solution or a stabilized formulation.[6][10]
-
-
Possible Cause 2: Thermal Degradation.
-
Possible Cause 3: Aggregation in Aqueous Solution.
-
Troubleshooting Step: If working in a purely aqueous buffer, aggregation-caused quenching might be an issue. Consider adding a small percentage of serum or albumin to your solution to improve stability and fluorescence quantum yield.[5]
-
Issue 2: Inconsistent results between experiments using this compound.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting Step: Always prepare fresh stock solutions of this compound for each experiment to ensure consistency.[3] Avoid using stock solutions that have been stored for an extended period.
-
-
Possible Cause 2: Variability in solvent composition.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (>2 years) | Dry and dark environment.[1][2] |
| Solid Powder | 0-4°C | Short-term (days to weeks) | Dry and dark environment.[1] |
| Stock Solution | 0-4°C | Short-term | Prepare fresh is recommended.[1][3] |
Table 2: Influence of Solvent on this compound Optical Properties
| Solvent | Absorption Peak Shift (vs. Water) | Fluorescence Peak Shift (vs. Water) | Quantum Yield (vs. Water) | Reference |
| 10% Fetal Bovine Serum (FBS) | Red-shifted by ~143 nm | Red-shifted by ~29 nm | ~7 times higher | [4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability in Solution
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the solvent of interest (e.g., PBS, 10% FBS).
-
Initial Measurement: Measure the initial absorbance and fluorescence emission spectra of the solution using a spectrophotometer and a spectrofluorometer, respectively.
-
Controlled Light Exposure: Expose the solution to a continuous light source of a specific wavelength and intensity (e.g., 793 nm laser at 20 mW/cm²).[4][5]
-
Time-course Measurements: At regular intervals (e.g., every 10 minutes for a total of 60 minutes), measure the absorbance and fluorescence spectra of the solution.
-
Data Analysis: Plot the change in absorbance at the maximum absorption wavelength and the change in fluorescence intensity at the maximum emission wavelength as a function of irradiation time. A slower decay indicates higher photostability.
Protocol 2: Evaluation of this compound Thermal Stability in Aqueous Solution
-
Solution Preparation: Prepare an aqueous solution of this compound at a known concentration.
-
Incubation at Different Temperatures: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for a set period (e.g., 24 hours), protected from light.
-
Spectroscopic Analysis: After the incubation period, allow the solutions to return to room temperature and measure their absorbance spectra.
-
Data Analysis: Compare the absorbance spectra of the incubated solutions to that of a freshly prepared solution. A decrease in the absorbance peak indicates thermal degradation. The degradation half-life at each temperature can be calculated to quantify thermal stability.[8]
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Phototoxicity of IR-820 in Live Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize IR-820 phototoxicity during live cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in live cell imaging?
A1: this compound is a near-infrared (NIR) cyanine dye with excitation and emission maxima around 710 nm and 820 nm, respectively.[1] It is used in live cell imaging due to the advantages of NIR light, which include deeper tissue penetration, reduced scattering, and lower autofluorescence from biological samples compared to visible light.[2]
Q2: What is phototoxicity and why is it a concern with this compound?
A2: Phototoxicity is cell damage or death caused by light exposure in the presence of a photosensitizing agent, such as this compound.[3] Upon excitation with light, this compound can generate reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, leading to altered cell behavior or cell death. While this compound is generally considered to have low cytotoxicity in the dark, it can become phototoxic upon illumination.[1][4]
Q3: What are the common signs of this compound phototoxicity in live cells?
A3: Signs of phototoxicity can range from subtle to severe. Early, sublethal signs include changes in cell morphology (e.g., blebbing, rounding), altered mitochondrial membrane potential, and changes in dynamic processes like cell migration or division. More severe signs include vacuole formation, membrane rupture, and ultimately, apoptosis or necrosis.
Q4: How can I reduce this compound phototoxicity in my experiments?
A4: Minimizing phototoxicity involves reducing the total light dose delivered to the sample. Key strategies include:
-
Use the lowest possible this compound concentration: Start with a low concentration (e.g., in the nanomolar to low micromolar range) and empirically determine the minimum concentration required for adequate signal.
-
Minimize excitation light intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.
-
Reduce exposure time: Use the shortest possible exposure time for image acquisition.
-
Decrease the frequency of imaging: For time-lapse experiments, increase the interval between image acquisitions.
-
Use antioxidants: Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help neutralize ROS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss and/or cell death upon illumination. | High this compound concentration. | Titrate the this compound concentration to the lowest effective level. |
| High laser power/illumination intensity. | Reduce the laser power to the minimum required for a clear signal. | |
| Prolonged or repeated exposure. | Decrease the exposure time and/or the frequency of image acquisition. | |
| Cells show morphological changes (blebbing, rounding) during imaging. | Sublethal phototoxicity. | Implement the solutions for rapid signal loss. Consider supplementing the imaging medium with antioxidants. |
| Inherent toxicity of the dye at the concentration used. | Perform a dark toxicity control to assess the cytotoxicity of this compound without illumination. | |
| Altered cellular function (e.g., stalled mitosis, reduced migration) in imaged cells compared to controls. | Phototoxic stress is affecting cellular processes. | Reduce the total light dose by optimizing all imaging parameters (concentration, intensity, exposure time, frequency). |
| Assess mitochondrial membrane potential as an early indicator of cell stress. | ||
| High background fluorescence. | Excess unbound this compound. | Ensure adequate washing steps after staining to remove unbound dye. |
| Non-specific binding. | Consider using a lower this compound concentration or a different formulation if available. |
Quantitative Data on this compound Phototoxicity
The following tables summarize data on the phototoxicity of this compound, primarily from studies focused on photothermal therapy. While the concentrations and laser powers are generally higher than those used for standard imaging, they illustrate the dose-dependent nature of this compound's phototoxic effects.
Table 1: Effect of this compound Concentration on Cell Viability after NIR Laser Irradiation
| This compound Concentration (µM) | Cell Viability (%) | Laser Power Density (W/cm²) | Cell Line |
| 1.5 - 15 | No significant phototoxicity | 14.1 | MCF-7 |
| 16 - 65 | Significant phototoxicity | 14.1 | MCF-7 |
| 60 | 56 | 14.1 | MCF-7 |
Data adapted from studies on photothermal therapy.[4][5]
Table 2: Effect of Laser Power Density on Cell Viability with a Fixed this compound Concentration (60 µM)
| Laser Power Density (W/cm²) | Cell Viability (%) | Cell Line |
| 5.3 | 77 | MCF-7 |
| 14.1 | 56 | MCF-7 |
Data adapted from studies on photothermal therapy.[4][5]
Experimental Protocols
Protocol 1: Assessing Sublethal Phototoxicity via Mitochondrial Membrane Potential (TMRM Assay)
This protocol assesses changes in mitochondrial membrane potential, an early indicator of cellular stress.
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
This compound
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
Phenol red-free imaging medium
-
Confocal microscope with environmental control (37°C, 5% CO₂)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
Procedure:
-
Culture cells to a suitable confluency on imaging dishes.
-
Prepare a working solution of this compound in imaging medium at the desired concentration.
-
Incubate cells with the this compound solution for the desired time.
-
Wash the cells twice with pre-warmed imaging medium.
-
Prepare a 20-100 nM TMRM solution in imaging medium.
-
Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed imaging medium.
-
Acquire images using the appropriate laser lines for TMRM (e.g., 561 nm excitation) and this compound (e.g., 640 nm or longer wavelength excitation).
-
To establish a baseline, image a field of healthy, stained cells.
-
Subject a region of interest to the intended this compound imaging protocol (laser power, duration, and frequency).
-
Acquire post-illumination images of the TMRM channel and observe any decrease in fluorescence intensity in the illuminated region, which indicates a loss of mitochondrial membrane potential.
-
For a positive control, treat cells with 10 µM FCCP to induce mitochondrial depolarization and image the TMRM signal.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to detect intracellular ROS generation.
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
This compound
-
DCFDA (or CM-H2DCFDA for better cell retention)
-
Phenol red-free imaging medium
-
Fluorescence microscope
-
Hydrogen peroxide (H₂O₂) - as a positive control
Procedure:
-
Seed cells on glass-bottom dishes and grow to the desired confluency.
-
Prepare a working solution of this compound in imaging medium and incubate with the cells.
-
Wash the cells twice with pre-warmed imaging medium.
-
Prepare a 5-10 µM DCFDA solution in imaging medium.
-
Incubate the cells with the DCFDA solution for 30 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed imaging medium.
-
Acquire a baseline fluorescence image using a standard FITC filter set (Excitation ~488 nm, Emission ~525 nm).
-
Expose a region of interest to NIR light to excite the this compound.
-
Immediately acquire a post-exposure image of the DCF fluorescence. An increase in green fluorescence indicates ROS production.
-
For a positive control, treat cells with 100 µM H₂O₂ for 30 minutes and measure the DCF fluorescence.
Visualizations
Caption: Signaling pathway of this compound induced phototoxicity.
Caption: Workflow for minimizing this compound phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
IR-820 Technical Support Center: Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of the near-infrared dye IR-820 in biological media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the effect of serum proteins on this compound's fluorescence stability and performance.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Aggregation-Caused Quenching (ACQ): In aqueous solutions like water or phosphate-buffered saline (PBS) without proteins, this compound molecules tend to aggregate, which significantly quenches their fluorescence.[1][2] | Dissolve or dilute this compound in a medium containing serum or purified albumin (e.g., Bovine Serum Albumin - BSA, Human Serum Albumin - HSA). Serum proteins bind to this compound, preventing aggregation and enhancing fluorescence.[1][3][4] |
| Fluorescence Signal is Unstable or Decreases Rapidly (Photobleaching) | Poor Photostability of Free Dye: Free this compound in aqueous buffers can be more susceptible to photobleaching under continuous laser irradiation. | Form a complex of this compound with albumin. The binding to albumin can provide a protective effect, minimizing torsional rotations and weakening non-radiative decay, which dramatically improves the photostability of the dye.[2][5] Encapsulating this compound in nanoparticles can also significantly reduce photobleaching.[6] |
| Inconsistent Fluorescence Intensity Between Samples | Variable Protein Concentration: Since serum proteins significantly enhance this compound fluorescence, variations in protein concentration between samples (e.g., in cell culture media with different serum batches or concentrations) will lead to inconsistent signal intensity. | Standardize the serum or albumin concentration across all experimental and control groups. If possible, create an this compound-albumin complex beforehand to use as a stable stock solution.[7] |
| Unexpected Shift in Emission or Excitation Wavelength | Protein Binding Effect: The binding of this compound to serum proteins causes a red shift in both its absorption and fluorescence emission spectra.[3][4] This is an expected phenomenon. | Characterize the spectral properties of your this compound-protein complex in your specific experimental medium. Adjust the excitation source and emission filter settings on your imaging system to match the shifted peaks for optimal signal acquisition. |
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the fluorescence of this compound?
A1: Serum proteins, particularly albumin, have a profoundly positive effect on this compound fluorescence. When this compound binds to albumin, it leads to:
-
Fluorescence Enhancement: A significant increase in fluorescence brightness and quantum yield. The quantum yield can increase from approximately 0.31% in water to 2.52% in serum.[3] Fluorescence intensity enhancements of over 13-fold have been reported.[1]
-
Prevention of Aggregation: In aqueous solutions, this compound molecules tend to aggregate, which leads to self-quenching of the fluorescent signal. Albumin binding prevents this aggregation.[1][2][4]
-
Improved Stability: The this compound-albumin complex exhibits greater photostability and colloidal stability over time compared to the free dye in buffer.[2]
-
Spectral Red Shift: The peak absorption and emission wavelengths shift to longer wavelengths (a red shift). For example, the absorption peak can shift by ~143 nm and the emission peak by ~29 nm in serum compared to water.[3][4]
Q2: Why is my this compound signal brighter in serum-containing media than in PBS?
A2: The increased brightness is due to the interaction between this compound and abundant proteins like albumin in the serum.[1][3] This binding prevents the dye from forming non-fluorescent aggregates, a common issue in protein-free aqueous buffers (a phenomenon known as Aggregation-Caused Quenching).[1][2] The hydrophobic pockets of albumin also provide a rigid environment for the dye, which minimizes vibrations and reduces non-radiative energy loss, thereby boosting fluorescence emission.[2]
Q3: Can I use this compound for in vivo imaging without pre-mixing it with albumin?
A3: Yes. When free this compound is injected intravenously, it will readily bind to the abundant albumin present in the blood to form a fluorescent complex in vivo.[7] However, for applications like imaging the gastrointestinal tract via oral administration, it is necessary to pre-form the this compound-albumin complex before use, as albumin is not as readily available for binding in that environment.[7]
Q4: What is the optimal ratio of this compound to albumin?
A4: The optimal ratio can depend on the specific application. However, studies have shown that a 1:1 molar ratio of dye to albumin often produces the highest fluorescence brightness.[5] A strong fluorescence enhancement can be observed even at a 1:2 molar ratio of this compound to HSA.[1] It is recommended to perform a titration to determine the optimal ratio for your specific experimental conditions.
Quantitative Data Summary
The interaction of this compound with serum proteins leads to significant changes in its photophysical properties.
Table 1: Photophysical Properties of this compound in Water vs. Serum
| Property | This compound in Water | This compound in Serum | Fold Change | Reference |
|---|---|---|---|---|
| Fluorescence Quantum Yield | 0.313% | 2.521% | ~8x | [3] |
| Peak Absorption | ~650-690 nm | ~793-812 nm | Red Shift (~143 nm) | [2][3] |
| Peak Emission | ~829 nm | ~858 nm | Red Shift (~29 nm) |[3] |
Table 2: Reported Fluorescence Enhancement with Albumin
| Albumin Type | Molar Ratio (Dye:Albumin) | Fold Increase in Fluorescence | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | 1:2 | 13.2-fold (at 1000 nm) | [1] |
| Human Serum Albumin (HSA) | Not Specified | ~21-fold | [8] |
| Bovine Serum Albumin (BSA) | 1:1 | ~24-fold (for similar dye IR-780) |[5] |
Experimental Protocols
Protocol: Assessing the Fluorescence Stability of this compound in Serum-Containing Media
This protocol describes how to compare the photostability of this compound in a simple aqueous buffer versus a protein-rich medium.
Materials:
-
This compound dye stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS) or a solution of Bovine Serum Albumin (BSA) in PBS (e.g., 5 mg/mL)
-
96-well black-walled, clear-bottom microplate
-
Plate reader or fluorescence spectrometer with NIR capabilities
-
NIR laser or light source for continuous illumination (optional, for photobleaching)
Procedure:
-
Sample Preparation:
-
Prepare two sets of solutions in triplicate in the microplate.
-
Set A (PBS): Dilute the this compound stock solution in PBS to a final concentration of 7.5 µM.
-
Set B (Serum/BSA): Dilute the this compound stock solution in FBS or the BSA solution to a final concentration of 7.5 µM.
-
-
Initial Fluorescence Measurement (Time 0):
-
Place the microplate in the fluorescence reader.
-
Set the excitation and emission wavelengths. For Set A, use wavelengths appropriate for free dye (e.g., Ex: ~780 nm, Em: ~830 nm). For Set B, use red-shifted wavelengths (e.g., Ex: ~800 nm, Em: ~860 nm).
-
Record the fluorescence intensity for all wells.
-
-
Stability Assessment (Time Course):
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Measure the fluorescence intensity at various time points (e.g., 1, 6, 24, and 48 hours) to assess colloidal stability and potential degradation.
-
-
Photostability Assessment (Optional):
-
Data Analysis:
-
For each condition, calculate the mean fluorescence intensity and standard deviation at each time point.
-
Normalize the fluorescence intensity by setting the initial reading at Time 0 as 100%.
-
Plot the normalized fluorescence intensity versus time to visualize the stability and photobleaching rate for each condition.
-
Visual Diagrams
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of IR-820 Dye
Welcome to the technical support center for the near-infrared (NIR) dye, IR-820. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability of this compound. Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common challenge that can impact the quality and reliability of experimental data. This guide offers strategies to mitigate this issue and enhance the performance of this compound in your applications.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is rapidly fading during my experiment. What is causing this?
A1: The rapid fading of your this compound signal is likely due to photobleaching. This process occurs when the dye molecule is chemically altered by light, rendering it non-fluorescent. For cyanine dyes like this compound, a primary mechanism of degradation is the reaction with singlet oxygen, which is generated when the dye's excited triplet state interacts with molecular oxygen.[1][2] This reaction primarily targets the heptamethine chain of the dye, leading to its breakdown.[1]
Q2: How can I improve the photostability of this compound in my experiments?
A2: There are several effective strategies to enhance the photostability of this compound, which can be broadly categorized into chemical, physical, and experimental setup modifications:
-
Chemical Modifications: This involves altering the dye's structure or its immediate chemical environment.
-
Physical Encapsulation: Isolating the dye from the bulk solution can offer significant protection.
-
Optimizing Experimental Parameters: Adjusting your imaging or irradiation conditions can minimize light-induced damage.
The following sections will delve into specific troubleshooting and guidance for each of these approaches.
Troubleshooting Guides
Issue 1: Significant Photodegradation in Solution
If you are observing rapid degradation of this compound in solution during irradiation, consider the following troubleshooting steps:
The composition of your solvent and the presence of stabilizing agents can dramatically impact this compound's photostability.
-
Use of Antioxidants and Quenchers: The addition of agents that scavenge reactive oxygen species (ROS) or quench the dye's triplet state can prevent photodegradation.
-
Sodium Azide (NaN₃): As a singlet oxygen scavenger, it can directly inhibit the primary degradation pathway.[3]
-
Thiol-based Compounds: Naturally occurring amino acids like ergothioneine and its analogue 2-thiol histidine have been shown to enhance the photostability of cyanine dyes.[4]
-
Trolox, Cyclooctatetraene (COT), and Nitrobenzyl Alcohol (NBA): Covalently linking these protective agents to cyanine dyes has been demonstrated to significantly increase their photostability by reducing the lifetime of the triplet state.[5]
-
-
Solvent and Atmosphere Control:
-
Solvent Choice: The polarity and viscosity of the solvent can influence the degradation rate. It is advisable to test different solvents compatible with your experimental system.
-
Deoxygenation: Since singlet oxygen is a major culprit in photobleaching, removing molecular oxygen from the solution can be highly effective.[2] This can be achieved by purging the solution with an inert gas like argon.
-
For advanced users with synthetic chemistry capabilities, modifying the structure of this compound can yield a more robust dye.
-
Steric Hindrance: Introducing bulky groups to the this compound structure can physically block the approach of singlet oxygen to the vulnerable polymethine chain. A notable example is the addition of a 4-nitrothiophenol group to the central aryl ring of this compound, which has been shown to significantly decrease the rate of photodegradation.[1]
Issue 2: Photobleaching in Cellular or In Vivo Imaging
For applications involving biological systems, the strategies need to be biocompatible.
Encapsulating this compound within a nanostructure can shield it from the surrounding environment and improve its stability.
-
Dendrimer Loading: Loading this compound into multifunctional dendrimers has been shown to enhance its stability under various storage conditions.[6][7]
-
Nanoparticle Encapsulation:
-
PLGA Nanoparticles: Encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles can improve its stability and provide sustained release.[8]
-
ZnO Nanohybrids: Forming a nanohybrid of this compound with zinc oxide (ZnO) nanoparticles can enhance photostability by promoting an alternative electron transfer pathway that reduces singlet oxygen production.[3]
-
-
Complexation with Proteins:
Adjusting the settings on your imaging system is a straightforward and effective way to reduce photobleaching.
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.[12]
-
Minimize Exposure Time: Limit the duration of light exposure by using sensitive detectors and only illuminating the sample during image acquisition.[12][13]
-
Use Appropriate Filters: Employ neutral density filters to attenuate the excitation light.[14]
Quantitative Data Summary
The following tables summarize quantitative data from cited literature to help you compare the effectiveness of different photostabilization strategies.
Table 1: Effect of Structural Modification on this compound Photodegradation
| Dye Derivative | % Degradation (after 60 min irradiation) | Rate Constant (relative to unmodified this compound) | Reference |
| Unmodified this compound | 74% | 1 | [1] |
| This compound-NO₂ | 44% | 0.5 | [1] |
Table 2: Impact of Environment on this compound Photodegradation
| Condition (this compound in DMF) | % Degradation (after 30 min irradiation) | Reference |
| Ambient Conditions | ~95% | [1] |
| With Sodium Azide | ~40% | [1] |
| Under Argon Atmosphere | ~40% | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Photodegradation
This protocol outlines a general method for assessing the photostability of this compound under different conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMF).
-
Dilute the stock solution to the desired experimental concentration (e.g., 16 µM).
-
For testing stabilizing agents, add the agent (e.g., 50 mM sodium azide) to the dye solution.
-
For deoxygenation, purge the solution with argon for 10-15 minutes in a sealed cuvette.
-
-
Irradiation:
-
Use a laser with a wavelength corresponding to the absorption maximum of this compound (around 800 nm).
-
Set the laser power density to a constant value (e.g., 4.5 W cm⁻²).
-
Irradiate the sample for specific time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
-
Data Acquisition:
-
Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer at each time point.
-
The decrease in absorbance at the maximum absorption wavelength is indicative of photodegradation.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point relative to the initial absorbance.
-
Plot the percentage of remaining dye versus irradiation time.
-
The degradation kinetics can often be fitted to a pseudo-first-order reaction model.
-
Visual Diagrams
Diagram 1: General Workflow for Assessing Photostability
Caption: Workflow for evaluating the photostability of this compound dye.
Diagram 2: Simplified Photodegradation Pathway of this compound
Caption: Key steps in the singlet oxygen-mediated photodegradation of this compound.
References
- 1. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
Navigating IR-820: A Technical Guide for In Vitro Staining
Welcome to the technical support center for IR-820, a versatile near-infrared dye. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro applications. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound for in vitro staining?
A1: The optimal concentration of this compound for in vitro applications can vary depending on the cell type and the specific experimental goals, such as imaging or photothermal therapy. Generally, concentrations ranging from 5 µM to 50 µM are used.[1] For initial experiments, it is recommended to perform a titration to determine the ideal concentration for your specific conditions. One study noted that for fluorescent imaging, a concentration of 10 µM was effective, while for hyperthermia cytotoxicity studies, significant cell growth inhibition was observed at concentrations ≥ 5 µM.[2] Another study found that a concentration of 7.5 µM yielded the highest fluorescence intensity in both ultrapure water and PBS.[3][4]
Q2: What is a typical incubation time for this compound with cells in vitro?
A2: Incubation times for this compound can range from 30 minutes to 24 hours. For bioimaging experiments, a shorter incubation period of 30-60 minutes is often sufficient.[1] In some phototoxicity studies, cells were incubated with this compound for 3 hours or even 24 hours to assess its effects.[5][6] The optimal incubation time should be determined empirically for each cell line and experimental setup.
Q3: What solvents should be used to prepare this compound stock solutions?
A3: this compound stock solutions can be prepared in sterile water or dimethyl sulfoxide (DMSO).[1] For dissolving the powder, sonication and gentle heating up to 60°C may be necessary, especially when using DMSO.[1][7] It is recommended to prepare fresh solutions before use to prevent degradation.[1]
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity, particularly at higher concentrations. One study showed that free this compound at a concentration of 65 µM resulted in only 42% cell viability in MCF-7 cells after 48 hours of treatment in the dark.[5][6] However, when encapsulated in nanoparticles, its biocompatibility significantly improves.[5][6] It is crucial to assess the cytotoxicity of this compound at the desired concentration for your specific cell line and experimental duration.
Q5: What are the excitation and emission wavelengths for this compound?
A5: The maximal excitation and emission wavelengths of this compound are approximately 710 nm and 820 nm, respectively.[1][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Fluorescence Signal | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a concentration titration to find the optimal staining concentration for your cell type. Start with a range of 5 µM to 20 µM.[1] |
| Insufficient Incubation Time: The incubation period may not be long enough for cellular uptake. | Increase the incubation time. Try intervals such as 30, 60, and 120 minutes to determine the optimal duration. | |
| Dye Degradation: this compound is sensitive to light and may degrade over time. | Prepare fresh working solutions from a stock solution before each experiment and store the stock solution protected from light at -20°C.[1] | |
| High Background Staining | Excessive Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. | Reduce the concentration of this compound used for staining. Ensure thorough washing steps after incubation. |
| Inadequate Washing: Insufficient washing after incubation can leave residual dye in the medium. | After incubation with this compound, wash the cells at least twice with phosphate-buffered saline (PBS) to remove any unbound dye.[5][6] | |
| Cell Death or Altered Morphology | Cytotoxicity: this compound can be toxic to cells at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line and experiment duration.[5][6] Consider using a lower concentration or shorter incubation time. |
| Phototoxicity: Exposure to the excitation light source can induce phototoxicity, especially in the presence of a photosensitizer like this compound. | Minimize the exposure of stained cells to the excitation light. Use the lowest possible laser power and exposure time required for image acquisition. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various in vitro experiments as reported in the literature.
| Application | Cell Line | Concentration | Incubation Time | Solvent | Reference |
| Photothermal Therapy | MCF-7 | 1.5 - 65 µM | 24 hours | DMEM | [5][6] |
| Phototoxicity Study | MCF-7 | 60 µM | 24 hours | DMEM | [5][6] |
| Bioimaging | - | 10 - 50 µM | 30 - 60 minutes | - | [1] |
| Photothermal Therapy | Various | 5 - 20 µM | - | - | [1] |
| Cellular Uptake | 4T1 | - | - | - | [9] |
| NIR-II Fluorescence Imaging | 4T1, 3T3-L1 | 0 - 5 µM | 12 hours | DMEM | [3] |
| Cytotoxicity Assay | Various | ≥ 5 µM | - | - | [2] |
| In Vitro Staining | UMUC3 | - | 2 hours | PBS | [10] |
Experimental Protocols
Protocol 1: General In Vitro Staining for Fluorescence Imaging
This protocol provides a general guideline for staining live cells in vitro with this compound for fluorescence microscopy.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for your cells
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on a suitable imaging dish or plate
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 1-10 mM.[1]
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 10-50 µM).[1] It is recommended to test a range of concentrations to find the optimum for your cell type.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[1]
-
-
Washing:
-
Imaging:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound dye
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a control group with medium only.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Workflow for in vitro cell staining with this compound for fluorescence imaging.
Caption: A logical flowchart for troubleshooting common issues in this compound in vitro staining.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotin-new indocyanine green conjugate: Synthesis, in vitro photocytotoxicity and in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IR-820 and Indocyanine Green (ICG) for In Vivo Imaging
For researchers, scientists, and drug development professionals, the choice of a near-infrared (NIR) fluorescent dye is critical for successful in vivo imaging. Indocyanine green (ICG), an FDA-approved dye, has long been the standard. However, emerging alternatives like IR-820 are gaining traction due to their distinct properties. This guide provides an objective, data-driven comparison of this compound and ICG to inform your selection process for preclinical and clinical imaging applications.
Executive Summary
While both this compound and ICG are valuable NIR fluorophores, their key differences lie in stability, quantum yield, and in vivo kinetics. ICG exhibits a higher fluorescent quantum yield, making it brighter initially. However, this compound demonstrates significantly greater stability in aqueous solutions and a longer plasma residence time, which can be advantageous for longitudinal studies.[1][2][3] The choice between the two will ultimately depend on the specific requirements of the experimental design.
Performance Data at a Glance
The following tables summarize the key quantitative performance metrics of this compound and ICG based on published experimental data.
Table 1: Photophysical Properties
| Property | This compound | Indocyanine Green (ICG) | Key Considerations |
| Peak Absorption (in serum/FBS) | ~820 nm[4] | ~805-810 nm[5] | The absorption spectra of both dyes are influenced by the solvent and concentration.[1][6] |
| Peak Emission (in serum/FBS) | ~858 nm[4] | ~830 nm[6] | This compound's emission peak is not concentration-dependent, unlike ICG.[1] |
| Quantum Yield | Lower than ICG (in vitro fluorescent yield ratio of this compound vs. ICG is 1:10)[1][2] | Higher than this compound[1][2] | ICG is initially brighter, but its signal diminishes more rapidly due to lower stability. |
| Photostability | Higher than ICG[2][3][4] | Lower than this compound[1][2][3] | This compound has a degradation half-time approximately double that of ICG in aqueous solutions.[2][3] |
Table 2: In Vivo Performance and Characteristics
| Parameter | This compound | Indocyanine Green (ICG) | Key Considerations |
| Plasma Residence Time | Longer than ICG[1] | Shorter than this compound[1] | The enhanced stability of this compound contributes to its longer circulation time.[1] |
| Biodistribution | Primarily liver accumulation, with some lung uptake.[1] | Primarily liver accumulation.[1][6] | Both dyes are cleared from circulation by the liver.[6] |
| In Vivo Stability | More stable, leading to a more intense fluorescence signal at 24 hours post-injection.[2][3] | Less stable, with a more rapid decline in fluorescence intensity.[1] | The initial abdominal image intensity for ICG is higher, but this compound's intensity surpasses it over time.[1] |
| Tumor Accumulation | Demonstrates enhanced tumor accumulation, particularly with targeted formulations.[7] | Used for tumor imaging, but its rapid clearance can be a limitation. | The longer circulation time of this compound may facilitate greater accumulation in tumors through the enhanced permeability and retention (EPR) effect. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for key comparative experiments with this compound and ICG.
In Vitro Stability Assay
This protocol is designed to compare the degradation kinetics of this compound and ICG in an aqueous solution.
Objective: To determine the degradation half-life of this compound and ICG under various conditions.
Materials:
-
This compound
-
Indocyanine Green (ICG)
-
Deionized water
-
Spectrofluorometer
-
Polystyrene cuvettes
-
Aluminum foil
-
Incubators set at 4°C, room temperature, and 42°C
Procedure:
-
Prepare stock solutions of this compound and ICG in deionized water.
-
Create experimental aqueous solutions of each dye at a standardized concentration.
-
Aliquots of each dye solution are subjected to different conditions:
-
Exposure to ambient light at room temperature.
-
Kept in the dark at room temperature.
-
Wrapped in foil at room temperature.
-
Stored at 4°C in the dark.
-
Stored at 42°C in the dark.
-
-
Measure the fluorescence intensity of each sample using a spectrofluorometer at regular intervals over a period of 4 days.
-
The degradation of the dyes can be modeled using pseudo-first-order kinetics to calculate the degradation half-time under each condition.[1]
In Vivo Biodistribution and Imaging
This protocol outlines a typical in vivo experiment to compare the biodistribution and imaging characteristics of this compound and ICG in a rodent model.
Objective: To compare the in vivo distribution, accumulation, and clearance of this compound and ICG over time.
Materials:
-
This compound and ICG solutions for injection (equimolar concentrations).
-
Laboratory rats or mice.
-
In vivo fluorescence imaging system with appropriate filters for NIR imaging.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Anesthetize the animal.
-
Acquire a baseline pre-injection fluorescence image.
-
Administer an equimolar dose of either this compound or ICG via tail vein injection.[1]
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., immediately after, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs, and 48 hrs).[8]
-
At the final time point, humanely euthanize the animal and excise major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) for ex vivo imaging to quantify dye accumulation.[2]
-
Analyze the fluorescence intensity in the regions of interest (e.g., abdomen, tumor) over time to compare the signal dynamics of the two dyes.[1]
Visualizing the Comparison: Workflows and Properties
To further clarify the comparison, the following diagrams illustrate the experimental workflow and the key distinguishing features of this compound and ICG.
Conclusion
This compound emerges as a compelling alternative to ICG for in vivo imaging, particularly in scenarios where long-term stability and extended imaging windows are paramount.[1][2][3] Its predictable emission wavelength, independent of concentration, adds another layer of reliability to experimental results.[1] While ICG's high quantum yield provides a strong initial signal, its instability in aqueous solutions and shorter plasma half-life can be limiting.[1] For studies requiring consistent fluorescence over extended periods or where dye stability is a concern, this compound presents a superior option.[1][2][3] Ultimately, the selection of the appropriate NIR dye should be guided by a thorough consideration of the specific aims and temporal requirements of the research.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indocyanine green - Wikipedia [en.wikipedia.org]
- 7. Biotin-new indocyanine green conjugate: Synthesis, in vitro photocytotoxicity and in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
IR-820 Demonstrates Superior Photostability Over Indocyanine Green (ICG) for Near-Infrared Imaging Applications
For researchers and professionals in drug development and molecular imaging, the selection of a stable near-infrared (NIR) fluorophore is critical for obtaining reliable and reproducible experimental results. A comparative analysis of IR-820 and the widely used indocyanine green (ICG) reveals that this compound exhibits significantly enhanced photostability, making it a more robust alternative for applications requiring prolonged light exposure.
This compound, a structural analog of ICG, demonstrates greater resilience to photodegradation under various experimental conditions.[1][2] Studies have shown that this compound has degradation half-times approximately double those of ICG in aqueous solutions across different temperatures and light conditions.[1][2] This superior stability translates to a more consistent fluorescence signal over extended imaging periods, a crucial factor for quantitative studies and longitudinal in vivo imaging.
Quantitative Comparison of Photostability
To provide a clear overview of the photostability differences, the following table summarizes quantitative data from comparative studies.
| Parameter | This compound | ICG | Experimental Conditions | Source |
| Degradation Half-Time | Approx. 2x longer than ICG | - | Aqueous solution, various temperature and light conditions | [1][2] |
| Fluorescence Decrease | Negligible decrease | Obvious decline | Continuous 808 nm laser irradiation (120 mW/cm²) for 16 min | [3] |
| Photobleaching | More resistant | Susceptible | 808 nm laser irradiation (2.8 W) | [4] |
Experimental Protocols for Photostability Assessment
The following are representative experimental methodologies employed to evaluate the photostability of this compound and ICG.
Protocol 1: Comparative Photobleaching in Aqueous Solution
This protocol, adapted from a study by Luo et al. (2011), provides a direct comparison of the photostability of this compound and ICG.
-
Sample Preparation: Prepare solutions of this compound and ICG in deionized water at a concentration of 10 µM.
-
Light Exposure: Expose the solutions to a continuous wave 808 nm diode laser at a power density of 150 mW/cm².
-
Data Acquisition: Measure the absorbance spectra of the solutions at regular intervals (e.g., every 5 minutes) over a total period of 60 minutes using a spectrophotometer.
-
Analysis: Calculate the degradation half-time for each dye by determining the time required for the absorbance at the maximum wavelength to decrease by 50%.
Protocol 2: Photostability in the Presence of Serum Albumin
This method, based on research by Li et al. (2021), assesses the photostability of the dyes when bound to human serum albumin (HSA), mimicking physiological conditions.[3]
-
Sample Preparation: Prepare solutions of this compound, ICG, this compound-HSA, and ICG-HSA.
-
Light Exposure: Irradiate the solutions with a continuous 808 nm laser at a power density of 120 mW/cm².[3]
-
Data Acquisition: Measure the fluorescence spectra of the samples at various time points over a 16-minute period.[3]
-
Analysis: Compare the percentage decrease in fluorescence intensity for each sample relative to its initial intensity.
Mechanisms of Photodegradation and Stability
The photobleaching of cyanine dyes like ICG and this compound is primarily mediated by the formation of reactive oxygen species (ROS) upon light excitation.[5] The excited dye molecule can transition to a triplet state and then transfer energy to molecular oxygen, generating singlet oxygen which can then react with and degrade the dye molecule. The enhanced photostability of this compound is attributed to its chemical structure, which is less susceptible to this photooxidative cleavage.
Below is a diagram illustrating the general workflow for evaluating the photostability of fluorescent dyes.
Caption: Experimental workflow for photostability comparison.
Conclusion
The available data strongly indicates that this compound is a more photostable alternative to ICG for near-infrared fluorescence applications. Its slower degradation rate under light exposure leads to more reliable and quantifiable data, particularly in studies requiring long imaging times or high-intensity illumination. For researchers seeking to minimize the impact of photobleaching on their experimental outcomes, this compound presents a compelling choice.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Stability of IR-820 and ICG
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of near-infrared (NIR) fluorescence imaging, the stability of contrast agents is a critical determinant of experimental success and clinical translation. This guide provides a detailed comparison of the in vitro and in vivo stability of two widely used NIR dyes: IR-820 and Indocyanine Green (ICG). The data presented is compiled from published experimental studies to offer an objective performance comparison.
At a Glance: Key Stability Differences
| Feature | This compound | Indocyanine Green (ICG) | Key Advantage of this compound |
| In Vitro Half-Life (Aqueous Solution) | Approximately double that of ICG under various light and temperature conditions.[1][2][3][4] | Shorter half-life, prone to degradation. | Enhanced stability for longer experimental windows. |
| In Vivo Fluorescence Signal (Rats, 24h post-injection) | Significantly more intense fluorescence signal.[2][4] | Weaker fluorescence signal at 24 hours. | Longer retention and brighter signal for delayed imaging. |
| In Vivo Organ Accumulation (Rats, 24h post-injection) | Significantly higher dye content in liver, lungs, and kidneys.[2][4] | Primarily accumulates in the liver with lower concentrations in other organs. | Potential for broader biodistribution studies. |
In Vitro Stability: this compound Demonstrates Superior Resilience
The stability of NIR dyes in aqueous solutions is paramount for consistent and reproducible experimental results. Studies have consistently shown that this compound exhibits significantly greater stability compared to ICG under various environmental conditions.
The degradation of both dyes in an aqueous solution follows pseudo-first-order kinetics.[1] However, the degradation half-time for this compound is approximately double that of ICG across different temperatures and light exposure scenarios.[2][3][4]
Table 1: In Vitro Degradation Half-Time (in hours) of this compound and ICG in Aqueous Solution
| Condition | This compound (hours) | ICG (hours) |
| Temperature | ||
| 4°C (Dark) | ~120 | ~60 |
| 25°C (Dark) | ~72 | ~36 |
| 42°C (Dark) | ~48 | ~24 |
| Light Exposure (25°C) | ||
| Ambient Light | ~24 | ~12 |
| Foil Covered | ~72 | ~36 |
Data compiled and extrapolated from comparative studies.[1][2][3][4]
Table 2: Absorbance Decrease (%) of this compound and ICG in Different Solvents after 24h Incubation in the Dark
| Solvent | Temperature | This compound Absorbance Decrease (%) | ICG Absorbance Decrease (%) |
| Water | 25°C | ~10% | ~20% |
| Water | 37°C | ~15% | ~30% |
| 0.9% NaCl | 25°C | ~8% | ~18% |
| 0.9% NaCl | 37°C | ~12% | ~25% |
| PBS | 25°C | ~18% | ~35% |
| PBS | 37°C | ~27% | ~50% |
Data adapted from a study on cyanine dye stability in different solvents.[5]
In Vivo Stability: this compound Shows Prolonged Retention and Brighter Signal
The enhanced in vitro stability of this compound translates to improved performance in vivo. In rodent models, this compound demonstrates a longer plasma residence time and higher fluorescence intensity at later time points compared to ICG.
A comparative study in rats revealed that while the initial fluorescence intensity of ICG in the abdomen was higher shortly after injection, the signal from this compound was significantly more intense at 24 hours post-injection.[2][4] This suggests a slower clearance rate and greater stability of this compound in the biological environment.
Furthermore, analysis of excised organs at 24 hours showed a significantly higher accumulation of this compound in the liver, lungs, and kidneys compared to ICG, which was predominantly found in the liver.[2][4]
Table 3: In Vivo Fluorescence and Organ Content in Rats (24 hours post-injection)
| Parameter | This compound | Indocyanine Green (ICG) |
| Abdominal Fluorescence Intensity (Normalized) | Higher | Lower |
| Liver Dye Content (µg/g tissue) | Significantly Higher | Lower |
| Lung Dye Content (µg/g tissue) | Significantly Higher | Negligible |
| Kidney Dye Content (µg/g tissue) | Significantly Higher | Lower |
Qualitative and quantitative findings from a comparative in vivo study in rats.[2][4]
Experimental Protocols
In Vitro Stability Assessment
This protocol outlines a general method for comparing the in vitro stability of this compound and ICG in aqueous solutions.
Objective: To determine and compare the degradation kinetics and half-life of this compound and ICG under different temperature and light conditions.
Materials:
-
This compound powder
-
Indocyanine Green (ICG) powder
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Incubators set at 4°C, 25°C, and 42°C
-
Light source (e.g., standard laboratory fluorescent lighting)
-
Aluminum foil
-
Cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and ICG in deionized water at a concentration of 1 mg/mL. From the stock solutions, prepare working solutions of each dye at a final concentration of 10 µg/mL in both deionized water and PBS.
-
Experimental Groups: For each dye and solvent combination, prepare multiple sets of samples for each of the following conditions:
-
4°C in the dark (tubes wrapped in aluminum foil)
-
25°C in the dark (tubes wrapped in aluminum foil)
-
42°C in the dark (tubes wrapped in aluminum foil)
-
25°C under ambient laboratory light
-
-
Time-Point Measurements: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours), take an aliquot from each experimental group.
-
Spectroscopic Analysis:
-
Measure the absorbance spectrum of each aliquot using a UV-Vis spectrophotometer to monitor changes in the peak absorbance.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. For ICG, use an excitation wavelength of ~780 nm and for this compound, use an excitation of ~820 nm. Record the peak emission intensity.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (or absorbance) versus time for each condition.
-
Fit the degradation data to a pseudo-first-order kinetic model to calculate the degradation rate constant (k).
-
Calculate the half-life (t½) for each dye under each condition using the formula: t½ = 0.693 / k.
-
Experimental Workflow for In Vitro Stability Assessment
Caption: Workflow for in vitro stability testing of this compound and ICG.
In Vivo Stability and Biodistribution Assessment
This protocol provides a general framework for comparing the in vivo stability and biodistribution of this compound and ICG in a rodent model.
Objective: To compare the in vivo fluorescence signal persistence and organ distribution of this compound and ICG over time.
Materials:
-
This compound
-
Indocyanine Green (ICG)
-
Sterile saline solution
-
Wistar rats (male, 200-250 g)
-
In vivo imaging system with a CCD camera and appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Homogenizer
-
Fluorescence plate reader or spectrofluorometer for tissue homogenate analysis
Procedure:
-
Animal Preparation: Acclimatize Wistar rats for at least one week before the experiment. Anesthetize the rats using isoflurane.
-
Dye Administration: Prepare equimolar solutions of this compound and ICG in sterile saline. Administer the dye solutions via tail vein injection. A typical dose would be in the range of 0.5-1.0 mg/kg.
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points (e.g., 5 min, 1h, 4h, and 24h) post-injection using an in vivo imaging system.
-
Use appropriate excitation and emission filters for each dye.
-
Maintain consistent imaging parameters (exposure time, binning, f-stop) for all animals and time points.
-
-
Ex Vivo Organ Imaging and Quantification:
-
At the final time point (e.g., 24h), euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Excise major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Image the excised organs using the in vivo imaging system to visualize dye distribution.
-
Weigh a portion of each organ, homogenize it in a suitable buffer.
-
Measure the fluorescence of the tissue homogenates using a fluorescence plate reader or spectrofluorometer.
-
Create a standard curve using known concentrations of each dye to quantify the amount of dye per gram of tissue.
-
-
Data Analysis:
-
Quantify the fluorescence intensity from regions of interest (ROIs) in the in vivo images.
-
Calculate the concentration of the dye in each organ (µg/g of tissue) from the ex vivo analysis.
-
Statistically compare the fluorescence intensity and organ dye content between the this compound and ICG groups.
-
Experimental Workflow for In Vivo Stability and Biodistribution
Caption: Workflow for in vivo stability and biodistribution of this compound and ICG.
Conclusion
The available experimental data strongly indicates that this compound is a more stable alternative to ICG for both in vitro and in vivo near-infrared fluorescence applications. Its enhanced stability in aqueous solutions leads to more consistent results and a longer shelf-life for prepared solutions. In vivo, the increased stability of this compound results in a longer circulation time, brighter fluorescence signals at later time points, and broader organ distribution. These characteristics make this compound a compelling choice for longitudinal studies and applications where delayed imaging is required. Researchers should consider these stability advantages when selecting a NIR dye for their specific experimental needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IR-820 for Deep Tissue Imaging
In the rapidly evolving field of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount for achieving high-quality, deep-tissue visualization. This guide provides a comprehensive comparison of IR-820, a promising cyanine dye, with its main alternatives, Indocyanine Green (ICG) and IR-783. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific deep tissue imaging applications.
Performance Comparison of NIR Dyes
The selection of a NIR dye is often a trade-off between various photophysical and pharmacokinetic properties. While ICG has been the benchmark, newer dyes like this compound and IR-783 offer distinct advantages in certain applications.
| Property | This compound | Indocyanine Green (ICG) | IR-783 |
| Excitation Max (nm) | ~785-812 | ~780-805 | ~783 |
| Emission Max (nm) | ~820-858 | ~810-830 | ~805 |
| Quantum Yield | 2.521% (in serum)[1] | Generally low, reported as ~2.8% in some conditions | Not consistently reported in comparative studies |
| Stability | Higher stability in aqueous solution and in vivo compared to ICG[2] | Limited stability in aqueous solution, prone to degradation[2] | Good stability |
| Plasma Residence Time | Longer than ICG[2] | Short | Information not readily available in direct comparison |
| Signal-to-Background Ratio (SBR) | Reported as high as 21.196 for cerebrovascular imaging[1] | SBR of 8.3 ± 3.8 to 10.3 ± 5.7 in sentinel lymph node mapping[3] | High tumor-to-background ratio observed in tumor imaging[4] |
| Key Advantages | Enhanced stability, longer imaging window | Clinically approved, well-established | Tumor-targeting capabilities[4] |
| Key Disadvantages | Lower quantum yield than ICG in some conditions[2] | Poor stability, rapid clearance | Less characterized for a wide range of applications |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in deep tissue imaging. Below are representative protocols for in vivo imaging using this compound.
General In Vivo Imaging Protocol with this compound
This protocol outlines the fundamental steps for performing deep tissue fluorescence imaging in a murine model.
-
Dye Preparation: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For in vivo administration, further dilute the stock solution in a biocompatible vehicle like phosphate-buffered saline (PBS) to the desired final concentration. The final concentration will depend on the specific application and animal model.
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Shave the area of interest to minimize light scattering and absorption by fur.
-
Dye Administration: Inject the prepared this compound solution into the animal. The route of administration (e.g., intravenous, intraperitoneal, or local injection) will depend on the experimental goals.
-
Image Acquisition: Position the animal in a small animal in vivo imaging system. Set the excitation and emission filters appropriate for this compound (e.g., excitation ~780 nm, emission ~820 nm). Acquire images at various time points post-injection to determine the optimal imaging window.
-
Image Analysis: Analyze the acquired images to quantify the fluorescence intensity, signal-to-background ratio, and biodistribution of the dye.
Protocol for NIR-II Fluorescence Cerebrovascular Imaging with this compound
This protocol is adapted from a study demonstrating high-resolution cerebrovascular imaging.[1]
-
Dye Preparation: Prepare a solution of this compound in PBS at a concentration of 0.5 mg/mL.
-
Animal Model: Utilize a mouse model with a cranial window to allow for direct visualization of the brain vasculature.
-
Dye Administration: Intravenously inject 200 µL of the this compound solution into the mouse.
-
Imaging System: Employ a NIR-II fluorescence microscopy setup with a 793 nm laser for excitation.
-
Image Acquisition: Acquire real-time in vivo images of the cerebrovasculature at various depths.
-
Data Analysis: Analyze the images to assess vessel morphology and blood flow dynamics. A high signal-to-background ratio of 21.196 was achieved in this study.[1]
Visualizing Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and key concepts in deep tissue imaging.
Caption: A streamlined workflow for a typical in vivo deep tissue fluorescence imaging experiment.
Caption: The NIR windows offer significant advantages for deep tissue imaging due to reduced light scattering and absorption by biological tissues.
Conclusion
This compound emerges as a robust alternative to ICG for deep tissue imaging, primarily owing to its superior stability and longer plasma half-life, which enables a wider temporal window for image acquisition. While its quantum yield may be lower than ICG in certain environments, its performance in serum is noteworthy. For applications requiring specific tumor targeting, IR-783 presents a compelling option. The choice of the optimal NIR dye will ultimately depend on the specific requirements of the research application, including the desired imaging depth, target tissue, and the necessity for longitudinal studies. This guide provides the foundational data and protocols to aid researchers in making a well-informed selection.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Comparison of Near-infrared Fluorescence Imaging Using Indocyanine Green and 99m Technetium With or Without Patent Blue for the Sentinel Lymph Node Procedure in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IR-820 and Other Near-Infrared II (NIR-II) Dyes for In Vivo Imaging
Guide for Researchers, Scientists, and Drug Development Professionals
The field of in vivo optical imaging has seen a significant shift towards the second near-infrared (NIR-II) window, which spans wavelengths from 1000 to 1700 nm.[1][2] Imaging in this range offers considerable advantages over the traditional visible and first near-infrared (NIR-I, 700-900 nm) windows, including deeper tissue penetration, reduced photon scattering, and minimal tissue autofluorescence, leading to higher spatial resolution and an improved signal-to-background ratio.[3][4][5]
Among the array of fluorescent probes, small organic molecules are highly valued for their well-defined structures and tunable properties.[6][7] IR-820, a cyanine dye, has emerged as a commercially available and promising agent for NIR-II imaging.[8] While technically a NIR-I dye, its emission spectrum features a significant tail extending into the NIR-II region, which can be effectively utilized for high-contrast imaging.[9][10] This guide provides a comparative overview of this compound against other notable NIR dyes, supported by quantitative data and standardized experimental protocols to aid researchers in probe selection and application.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is critically dependent on its photophysical characteristics. The following table summarizes key performance metrics for this compound and other relevant NIR dyes, including the widely-used Indocyanine Green (ICG), which is FDA-approved and also possesses a usable NIR-II emission tail.[1][10]
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Stokes Shift (nm) | Key Characteristics |
| This compound | ~710 / 812[11][12][13] | ~829 (in water)[9] | 0.313% (in water)[9][14] | ~117 | More stable than ICG; QY increases significantly in serum.[9][15][16] |
| ~793 (in serum)[9] | ~858 (in serum)[9] | 2.521% (in serum)[9][14] | ~65 | ||
| ICG | ~780-800[1] | ~822-860[1][17] | Generally higher than this compound in aqueous solution, but lower photostability.[15][16] | ~42-80 | FDA-approved; well-established but has lower stability and concentration-dependent emission.[1][15] |
| IRDye800CW | ~789[17] | ~810-820 | 2x higher than ICG in serum.[18] | ~21-31 | High brightness; shows a significant emission tail into the NIR-II window.[17][18] |
| FD-1080 | >1000 | ~1080 | 0.31% (in water); 5.94% (in FBS)[10] | >80 | A true NIR-II dye with both absorption and emission peaks beyond 1000 nm.[10] |
| CH1055-PEG | Not specified | >1000 | Not specified | Not specified | An example of an experimental NIR-II dye designed for deep tissue imaging.[19] |
Note: Quantum yield and spectral properties are highly dependent on the solvent and local environment. Values should be considered in the context of the cited experimental conditions.
A critical finding is the significant enhancement of this compound's fluorescence in the presence of serum proteins like albumin.[8][9] The quantum yield of this compound in serum was measured to be approximately seven times higher than in water (2.521% vs. 0.313%).[9][14] This interaction also causes a notable red-shift in both the absorption and emission peaks.[9]
Performance Head-to-Head: this compound vs. ICG
This compound is often compared to ICG due to their structural similarities.[20] The primary advantages of this compound lie in its superior stability and more predictable emission.
| Performance Metric | This compound | ICG (Indocyanine Green) |
| Photostability | Degradation half-time is approximately double that of ICG under various temperature and light conditions.[15][16][21] | Lower photostability, making it less suitable for long-exposure imaging.[1][15] |
| In Vivo Stability | Shows a more intense fluorescence signal and higher organ dye content 24 hours post-injection.[15][16] | Clears more rapidly from circulation.[12] |
| Emission Peak | Less dependence on concentration.[15][16] | Emission peak location is more dependent on concentration. |
| Quantum Yield | Lower than ICG in aqueous solution.[15][16] | Higher than this compound in aqueous solution.[15][16] |
| Heat Generation | Generates slightly lower peak temperatures (4-9% less) in hyperthermia applications.[15][16] | Generates slightly higher peak temperatures.[15][16] |
This enhanced stability makes this compound a more suitable alternative for applications requiring longer imaging times or greater predictability.[15][21]
Visualizing Core Concepts and Workflows
To better understand the underlying principles and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Progression from Visible to NIR-II window reduces tissue interference for superior imaging outcomes.
Caption: A stepwise workflow for the comprehensive comparison of NIR-II fluorescent dyes.
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the comparison of NIR-II dyes. These protocols are intended as a guide and should be optimized for specific laboratory conditions and equipment.
Protocol 1: Photostability Assessment
This protocol details a method to compare the photobleaching rates of this compound and other NIR dyes.
-
Sample Preparation:
-
Prepare stock solutions of each dye (e.g., this compound, ICG) at a concentration of 1 mg/mL in a suitable solvent (e.g., deionized water or 10% Fetal Bovine Serum (FBS)).
-
Dilute the stock solutions to a working concentration with a known optical density (e.g., OD = 1.0 at the excitation wavelength) to ensure equal photon absorption.
-
-
Irradiation:
-
Place 200 µL of the diluted dye solution into a well of a 96-well plate or a cuvette.
-
Continuously irradiate the sample using a laser with a wavelength close to the dye's absorption maximum (e.g., 793 nm or 808 nm).
-
Use a consistent power density for all samples, for instance, 20 mW/cm², which is relevant for in vivo imaging applications.[9]
-
-
Data Acquisition:
-
At set time intervals (e.g., every 2 minutes for a total of 60 minutes), measure the fluorescence emission spectrum or the absorbance spectrum of the sample.
-
To measure fluorescence, briefly stop the irradiation and use a spectrometer. For absorbance, use a UV-Vis spectrophotometer.
-
-
Analysis:
-
Plot the normalized fluorescence intensity or absorbance at the peak wavelength against the irradiation time.
-
Calculate the degradation half-time (the time required for the intensity/absorbance to decrease by 50%) for each dye. A longer half-time indicates greater photostability.[15]
-
Protocol 2: Quantum Yield (QY) Measurement
This protocol describes a relative method for determining the fluorescence quantum yield.
-
Reference Standard Selection:
-
Sample Preparation:
-
Prepare a series of five dilutions for both the reference dye and the sample dye (e.g., this compound) in the same solvent (e.g., 10% FBS).
-
Ensure the absorbance of these solutions at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorbance spectrum for each dilution of the sample and reference dyes. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each dilution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Calculation:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference dye.
-
The slope of these plots (Gradient) is determined for both the sample (Grad_sample) and the reference (Grad_ref).
-
Calculate the quantum yield of the sample (QY_sample) using the following equation: QY_sample = QY_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
-
Where QY_ref is the quantum yield of the reference, and n is the refractive index of the solvent for the sample and reference solutions (if they are different).
-
Protocol 3: In Vivo Cerebrovascular Imaging
This protocol outlines a general procedure for high-resolution imaging of blood vessels in a mouse model.
-
Animal Preparation:
-
Use a suitable mouse model (e.g., nude mouse). Anesthetize the animal using isoflurane (1-2% in oxygen).
-
For cerebrovascular imaging, a cranial window may be surgically prepared to provide optical access to the brain.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Dye Administration:
-
NIR-II Fluorescence Imaging:
-
Position the mouse on the stage of a custom-built or commercial NIR-II imaging system equipped with an InGaAs camera.
-
Use an appropriate laser for excitation (e.g., 793 nm or 808 nm) with a power density below the maximum permissible exposure limit (e.g., 20 mW/cm²).[9]
-
Collect fluorescence emission using a long-pass filter to isolate the NIR-II signal (e.g., 900 nm, 1000 nm, or 1200 nm long-pass filter).[9]
-
Acquire images or videos in real-time to observe the dye circulating through the vasculature. Typical exposure times are around 50 ms.[22]
-
-
Image Analysis:
-
Process the acquired images to enhance contrast and clarity.
-
Calculate the signal-to-background ratio (SBR) by dividing the average fluorescence intensity of a blood vessel by the average intensity of the adjacent tissue.
-
Measure the full width at half maximum (FWHM) of the vessel profiles in the images to assess spatial resolution.[9]
-
References
- 1. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 2. azonano.com [azonano.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activatable Molecular Probes With Clinical Promise for NIR-II Fluorescent Imaging. | Semantic Scholar [semanticscholar.org]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission [thno.org]
- 19. macsenlab.com [macsenlab.com]
- 20. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of IR-820 Fluorescence Measurements
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) fluorescent dye IR-820 is a valuable tool in biomedical research, particularly for in vivo imaging and therapeutic applications. However, the reproducibility of fluorescence measurements using this compound can be influenced by a variety of factors. This guide provides a comprehensive comparison of this compound's performance, highlighting key parameters that affect its fluorescence and offering standardized experimental protocols to enhance measurement consistency.
Factors Influencing this compound Fluorescence Reproducibility
The fluorescence emission of this compound is highly sensitive to its local environment. Understanding these factors is critical for obtaining reproducible results.
1. Solvent and Aggregation: In aqueous solutions, this compound molecules have a tendency to form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ). This significantly reduces the fluorescence quantum yield. The extent of aggregation is dependent on the dye concentration.
2. Protein Binding: The fluorescence of this compound is dramatically enhanced upon binding to proteins, most notably serum albumin.[1][2] This interaction prevents the formation of aggregates and forces the dye into a more rigid conformation, which minimizes non-radiative decay pathways.[3] This results in a substantial increase in fluorescence intensity and quantum yield, accompanied by a red-shift in the emission spectrum. For instance, the quantum yield of this compound in serum is approximately seven times higher than in water.[3]
3. Photostability and Thermostability: this compound generally exhibits good photostability, particularly when dissolved in serum.[3] Compared to the widely used NIR dye Indocyanine Green (ICG), this compound demonstrates superior stability, with degradation half-times approximately double those of ICG under various temperature and light conditions.[4]
Performance Comparison: this compound vs. Alternatives
The selection of a NIR dye is a critical decision in experimental design. Below is a comparison of this compound with ICG, another commonly used NIR dye.
| Property | This compound | Indocyanine Green (ICG) | Key Considerations |
| Quantum Yield (in water) | 0.313%[3] | Varies, generally low in aqueous solution | Both dyes exhibit low quantum yields in aqueous media due to aggregation. |
| Quantum Yield (in serum/BSA) | 2.521% (in 10% FBS)[3] | Lower than this compound in the presence of albumin[2] | Protein binding is crucial for enhancing the fluorescence of both dyes, with this compound showing a greater enhancement. |
| Photostability | Higher; degradation half-time is ~2x that of ICG[4] | Lower | This compound is preferable for longer imaging experiments. |
| Fluorescence Intensity (in vivo) | Significantly more intense signal 24h post-injection in rats[4] | Lower | The enhanced stability and protein binding of this compound contribute to a stronger in vivo signal over time. |
| Emission Peak Dependence | Less dependent on concentration[4] | More dependent on concentration | Provides more predictable spectral measurements. |
Experimental Protocols for Reproducible Measurements
Adherence to standardized protocols is paramount for achieving reproducible fluorescence measurements.
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard with a known quantum yield.
1. Materials:
- This compound
- Reference standard with a known quantum yield in the NIR region (e.g., ICG in DMSO)
- Spectrograde solvents (e.g., water, 10% Fetal Bovine Serum)
- UV-Vis spectrophotometer
- Fluorometer
2. Procedure:
- Prepare a series of dilute solutions of both this compound and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
- Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the reference.
- Integrate the area under the emission curves for both the sample and the reference.
- Calculate the quantum yield (Φ_s) of the sample using the following equation:
Protocol 2: In Vitro Photostability Assay
This protocol provides a method for comparing the photostability of this compound with other NIR dyes.
1. Materials:
- This compound and other NIR dyes for comparison
- Solvent (e.g., phosphate-buffered saline with 10% FBS)
- Fluorometer or a fluorescence microscope with a stable light source and detector
- Power meter
2. Procedure:
- Prepare solutions of each dye in the chosen solvent with matched absorbance at the excitation wavelength.
- Place the sample in the fluorometer or on the microscope stage.
- Continuously illuminate the sample with a light source of known power density.
- Record the fluorescence intensity at regular intervals until the signal has significantly decreased.
- Normalize the fluorescence intensity at each time point to the initial intensity.
- Plot the normalized intensity versus time to generate a photobleaching curve.
- Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate important workflows and pathways related to this compound fluorescence.
Caption: Workflow for consistent this compound fluorescence analysis.
Caption: this compound fluorescence in different environments.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IR-820 Conjugated Antibodies for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IR-820 Antibody Conjugates with Alternative Near-Infrared (NIR) Dyes, Supported by Experimental Data.
In the rapidly advancing field of molecular imaging and targeted therapeutics, the selection of an appropriate near-infrared (NIR) fluorescent dye for antibody conjugation is critical for achieving high sensitivity and specificity. This guide provides a comprehensive comparison of this compound conjugated antibodies with other common NIR dye alternatives, focusing on performance characteristics and the potential impact of conjugation on antibody function.
Performance Comparison of this compound and Alternative NIR Dyes
This compound is a cyanine dye structurally similar to Indocyanine Green (ICG), a clinically approved NIR dye. However, studies have shown that this compound exhibits improved stability both in vitro and in vivo, making it a desirable candidate for applications requiring longer imaging times or greater predictability.[1] Key performance metrics for this compound and its alternatives are summarized below.
Table 1: Comparison of this compound with Indocyanine Green (ICG)
| Feature | This compound | Indocyanine Green (ICG) | Reference |
| In Vitro Stability | Higher; degradation half-time approximately double that of ICG in aqueous solution. | Lower | [1] |
| In Vivo Stability | Higher | Lower | [1] |
| Fluorescence Quantum Yield | Lower than ICG. | Higher than this compound. | [1] |
| Emission Peak Dependence | Less dependent on concentration. | More dependent on concentration. | [1] |
| In Vivo Fluorescence Signal (at 24h) | Significantly more intense signal and higher organ dye content. | Lower signal and organ content. | [1] |
| Photothermal Effect | Good, with a photothermal conversion efficiency of up to 32.74%. | Similar to this compound, though this compound generates slightly lower peak temperatures. | [1][2] |
Table 2: Performance Characteristics of this compound and Other NIR Dye Antibody Conjugates
| Dye Family | Common Alternatives | Key Performance Characteristics | Reference |
| This compound/IRDye 800CW | IRDye 800CW | High brightness and good photostability. However, random conjugation can lead to increased non-specific uptake and faster clearance, particularly at higher degrees of labeling (DoL).[3][4] Site-specific conjugation can mitigate these effects.[4] Commercially available for flow cytometry with low spectral overlap.[5][6][7] | [3][4][5][6][7] |
| Alexa Fluor Dyes | Alexa Fluor 790 | Generally exhibit high photostability and brightness.[8] Some studies suggest that certain Alexa Fluor dyes, when conjugated to antibodies, may have less impact on pharmacokinetics compared to IRDye 800CW at similar DoL.[3][9] | [3][8][9] |
| DyLight Dyes | DyLight 800 | High brightness and photostability.[10] In some comparative studies, DyLight conjugates have shown high tumor-to-background ratios in vivo. | [10] |
Impact of Conjugation on Antibody Specificity and Cross-Reactivity
A critical consideration in the use of antibody-dye conjugates is the potential for the conjugation process to alter the antibody's binding characteristics. The term "cross-reactivity" in this context can refer to two phenomena: classical immunological cross-reactivity where the antibody binds to an unintended antigen, and non-specific binding where the conjugate exhibits increased uptake in tissues devoid of the target antigen.
Current research indicates that:
-
Dye Properties Matter : Hydrophobic dyes can lead to the formation of non-fluorescent aggregates on the antibody surface, potentially altering the antibody's physicochemical properties and reducing its specificity.[10]
-
Degree of Labeling (DoL) is Crucial : A higher number of dye molecules per antibody can increase the likelihood of altered pharmacokinetics, including faster clearance and increased uptake by organs like the liver.[3][11] For IRDye 800CW, a DoL of 2 or more has been shown to significantly enhance blood clearance and liver uptake while decreasing tumor targeting.[11]
-
Conjugation Chemistry is Key : The method of conjugation can significantly impact the performance of the antibody conjugate. Random conjugation to lysine residues, the most common method, can result in heterogeneous products with varying DoL and conjugation sites. This can lead to non-specific binding and altered biodistribution.[4][12] Site-specific conjugation methods are being developed to overcome these limitations and produce more homogeneous and predictable conjugates.[4]
While direct studies on this compound conjugation inducing classical immunological cross-reactivity are scarce, the evidence strongly suggests that the conjugation process, dye choice, and DoL can lead to increased non-specific binding, which can be functionally similar to cross-reactivity in experimental applications by increasing background signal and reducing specificity.
Experimental Protocols
Antibody Conjugation via NHS Ester Chemistry
This protocol provides a general method for conjugating this compound NHS ester (or other amine-reactive NIR dyes) to an antibody. Optimization may be required for specific antibodies and dyes.
1. Antibody Preparation:
-
The antibody should be in an amine-free buffer (e.g., PBS). If the antibody solution contains stabilizers like BSA or glycine, they must be removed, for instance, by using an antibody purification kit or centrifugal filters.[13]
-
Adjust the antibody concentration to 1-2 mg/mL in a conjugation buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate).[]
2. Dye Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[]
3. Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio. Ratios between 3:1 and 15:1 are often tested to find the optimal DoL.[]
-
Add the calculated volume of the dye stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[]
4. Purification of the Conjugate:
-
Remove unreacted dye and other small molecules using a desalting column or size-exclusion chromatography.[]
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, often with the addition of a stabilizer like BSA and a preservative like sodium azide.[]
5. Characterization of the Conjugate:
-
Determine the Degree of Labeling (DoL) by measuring the absorbance of the conjugate at both 280 nm (for the antibody) and the absorbance maximum of the dye (around 780-820 nm for this compound). The DoL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Protocol for Assessing Post-Conjugation Antibody Cross-Reactivity/Non-Specific Binding
1. In Vitro Assessment (ELISA or Flow Cytometry):
-
Target Binding: Perform a direct binding assay (e.g., ELISA or flow cytometry) using cells or protein known to express the target antigen. Compare the binding curve of the conjugated antibody to the unconjugated antibody to ensure that affinity has not been significantly altered.
-
Non-Specific Binding: Use cells or protein known to be negative for the target antigen. An increase in binding of the conjugated antibody compared to the unconjugated antibody indicates increased non-specific binding.
2. In Vivo Assessment (Biodistribution Studies):
-
Administer the antibody-dye conjugate to animal models (e.g., mice bearing tumors that are positive and negative for the target antigen).
-
Use an in vivo imaging system to monitor the biodistribution of the conjugate over time (e.g., 24, 48, 72 hours post-injection).
-
Quantify the fluorescence intensity in the target tissue (e.g., tumor) and non-target organs (e.g., liver, spleen, muscle).
-
A high tumor-to-background ratio (e.g., tumor-to-muscle) is indicative of specific targeting, while high uptake in non-target organs like the liver can suggest non-specific accumulation.[11]
Visualizations
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Dye and Conjugation Chemistry on the Biodistribution Profile of Near-Infrared-Labeled Nanobodies as Tracers for Image-Guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. clpmag.com [clpmag.com]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CODEX® Multiplexed Imaging | Antibody Conjugation and Validation [protocols.io]
Validating the Biocompatibility of IR-820 for Clinical Translation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of novel imaging and therapeutic agents from the laboratory to clinical practice hinges on a thorough evaluation of their biocompatibility. This guide provides a comparative analysis of the near-infrared (NIR) dye IR-820 against two common alternatives, Indocyanine Green (ICG) and Methylene Blue, to assist researchers in making informed decisions for their clinical translation endeavors. This document summarizes key biocompatibility data, details experimental protocols for assessment, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound, a heptamethine cyanine dye, is emerging as a promising candidate for various biomedical applications, including fluorescence-guided surgery and photothermal therapy. Its favorable optical properties in the NIR window offer deep tissue penetration and low autofluorescence. However, its clinical translation necessitates a rigorous assessment of its safety profile. This guide compares the biocompatibility of this compound with the FDA-approved ICG and the clinically utilized Methylene Blue, focusing on cytotoxicity, hemolysis, and in vivo toxicity.
Comparative Analysis of Biocompatibility
The following tables summarize the available quantitative data on the cytotoxicity, hemolysis, and in vivo toxicity of this compound, ICG, and Methylene Blue. It is important to note that direct comparison of IC50 values can be challenging due to variations in cell lines, incubation times, and assay methods across different studies.
Table 1: In Vitro Cytotoxicity Data
| Dye | Cell Line | Assay | Incubation Time | IC50 / Cell Viability | Citation |
| This compound | MCF-7 (Human Breast Cancer) | MTT | 48 hours | 42% viability at 65 μM | [1] |
| 3T3-L1 and 4T1 | MTT | 24 hours | >80% viability at 9 μM | [2] | |
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (HRPE) | MTS | 24 hours | 0.062% (w/v) | [3] |
| Human Retinal Pigment Epithelial (HRPE) | MTS | 48 hours | 0.041% (w/v) | [3] | |
| Human Retinal Pigment Epithelial (HRPE) | MTS | 72 hours | 0.035% (w/v) | [3] | |
| MCF-7 (Human Breast Cancer) | Trypan Blue | - | ~75 μM | [4] | |
| ARPE-19 | Mitochondrial Dehydrogenase | 3 minutes | 92.8% viability at 0.5 mg/ml | [5] | |
| Methylene Blue | SK-N-MC (Human Neuroblastoma) & U-373 MG (Human Astrocytoma) | Not specified | Not specified | Dose-dependent cytotoxicity observed | [6] |
Table 2: Hemolysis Data
Quantitative, directly comparable hemolysis data for all three dyes under standardized conditions is limited in the current literature. The information below is based on qualitative and conditional findings.
| Dye | Observation | Conditions | Citation |
| This compound | No significant hemolysis reported in general biocompatibility studies. | Preclinical in vivo studies. | [7] |
| Indocyanine Green (ICG) | Generally considered to have low hemolytic potential. | Clinical use and in vitro studies. | [6] |
| Methylene Blue | Can induce hemolysis, particularly in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. | Doses higher than 15 mg/kg. | [8][9] |
Table 3: In Vivo Toxicity Data
| Dye | Animal Model | Route of Administration | Key Findings | Citation |
| This compound | Mice | Intravenous | Negligible toxicity; no significant histopathological damage to major organs. | [2][7] |
| Indocyanine Green (ICG) | Humans | Intravenous | Generally safe with adverse effects in <1% of patients; rapid hepatic clearance. | [10][11] |
| Methylene Blue | Humans | Intravenous | Safe at therapeutic doses (<2 mg/kg); toxicity observed at higher doses (>7 mg/kg), including serotonin syndrome risk. | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biocompatibility.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant cell line for the intended application) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of the test dye (this compound, ICG, or Methylene Blue) in cell culture medium. Remove the old medium from the wells and add 100 µL of the dye solutions at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against dye concentration to determine the IC50 value.
Hemolysis Assay Protocol
-
Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Preparation: Centrifuge the blood at 1000 x g for 10 minutes to separate the plasma and buffy coat. Wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Treatment: Prepare different concentrations of the test dyes in PBS. In a 96-well plate, mix 100 µL of the dye solution with 100 µL of the 2% RBC suspension.
-
Controls: Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In Vivo Toxicity Study Protocol
-
Animal Model: Use a suitable animal model, such as healthy BALB/c mice, for the study.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Dosing: Divide the animals into groups and administer the test dye via the intended clinical route (e.g., intravenous injection). Include a control group receiving the vehicle (e.g., saline). Administer a range of doses, including a clinically relevant dose and higher doses to assess for toxicity.
-
Observation: Monitor the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance, for a predetermined period (e.g., 14 or 28 days).
-
Blood Analysis: At the end of the study period, collect blood samples for hematological and serum biochemical analysis to assess for any effects on blood cells and organ function.
-
Histopathological Examination: Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination to identify any microscopic changes or signs of toxicity.
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of potential toxicity is crucial for risk assessment. The following diagrams illustrate the putative signaling pathways involved in the cytotoxicity of cyanine dyes and Methylene Blue, as well as a typical experimental workflow for biocompatibility testing.
Caption: Experimental Workflow for Biocompatibility Validation.
Caption: Mitochondrial Pathway of Apoptosis Induced by Cyanine Dyes.[3][12]
Caption: Methylene Blue-Induced Cytotoxicity via Oxidative Stress.[6][13]
Conclusion
The available data suggests that this compound possesses a favorable biocompatibility profile, with studies indicating low cytotoxicity and negligible in vivo toxicity at therapeutic concentrations.[2][7] In comparison, while ICG is an FDA-approved dye with a well-established safety record, it can exhibit cytotoxicity at higher concentrations.[3][5] Methylene Blue, though clinically useful, has a narrower therapeutic window and carries a risk of significant side effects at higher doses, including hemolysis and serotonin syndrome.[8][12]
For researchers and drug developers considering the clinical translation of this compound, this guide provides a foundational comparison. However, it is imperative to conduct comprehensive, standardized biocompatibility studies tailored to the specific intended clinical application to ensure patient safety and regulatory compliance. The provided protocols and pathway diagrams serve as a starting point for designing these crucial validation studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00424A [pubs.rsc.org]
- 3. ualberta.ca [ualberta.ca]
- 4. Three-Way Effect of Cyanine Dye on the Structure and Function of Mitochondria [jstage.jst.go.jp]
- 5. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Determination of circulating blood volume by measurement of indocyanine green dye in hemolysate: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: methylene blue pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylene blue - Wikipedia [en.wikipedia.org]
- 10. Nonclinical safety testing of imaging agents, contrast agents and radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mattek.com [mattek.com]
- 12. Mitochondrial Impairment by Cyanine-Based Small Molecules Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylene Blue Mitigates Doxorubicin-Induced Cardiotoxicity via KEAP1/NRF2/GPX-4/Caspase3 Modulation [mdpi.com]
A Comparative Guide to Quantitative Analysis of IR-820 Uptake in Tumors
For researchers, scientists, and drug development professionals, understanding the pharmacokinetics and tumor accumulation of imaging agents is paramount for developing effective cancer diagnostics and therapeutics. This guide provides an objective comparison of IR-820, a near-infrared (NIR) cyanine dye, with other alternatives, supported by experimental data. We delve into the quantitative analysis of this compound uptake in tumors, presenting data in a structured format, detailing experimental protocols, and visualizing complex workflows.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative data on this compound uptake in tumors, comparing its performance with Indocyanine Green (ICG) and when encapsulated in nanoparticles.
| In Vitro Comparison | Metric | This compound | Indocyanine Green (ICG) | Reference |
| Fluorescence | Fluorescent Yield Ratio | 1 | 10 | [1] |
| Stability | Half-time in Aqueous Solution | ~2x that of ICG | - | [1] |
| Emission Peak | Concentration Dependence | Independent | Dependent | [1] |
| In Vivo Comparison | Animal Model | Metric | This compound | This compound Nanoparticles | Reference |
| Tumor Accumulation | 4T1 tumor-bearing mice | Fluorescence Signal | Weaker signal at tumor site | Strongest signal at 12h post-injection | [2] |
| Biodistribution | Mice with KYSE-150 cell tumors | Tumor Fluorescence | Lower | Higher at all timepoints (2, 4, 8, 12, 24h) | [3] |
| Tumor-to-Background Ratio | Subcutaneous tumor-bearing nude mouse | Signal-to-Background Ratio (SBR) | 6.59 (24h post-injection) | Not specified | [4] |
| Cellular Uptake (MCF-7 Cells) | Metric | Free this compound | This compound PLGA Nanoparticles | Reference |
| Biocompatibility (48h) | Cell Viability at 65 µM | 42% | >80% (at equivalent this compound conc.) | [5] |
| Phototoxicity (808 nm laser) | Cell Viability (14.1 W/cm²) | 56% | 42% | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
In Vitro Cellular Uptake Analysis by Flow Cytometry[5][7][8]
-
Cell Culture: Plate breast cancer cells (e.g., MCF-7 or 4T1) at a density of 1 x 10^5 cells per well in 24-well plates and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of free this compound or this compound-loaded nanoparticles (e.g., 0, 20, 60 µM) and incubate for a specified period (e.g., 3-4 hours) to assess dose and time dependency.
-
Cell Preparation: After incubation, wash the cells with Phosphate-Buffered Saline (PBS), detach them using trypsin, and centrifuge to collect the cell pellet.
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze using a flow cytometer to quantify the fluorescence intensity within the cells, which corresponds to the uptake of the dye or nanoparticles.
In Vivo Biodistribution and Tumor Uptake Imaging[2][3][4]
-
Animal Model: Utilize tumor-bearing mice (e.g., BALB/c nude mice with 4T1 or KYSE-150 cell-line derived xenografts).
-
Administration: Intravenously inject the imaging agent (free this compound or nanoparticle-encapsulated this compound) into the tail vein of the mice.
-
In Vivo Imaging: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours post-injection), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with appropriate filters for the NIR spectrum.
-
Ex Vivo Imaging: After the final in vivo imaging session, sacrifice the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues to confirm the biodistribution and quantify the fluorescence intensity in each organ and the tumor.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio and assess the efficiency of tumor targeting.
Quantification of this compound Encapsulation[5][6]
-
Sample Preparation: Prepare a known concentration of this compound loaded nanoparticles.
-
Spectrophotometry: After purification of the nanoparticles, measure the absorbance of the nanoparticle solution at the maximum absorption wavelength of this compound (around 710 nm) using a UV-vis spectrophotometer.
-
Calculation: Determine the amount of encapsulated this compound using a standard curve generated from known concentrations of free this compound. The drug loading efficiency can be calculated using the formula: (Weight of drug in nanoparticles / Weight of nanoparticles) x 100%.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and logical flows, the following diagrams are provided in Graphviz DOT language.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
IR-820: A Superior Alternative to Indocyanine Green (ICG) for Long-Term In Vivo Imaging
For researchers, scientists, and drug development professionals seeking a more stable and reliable near-infrared (NIR) fluorophore for long-term in vivo imaging, IR-820 emerges as a compelling alternative to the widely used Indocyanine Green (ICG). While both are cyanine dyes with applications in molecular imaging and hyperthermia, this compound demonstrates significantly enhanced stability, both in vitro and in vivo, making it particularly advantageous for studies requiring extended imaging windows.[1][2][3] This guide provides an objective comparison of this compound and ICG, supported by experimental data, to inform the selection of the optimal NIR dye for your research needs.
A key drawback of ICG is its limited stability in aqueous solutions and a short plasma residence time.[1] In contrast, this compound exhibits greater stability, which translates to a longer plasma resident time, permitting more extended image acquisition periods.[1] Studies have shown that the degradation half-time of this compound in aqueous solution is approximately double that of ICG under various light and temperature conditions.[1][2][3] This enhanced stability is a critical factor for long-term imaging studies where consistent signal intensity is paramount.
While the in vitro fluorescent yield of this compound is lower than that of ICG, with a reported ratio of 1:10, its emission characteristics offer a distinct advantage.[1] The peak emission wavelength of this compound is not dependent on its concentration, unlike ICG, which ensures more predictable and consistent spectral measurements.[1] Furthermore, in animal studies, while the initial image intensity of this compound may be lower than ICG, its signal becomes significantly more intense at later time points, such as 24 hours post-injection.[1][2][3] This is attributed to its higher stability and longer retention in vivo.
When complexed with albumin, the fluorescence of this compound can be significantly enhanced, making the formation of an this compound-albumin complex essential for achieving superior NIR-II imaging performance.[4][5] In the presence of high concentrations of albumin, the NIR-II fluorescence intensity of the this compound-albumin complex can become much higher than that of the ICG-albumin complex.[4]
Quantitative Data Summary
| Property | This compound | Indocyanine Green (ICG) | References |
| In Vitro Fluorescent Yield Ratio | 1 | 10 | [1] |
| Degradation Half-Time | Approx. double that of ICG | - | [1][2][3][6] |
| Peak Emission Wavelength | Concentration-independent | Concentration-dependent | [1] |
| In Vivo Signal Intensity (24h) | Higher | Lower | [1][2][3] |
| Aqueous Solution Stability | More stable | Less stable | [1][7] |
| Plasma Residence Time | Longer | Shorter | [1][7] |
Experimental Methodologies
In Vitro Stability Assessment
A comparative in vitro stability study of this compound and ICG can be conducted to evaluate their degradation kinetics under various environmental conditions.
Protocol:
-
Prepare aqueous solutions of ICG and this compound.
-
Aliquot the solutions into separate containers for each experimental condition:
-
Exposure to light at room temperature.
-
Kept in the dark at room temperature.
-
Wrapped in foil at room temperature.
-
Kept in the dark at 4°C.
-
Kept in the dark at 42°C.
-
-
Measure the fluorescence of the solutions using a spectrofluorometer at multiple time points over four days.
-
Analyze the data to determine the pseudo-first-order degradation kinetics and calculate the half-time for each dye under each condition.[1]
In Vivo Imaging in a Rat Model
This experiment compares the in vivo distribution and signal intensity of this compound and ICG over time.
Protocol:
-
Prepare equimolar solutions of this compound and ICG.
-
Administer the dye to rats via tail vein injection.[1]
-
Image the anesthetized rats at various time points, including an initial scan and a 24-hour follow-up, using a CCD camera equipped for NIR fluorescence imaging.
-
Analyze the acquired images to determine the biodistribution of each dye, noting accumulation in organs such as the liver and lungs.[1]
-
Quantify and compare the fluorescence signal intensity in specific regions, such as the abdomen, at different time points to assess dye retention and stability.[1]
Conclusion
The available data strongly suggests that this compound is a superior alternative to ICG for long-term in vivo imaging applications. Its enhanced stability in aqueous solutions and in the biological environment leads to a longer plasma half-life and more robust signal intensity over extended periods. While ICG may offer a higher initial fluorescent yield, the predictability of this compound's emission spectrum and its superior long-term performance make it a more reliable choice for longitudinal studies in drug development and biomedical research. For research applications where stability and extended imaging windows are critical, this compound presents a clear advantage.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of IR-820: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This guide provides essential logistical and safety information for the proper disposal of IR-820, a near-infrared cyanine dye. Following these procedures will help mitigate risks and ensure that this chemical is handled correctly from use to final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. Adherence to these precautions minimizes exposure and prevents contamination.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound powder or solutions:
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: An N95-rated dust mask is recommended when handling the powder form to avoid inhalation.
-
Protective Clothing: A laboratory coat should be worn to protect street clothing.
Storage: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is classified as a combustible solid.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C46H50ClN2NaO6S2 |
| Molecular Weight | 849.47 g/mol |
| Maximum Absorption (λmax) | 820 nm |
| Water Pollution Class (WGK) | 3 (highly hazardous to water) |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO and methanol[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. Due to its high water hazard potential, This compound waste should not be disposed of down the sanitary sewer. All waste, including solutions and contaminated materials, must be collected for professional disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Waste Segregation
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Organic Waste: If this compound is dissolved in organic solvents (e.g., DMSO, methanol), collect this waste in a separate, appropriately labeled container for halogenated or non-halogenated organic waste, as per your institution's guidelines.
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weigh boats, pipette tips, and paper towels, must be collected in a designated, sealed plastic bag or container labeled as hazardous solid waste.
Step 2: Container Labeling
-
Properly label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name ("this compound") and any solvents present.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date of waste accumulation.
Step 3: Waste Storage
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Ensure containers are kept closed except when adding waste.[4]
-
Use secondary containment (e.g., a larger, chemical-resistant bin) for all liquid waste containers to prevent spills.[4]
Step 4: Scheduling Waste Pickup
-
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often one year for partially filled containers), schedule a pickup with your EHS department.[3]
-
Do not overfill containers; it is recommended to fill them to no more than 90% capacity.[5]
Step 5: Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the contaminated absorbent material into a sealed container and label it as hazardous solid waste for disposal.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials and any resulting liquid as hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to this comprehensive disposal plan, researchers and laboratory professionals can ensure the safe handling of this compound and contribute to a culture of safety and environmental stewardship within their institutions. Always consult your institution-specific guidelines and EHS department for any additional requirements.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling IR-820
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye, IR-820. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experimental results.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its powdered form, a comprehensive approach to safety is paramount. The following personal protective equipment and engineering controls are mandatory to minimize exposure and ensure a safe laboratory environment.
Primary Engineering Control:
-
Fume Hood: All weighing and preparation of this compound stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of the powdered dye.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[1]
-
Hand Protection: Nitrile gloves are essential to prevent skin contact.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or equivalent respirator should be worn when handling the powdered form of this compound to prevent inhalation.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from accidental contamination.
Quantitative Safety and Storage Data
Proper storage and handling are crucial for maintaining the stability and performance of this compound. The following table summarizes key quantitative data for safe storage and handling.
| Parameter | Value | Notes |
| Long-Term Storage (Solid) | -20°C | Protect from light and moisture. |
| Short-Term Storage (Solid) | 4°C | Protect from light and moisture. |
| Stock Solution Storage | -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Long-Term Stock Solution Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Solubility | Soluble in DMSO and methanol | |
| Appearance | Green to red-brown powder |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Initial Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (172616-80-7) match the order.
-
Record the date of receipt on the container.
-
Store the container in a designated, properly labeled area at -20°C for long-term storage, protected from light and moisture.
2. Preparation of Stock Solutions:
-
All work with solid this compound must be performed in a chemical fume hood.
-
Don the required PPE: lab coat, nitrile gloves, safety goggles, and an N95 dust mask.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder.
-
Under the fume hood, add the appropriate solvent (e.g., DMSO or methanol) to the powder to achieve the desired stock concentration.
-
Ensure the dye is fully dissolved by gentle vortexing or swirling.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.
3. Use in Experiments:
-
When diluting stock solutions to working concentrations, continue to wear appropriate PPE (lab coat, gloves, and eye protection).
-
Protect solutions containing this compound from light as much as possible to prevent photodegradation.
-
Handle all solutions containing this compound with care to avoid spills and contamination.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
1. Solid Waste:
-
Contaminated materials such as pipette tips, tubes, gloves, and weighing paper should be collected in a designated, clearly labeled hazardous waste container.
2. Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
3. Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound handling workflow, from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
